Product packaging for Velusetrag(Cat. No.:CAS No. 866933-46-2)

Velusetrag

货号: B1683485
CAS 编号: 866933-46-2
分子量: 504.6 g/mol
InChI 键: HXLOHDZQBKCUCR-VTHDOGFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

VELUSETRAG is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36N4O5S B1683485 Velusetrag CAS No. 866933-46-2

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome.

CAS 编号

866933-46-2

分子式

C25H36N4O5S

分子量

504.6 g/mol

IUPAC 名称

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1

InChI 键

HXLOHDZQBKCUCR-VTHDOGFWSA-N

手性 SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O

规范 SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O

外观

Solid powder

其他CAS编号

866933-46-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide
TD-5108
TD5108
velusetrag

产品来源

United States

Foundational & Exploratory

Velusetrag's Mechanism of Action in Gastrointestinal Motility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velusetrag (formerly TD-5108) is a novel, investigational drug candidate engineered for the treatment of gastrointestinal (GI) motility disorders, including gastroparesis and chronic idiopathic constipation (CIC).[1] It functions as a potent, highly selective serotonin 5-HT4 receptor agonist with high intrinsic activity.[2][3][4] This high selectivity for the 5-HT4 receptor, coupled with a lack of significant affinity for other receptor types, particularly the hERG potassium channel, distinguishes it from earlier generation 5-HT agonists and suggests a favorable cardiac safety profile.[5] Preclinical and clinical studies have consistently demonstrated this compound's prokinetic effects across the GI tract, accelerating gastric emptying, intestinal transit, and colonic transit. This document provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Selective 5-HT4 Receptor Agonism

This compound exerts its prokinetic effects by acting as a potent and selective agonist at the serotonin 5-HT4 receptor. These receptors are G-protein coupled receptors predominantly located on neurons and other cells, including smooth muscle cells and epithelial cells, within the enteric nervous system (ENS) of the gastrointestinal wall.

Receptor Binding and Selectivity

This compound exhibits high affinity and selectivity for the human 5-HT4 receptor. It has demonstrated good potency with a pEC50 of 8.3. Critically, its selectivity for the 5-HT4 receptor is over 500-fold higher compared to other serotonin receptor subtypes, such as 5-HT2 and 5-HT3. Furthermore, it shows no significant affinity for the hERG potassium channel (IC50 > 3 µM), which has been a safety concern with older prokinetic agents like cisapride due to the risk of cardiac arrhythmias. This high degree of selectivity is anticipated to provide a better safety and tolerability profile.

Intracellular Signaling Pathway

Upon binding to the 5-HT4 receptor on enteric neurons, this compound initiates a downstream signaling cascade. The 5-HT4 receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Agonist binding triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately facilitating the release of neurotransmitters, most notably acetylcholine (ACh), from presynaptic nerve terminals. This enhanced cholinergic stimulation of GI smooth muscle cells leads to increased contractility and coordinated peristaltic movements, thereby accelerating GI transit. Recent studies in animal models also suggest that this compound stimulates the activation of the AKT/mTOR signaling pathway, which is involved in promoting cell growth and differentiation, potentially contributing to improved axonal integrity in the colon.

Velusetrag_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh Acetylcholine (ACh) Release PKA->ACh Promotes Contraction Smooth Muscle Contraction ACh->Contraction Stimulates GI_Motility Increased GI Motility Contraction->GI_Motility

Diagram 1: this compound's core intracellular signaling pathway.

Pharmacodynamic Effects on GI Motility

This compound demonstrates a pan-gastrointestinal prokinetic effect, accelerating transit from the stomach through the colon. These effects have been quantified in both healthy volunteers and patient populations.

Data from Clinical Studies

Clinical trials have evaluated the effects of this compound on gastric emptying, colonic transit, and bowel function in healthy volunteers and patients with gastroparesis or chronic constipation.

Table 1: Pharmacodynamic Effects of this compound on GI Transit in Healthy Volunteers

Parameter (Unit)DoseSingle Dose Effect vs. PlaceboMultiple Dose (6-day) Effect vs. Placebo
Colonic Transit (GC24) 30 mgSignificant accelerationSignificant acceleration
50 mgSignificant accelerationNot reported
Ascending Colon Emptying (ACE T1/2) 30 mgSignificant accelerationNot reported
50 mgSignificant accelerationNot reported
Gastric Emptying (GE T1/2) 15-50 mgNo significant effectSignificant acceleration (p=0.002)

GC24: Geometric center of radiolabeled tracer in the colon at 24 hours.

Table 2: Efficacy of this compound in Patients with Gastroparesis (Phase 2 Studies)

Study EndpointDoseDurationResult vs. PlaceboReference
≥20% reduction in GE T1/230 mg7 days52% of patients vs. 5% for placebo (p=0.002)
Normalization of Gastric Emptying5 mg12 weeks44% of patients vs. 0% for placebo
15 mg12 weeks65% of patients vs. 0% for placebo
30 mg12 weeks71% of patients vs. 0% for placebo
Gastroparesis Cardinal Symptom Index (GCSI)5 mg4 weeksStatistically significant improvement

GE T1/2: Gastric emptying half-time.

Data from Preclinical Studies

Preclinical in vivo studies in various animal species corroborate the findings in humans, demonstrating robust prokinetic activity.

Table 3: Preclinical In Vivo Efficacy of this compound

Animal ModelDoseKey FindingsReference
DogOral administrationIncreased smooth muscle contractility of the antrum, fundus, duodenum, and jejunum. More potent than tegaserod.
Guinea PigNot specifiedIncreased colonic transit.
RatNot specifiedDose-dependent relaxation of the esophagus.
A53T α-synuclein Transgenic Mouse (Parkinson's Model)1 mg/kg & 3 mg/kgSignificantly stimulated longitudinal and circular colonic muscle contractions. Improved axonal degeneration and reduced inflammation.
PrP-SCA7-92Q Transgenic Mouse (CIPO Model)1 mg/kg & 3 mg/kgReversed intestinal abnormalities, normalized tissue damage, and re-established normal glia/neuron count.

CIPO: Chronic Intestinal Pseudo-Obstruction

Key Experimental Protocols

The prokinetic effects of this compound have been characterized using standardized and validated methodologies in clinical and nonclinical settings.

Gastric Emptying Assessment: [13C]-Octanoate Breath Test

This non-invasive method is widely used to measure the rate of solid-phase gastric emptying.

Methodology:

  • Baseline: A baseline breath sample is collected from the subject.

  • Test Meal: The subject consumes a standardized meal (e.g., scrambled eggs) containing a known amount of [13C]-octanoic acid.

  • Transit and Metabolism: As the stomach empties the meal into the small intestine, the [13C]-octanoic acid is rapidly absorbed and metabolized by the liver.

  • Exhalation: This metabolic process produces carbon dioxide labeled with the 13C isotope ([13CO2]), which is then expelled in the breath.

  • Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Analysis: The ratio of [13CO2] to [12CO2] in the breath samples is measured using mass spectrometry.

  • Calculation: The rate of [13CO2] excretion over time is used to calculate gastric emptying parameters, most notably the gastric emptying half-time (GE t1/2).

Gastric_Emptying_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Meal Subject Ingests [13C]-Labeled Meal Emptying Stomach Empties Meal->Emptying Absorption [13C]-Octanoate Absorbed in Small Intestine Emptying->Absorption Metabolism Metabolism in Liver Absorption->Metabolism Exhalation [13CO2] Exhaled Metabolism->Exhalation Collection Breath Sample Collection Exhalation->Collection Measurement Measure [13CO2]/[12CO2] Ratio (Mass Spec) Collection->Measurement Calculation Calculate GE t1/2 Measurement->Calculation

Diagram 2: Experimental workflow for the [13C]-octanoate breath test.
Colonic Transit Assessment: Scintigraphy

Scintigraphy is a radioisotope-based imaging technique used to quantify colonic transit time.

Methodology:

  • Radiolabel Administration: Subjects ingest a capsule containing a radiolabeled marker (e.g., 111In-labeled charcoal) that is protected by a pH-sensitive coating, ensuring its release in the colon.

  • Imaging: A gamma camera is used to acquire images of the abdomen at specific time points (e.g., 4, 24, 48 hours) to track the movement of the radiolabel through the different segments of the colon (ascending, transverse, descending, and rectosigmoid).

  • Data Analysis: The images are analyzed to determine the distribution of the radiolabel within the colon over time.

  • Endpoint Calculation: The primary endpoint is often the geometric center (GC) at 24 hours (GC24), which represents the weighted average position of the radiolabel in the colon. A higher GC value indicates faster transit. Other endpoints like ascending colon emptying half-time (ACE T1/2) can also be calculated.

In Vitro Gut Motility Assessment: Organ Bath Assay

This ex vivo technique assesses the direct effect of compounds on the contractility of isolated GI tissue segments.

Methodology:

  • Tissue Preparation: A segment of GI tissue (e.g., guinea pig ileum, human colonic muscle strips) is isolated and dissected.

  • Mounting: The tissue is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).

  • Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until stable, spontaneous, or electrically-evoked contractions are observed.

  • Compound Administration: this compound is added to the bath in a cumulative concentration-response manner.

  • Response Measurement: The changes in the force and/or frequency of muscle contractions are recorded. This allows for the determination of potency (EC50) and efficacy (Emax) of the compound.

Organ_Bath_Workflow node1 Isolate GI Tissue (e.g., Guinea Pig Ileum) node2 Mount in Organ Bath (37°C Krebs Solution) node1->node2 node3 Connect to Force Transducer node2->node3 node4 Record Baseline Contractions node3->node4 node5 Add this compound (Cumulative Doses) node4->node5 node6 Measure Change in Contractile Force node5->node6 node7 Determine Potency (EC50) and Efficacy (Emax) node6->node7

References

The Prokinetic Power of Velusetrag: A Deep Dive into its Pharmacodynamics in the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamic properties of Velusetrag (also known as TD-5108), a potent and highly selective serotonin 5-HT4 receptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular signaling, and physiological effects of this compound within the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. Through a comprehensive review of preclinical and clinical data, this guide elucidates the mechanism by which this compound exerts its prokinetic effects, making it a promising therapeutic agent for gastrointestinal motility disorders.

Core Pharmacodynamic Profile of this compound

This compound is a high-affinity, high-intrinsic activity agonist at the 5-HT4 receptor.[1] Its prokinetic effects are a direct consequence of its interaction with this receptor subtype, which is strategically expressed on various cells within the gastrointestinal wall, including enteric neurons.[2]

Quantitative Analysis of Receptor Binding and Functional Potency

This compound's interaction with the human 5-HT4 receptor has been quantified in various in vitro assays. The following tables summarize the key pharmacodynamic parameters, demonstrating its high potency and selectivity.

ParameterValueAssay TypeCell/TissueReference
Binding Affinity (pKi) >7.4Radioligand Binding AssayRecombinant human 5-HT4 receptor[3]
Functional Potency (pEC50) 8.3cAMP Accumulation AssayCells expressing human 5-HT4(c) receptor[3][4]
Intrinsic Activity (IA) 95% (relative to 5-HT)cAMP Accumulation AssayCells expressing human 5-HT4(c) receptor

Table 1: In Vitro Pharmacodynamic Parameters of this compound at the Human 5-HT4 Receptor.

This compound exhibits remarkable selectivity for the 5-HT4 receptor over other serotonin receptor subtypes, minimizing the potential for off-target effects.

Receptor SubtypeSelectivity Fold (over 5-HT3)Reference
5-HT3 >700

Table 2: Receptor Selectivity Profile of this compound.

Mechanism of Action: Signaling Pathways in the Enteric Nervous System

The prokinetic effects of this compound are initiated by its binding to 5-HT4 receptors located on enteric neurons. This binding activates a cascade of intracellular events that ultimately leads to enhanced gastrointestinal motility.

This compound-Induced Signaling Cascade in Enteric Neurons

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Synaptic Vesicle (containing Acetylcholine) PKA->Vesicle Phosphorylates proteins on ACh_release Acetylcholine Release Vesicle->ACh_release Promotes fusion and ACh Acetylcholine (ACh) mAChR Muscarinic Receptor ACh->mAChR Contraction Muscle Contraction mAChR->Contraction Initiates

Caption: this compound-induced signaling cascade in an enteric neuron leading to muscle contraction.

As depicted in the diagram, the binding of this compound to the 5-HT4 receptor triggers the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate key proteins involved in neurotransmitter release. This cascade of events facilitates the release of acetylcholine (ACh) from presynaptic terminals of enteric motor neurons. The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, initiating contraction and thereby promoting motility.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound.

In Vitro Assays

This assay is employed to determine the affinity of this compound for the 5-HT4 receptor.

  • Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably expressing the human 5-HT4 receptor.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) and varying concentrations of unlabeled this compound.

  • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow ReceptorPrep Prepare Cell Membranes with 5-HT4 Receptors Incubation Incubate with Radioligand and this compound ReceptorPrep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: A simplified workflow for a radioligand binding assay.

This functional assay measures the ability of this compound to stimulate the 5-HT4 receptor and induce a downstream signaling event.

  • Cell Culture: Cells expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.

  • Stimulation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of this compound relative to a full agonist like serotonin) are determined from this curve.

This assay assesses the physiological effect of this compound on intestinal muscle contraction.

  • Tissue Preparation: A segment of the guinea pig distal colon or ileum is isolated and the longitudinal muscle-myenteric plexus (LMMP) is dissected.

  • Organ Bath Setup: The LMMP strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

  • Drug Application: After an equilibration period, cumulative concentrations of this compound are added to the organ bath.

  • Recording: The contractile responses of the muscle strip are recorded.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of this compound to generate a dose-response curve.

In Vivo Models

Animal models are crucial for evaluating the prokinetic effects of this compound on the entire gastrointestinal tract.

  • Animal Model: Rats or mice are typically used.

  • Test Meal: A non-absorbable marker (e.g., phenol red) mixed with a semi-solid meal is administered orally to the animals.

  • Drug Administration: this compound or a vehicle control is administered prior to the test meal.

  • Measurement: At a specific time point after the meal, the animals are euthanized, and the amount of the marker remaining in the stomach is quantified.

  • Data Analysis: The percentage of gastric emptying is calculated and compared between the this compound-treated and control groups.

  • Animal Model: Mice or guinea pigs are commonly used.

  • Marker Administration: A non-absorbable colored marker is administered orally.

  • Drug Administration: this compound or a vehicle is administered.

  • Measurement: The time to the first appearance of the colored marker in the feces is recorded. Alternatively, at a set time point, the gastrointestinal tract is excised, and the geometric center of the marker distribution is calculated.

  • Data Analysis: The colonic transit time or the geometric center is compared between the treated and control groups to assess the prokinetic effect.

Conclusion

This compound is a highly potent and selective 5-HT4 receptor agonist with demonstrated prokinetic activity across the gastrointestinal tract. Its mechanism of action is well-defined, involving the activation of the Gs-adenylyl cyclase-cAMP signaling pathway in enteric neurons, leading to enhanced acetylcholine release and subsequent smooth muscle contraction. The comprehensive in vitro and in vivo experimental data robustly support its development as a therapeutic agent for disorders characterized by impaired gastrointestinal motility. This technical guide provides a foundational understanding of the pharmacodynamics of this compound for the scientific and drug development community.

References

Preclinical Profile of Velusetrag: A Novel 5-HT4 Receptor Agonist for Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gastroparesis, a debilitating disorder characterized by delayed gastric emptying, presents a significant unmet medical need. Velusetrag (TD-5108), a highly selective 5-hydroxytryptamine receptor 4 (5-HT4R) agonist, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of this compound for gastroparesis. Drawing from studies on relevant animal models of gastrointestinal dysmotility, this document details the pharmacological properties, efficacy data, and proposed mechanisms of action of this compound. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical rationale for this compound's clinical investigation in gastroparesis.

Introduction

The 5-HT4 receptor is a well-established target for prokinetic agents due to its role in promoting gastrointestinal motility.[1] this compound is a potent and selective 5-HT4R agonist with high intrinsic activity.[2] Preclinical studies, primarily in mouse models of Parkinson's disease and chronic intestinal pseudo-obstruction (CIPO) which exhibit significant gastrointestinal dysmotility, have demonstrated this compound's potential to improve gut function. While direct preclinical evidence in a dedicated gastroparesis model is limited, the findings from these related models provide a strong rationale for its application in gastroparesis.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the 5-HT4 receptor, with negligible activity at other serotonin receptor subtypes or other receptors, ion channels, and enzymes.[2][3] This high selectivity is a key differentiating feature, potentially contributing to a more favorable safety profile compared to less selective prokinetic agents that have been associated with adverse cardiovascular effects.[3]

Preclinical Efficacy in Animal Models of Gastrointestinal Dysmotility

The preclinical efficacy of this compound has been evaluated in various animal models that recapitulate key aspects of gastrointestinal dysmotility relevant to gastroparesis.

A53T α-Synuclein Transgenic Mouse Model of Parkinson's Disease

This model exhibits severe constipation and decreased colonic cholinergic transmission, providing a platform to assess the prokinetic and neuroprotective effects of this compound.

Quantitative Data Summary:

ParameterAnimal ModelTreatment GroupDosageOutcomeStatistical Significance
Colonic Motility (Longitudinal Muscle)A53T α-Synuclein Tg MiceThis compound1 mg/kg10.97 ± 2.8 g/g tissuep < 0.05 vs. Vehicle
This compound3 mg/kg24.67 ± 7.2 g/g tissuep < 0.05 vs. Vehicle
Vehicle-4.7 ± 0.7 g/g tissue-
Colonic Motility (Circular Muscle)A53T α-Synuclein Tg MiceThis compound1 mg/kg11.55 ± 1.5 g/g tissuep < 0.05 vs. Vehicle
This compound3 mg/kg7.7 ± 0.52 g/g tissuep < 0.05 vs. Vehicle
Vehicle-4.9 ± 0.6 g/g tissue-
PrP-SCA7-92Q Transgenic Mouse Model of Chronic Intestinal Pseudo-Obstruction (CIPO)

This model is characterized by severe intestinal damage, neuronal loss, and dysmotility, offering insights into this compound's potential to address underlying neuropathic changes.

Quantitative Data Summary:

ParameterAnimal ModelTreatment GroupDosageOutcomeStatistical Significance
Intestinal Damage Score (Distal Small Intestine)PrP-SCA7-92Q Tg MiceThis compound1 mg/kg2.4 ± 0.1p < 0.05 vs. Vehicle
This compound3 mg/kg1.8 ± 0.1p < 0.05 vs. Vehicle
Vehicle-3.5 ± 0.1-
Intestinal Damage Score (Colon)PrP-SCA7-92Q Tg MiceThis compound1 mg/kg2.4 ± 0.1p < 0.05 vs. Vehicle
This compound3 mg/kg1.5 ± 0.1p < 0.05 vs. Vehicle
Vehicle-3.2 ± 0.1-
Neuronal Count (Distal Small Intestine)PrP-SCA7-92Q Tg MiceThis compound1 mg/kg91.00 ± 1.88p < 0.05 vs. Vehicle
This compound3 mg/kg99.90 ± 2.68p < 0.05 vs. Vehicle
Vehicle-73.50 ± 4.60-
Neuronal Count (Colon)PrP-SCA7-92Q Tg MiceThis compound1 mg/kg145.10 ± 8.93p < 0.001 vs. Vehicle
This compound3 mg/kg175.20 ± 17.87p < 0.001 vs. Vehicle
Vehicle-113.30 ± 5.92-

Experimental Protocols

A53T α-Synuclein Transgenic Mouse Model Study
  • Animal Model: Five-month-old PrP human A53T alpha-synuclein transgenic (Tg) mice.

  • Treatment: Mice were treated daily for 4 weeks with this compound (1 or 3 mg/kg) or vehicle (water) via oral gavage.

  • Assessment of Colonic Motility: Ex vivo colonic sections were subjected to external electrical stimulation, and the resulting contractions of the longitudinal and circular muscles were recorded and quantified.

PrP-SCA7-92Q Transgenic Mouse Model Study
  • Animal Model: Eight-week-old PrP-SCA7-92Q transgenic (Tg) mice expressing human mutated Ataxin-7.

  • Treatment: Mice were treated for 5 weeks with this compound (1 and 3 mg/kg) or vehicle via oral route.

  • Assessment of Intestinal Damage: Histopathological analysis of distal small intestine and colon tissues was performed using Hematoxylin and Eosin (H&E) staining. Damage was scored based on mucosal abnormalities and the presence of ulcers.

  • Assessment of Neuronal Loss: Immunofluorescence staining for the pan-neuronal marker Hu C/D was conducted on whole-mount preparations of the distal small intestine and colon. The number of neurons was then quantified.

Diabetic Mouse Model of Gastroparesis (with Tegaserod, a 5-HT4 Agonist)

While this study did not use this compound, it provides a relevant protocol for assessing gastric emptying in a diabetic gastroparesis model.

  • Animal Model: 12-20-week-old female C57BLKS/J db/db transgenic mice.

  • Treatment: Mice were administered tegaserod (0.1-2.0 mg/kg, i.p.).

  • Assessment of Gastric Emptying: A 20% glucose test meal was administered, and the fraction of the meal remaining in the stomach at 30 minutes was determined to assess the rate of gastric emptying.

Signaling Pathways and Experimental Workflows

This compound's Proposed Signaling Pathway in Enteric Neurons

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 AC Adenylyl Cyclase HTR4->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Nitrergic_Neuron Nitrergic Neuron PKA->Nitrergic_Neuron ACh_Release ↑ Acetylcholine Release Cholinergic_Neuron->ACh_Release NO_Modulation Modulation of Nitric Oxide Release Nitrergic_Neuron->NO_Modulation Smooth_Muscle Smooth Muscle Contraction ACh_Release->Smooth_Muscle NO_Modulation->Smooth_Muscle GI_Motility ↑ GI Motility Smooth_Muscle->GI_Motility

Caption: this compound's signaling cascade in enteric neurons.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow Animal_Model Animal Model of GI Dysmotility (e.g., A53T, SCA7) Treatment_Groups Treatment Groups: - this compound (Dose 1) - this compound (Dose 2) - Vehicle Control Animal_Model->Treatment_Groups Dosing Chronic Dosing (e.g., 4-5 weeks, oral gavage) Treatment_Groups->Dosing Outcome_Assessment Outcome Assessment Dosing->Outcome_Assessment Motility_Assay GI Motility Assays (e.g., Colonic Contractions) Outcome_Assessment->Motility_Assay Histo_Assay Histopathology (e.g., H&E Staining) Outcome_Assessment->Histo_Assay Neuro_Assay Immunohistochemistry (e.g., Neuronal Markers) Outcome_Assessment->Neuro_Assay Data_Analysis Data Analysis and Statistical Comparison Motility_Assay->Data_Analysis Histo_Assay->Data_Analysis Neuro_Assay->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of gastroparesis. Its potent and selective activation of the 5-HT4 receptor translates into significant prokinetic effects in animal models of gastrointestinal dysmotility. Furthermore, the observed neuroprotective effects in the enteric nervous system suggest a potential for disease modification beyond symptomatic relief.

Future preclinical studies should focus on evaluating this compound in a validated animal model of diabetic or idiopathic gastroparesis to directly assess its effects on gastric emptying and related pathophysiology. Such studies would provide crucial data to further support its clinical development for this indication.

Conclusion

This compound has demonstrated a robust preclinical profile as a prokinetic agent with the potential to address the underlying pathophysiology of gastroparesis. The compelling efficacy and selectivity data from relevant animal models, coupled with a well-defined mechanism of action, provide a strong foundation for its continued investigation as a novel treatment for patients with gastroparesis.

References

Velusetrag: A Novel Avenue for Neurodegenerative Disorders Beyond Gastroenterology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Velusetrag, a highly selective 5-HT4 receptor agonist, has demonstrated significant promise in treating gastrointestinal (GI) motility disorders. However, emerging preclinical evidence suggests its therapeutic potential may extend to neurodegenerative conditions, primarily through its anti-inflammatory and neuroprotective properties. This technical guide synthesizes the current understanding of this compound's mechanism of action and explores its potential applications beyond the GI tract, with a focus on Parkinson's and Alzheimer's diseases. We present quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of the implicated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

This compound (formerly TD-5108) is a potent and highly selective agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). Its primary established application lies in the treatment of GI disorders such as gastroparesis and chronic idiopathic constipation, owing to its prokinetic effects that enhance gastrointestinal motility. The high selectivity of this compound for the 5-HT4R over other serotonin receptor subtypes minimizes the risk of adverse cardiovascular events that were associated with earlier generations of 5-HT4R agonists.

Recent research has unveiled a broader physiological role for the 5-HT4 receptor, with significant expression and activity in the central nervous system (CNS). This has opened up new avenues for exploring the therapeutic utility of 5-HT4R agonists like this compound in neurological and psychiatric disorders. Notably, preclinical studies in a mouse model of Parkinson's disease have indicated that this compound may mitigate neuroinflammation and axonal degeneration, key pathological features of this neurodegenerative disease. While clinical trials in Alzheimer's disease have been initiated, the data from these studies are not yet publicly available. This guide will delve into the existing evidence for these non-GI applications of this compound.

Mechanism of Action: The 5-HT4 Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is multifaceted and can be broadly categorized into canonical and non-canonical pathways.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and modulate the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

Gs_cAMP_PKA_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Gs Gs-protein HTR4->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene

Canonical 5-HT4R Signaling Pathway
Non-Canonical Src-ERK Pathway

In addition to the canonical pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of the Src tyrosine kinase. This leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), another critical signaling molecule involved in cell proliferation, differentiation, and survival. The activation of the ERK pathway is thought to contribute to the neuroprotective effects of 5-HT4R agonists.

Src_ERK_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Src Src Tyrosine Kinase HTR4->Src activates ERK ERK Src->ERK phosphorylates Downstream Downstream Effects (Neuronal Survival, Plasticity) ERK->Downstream

Non-Canonical 5-HT4R Signaling Pathway

Potential Therapeutic Applications Beyond GI Disorders

The presence and activity of 5-HT4 receptors in the brain, coupled with the signaling pathways they modulate, suggest a potential role for this compound in treating neurodegenerative diseases.

Parkinson's Disease

A significant preclinical study by Grigoletto et al. (2023) investigated the effects of this compound in a mouse model of Parkinson's disease (A53T alpha-synuclein transgenic mice).[1][2][3][4] This study provides compelling evidence for the neuroprotective and anti-inflammatory effects of this compound.

The study utilized five-month-old A53T alpha-synuclein transgenic mice, which exhibit severe constipation and decreased colonic cholinergic transmission.[1] The mice were treated daily for four weeks with either vehicle, 1 mg/kg this compound, or 3 mg/kg this compound administered orally.

PD_Experimental_Workflow Model A53T α-synuclein Transgenic Mice (5 months old) Treatment Daily Oral Gavage (4 weeks) Model->Treatment Groups Groups: - Vehicle - this compound (1 mg/kg) - this compound (3 mg/kg) Treatment->Groups Analysis Analysis: - Gut Motility - Inflammation Markers - Axonal Degeneration Markers Groups->Analysis

Experimental Workflow for Parkinson's Disease Model

The study yielded significant quantitative data demonstrating the beneficial effects of this compound on markers of neuroinflammation and axonal degeneration.

Table 1: Effect of this compound on Inflammatory Markers in a Parkinson's Disease Mouse Model

MarkerTreatment GroupMean ± SEMp-value vs. Vehicle
Serum IL-1β (pg/mL) Vehicle2.96 ± 0.18-
This compound (1 mg/kg)1.37 ± 0.17< 0.05
This compound (3 mg/kg)1.73 ± 0.4< 0.05
Colonic IL-1β (pg/mg) Vehicle2.7 ± 0.3-
This compound (1 mg/kg)0.92 ± 0.14< 0.05
This compound (3 mg/kg)1.57 ± 0.29< 0.05
Serum TNF-α (pg/mL) VehicleData not provided-
This compound (1 & 3 mg/kg)Significant reduction< 0.05
Colonic TNF-α (pg/mg) VehicleData not provided-
This compound (1 & 3 mg/kg)Significant reduction< 0.05
GFAP-positive glia cells (count) Vehicle24.35 ± 1.9-
This compound (1 mg/kg)17.19 ± 1.1< 0.05
This compound (3 mg/kg)No significant effect-

Table 2: Effect of this compound on Markers of Axonal Degeneration in a Parkinson's Disease Mouse Model

MarkerTreatment GroupMean Fluorescence ± SEMp-value vs. Vehicle
Vesicular Acetylcholine Transporter (VAChT) Non-transgenic9.972 ± 1.4-
Vehicle6.18 ± 0.79-
This compound (1 mg/kg)12.99 ± 2.39< 0.05
This compound (3 mg/kg)13.6 ± 2.30< 0.05
Neurofilament Heavy Chain (NF-H) Vehicle--
This compound (3 mg/kg)Increased stainingp = 0.06
  • Animal Model: Five-month-old male and female PrP human A53T alpha-synuclein transgenic mice were used.

  • Drug Administration: this compound was dissolved in sterile water and administered daily for 28 days via oral gavage at doses of 1 mg/kg or 3 mg/kg.

  • Cytokine Measurement (ELISA): Levels of IL-1β and TNF-α in serum and colonic tissue were quantified using enzyme-linked immunosorbent assay (ELISA) kits. Specific details on the kits used were not provided in the primary publication.

  • Immunohistochemistry:

    • GFAP-positive glia cells: Colon whole-mount preparations were stained with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), followed by a fluorescently labeled secondary antibody. The number of GFAP-positive cells was counted using ImageJ software and normalized to the DAPI-stained nuclear area.

    • NF-H and VAChT: Colon whole-mount preparations were stained with primary antibodies against neurofilament-heavy chain (NF-H) and vesicular acetylcholine transporter (VAChT), followed by fluorescently labeled secondary antibodies. The intensity of the fluorescent signal was quantified.

Alzheimer's Disease

The rationale for investigating this compound in Alzheimer's disease stems from the known role of 5-HT4 receptors in cognitive function and the processing of amyloid precursor protein (APP). Activation of the 5-HT4 receptor has been shown to promote the non-amyloidogenic pathway of APP processing, leading to the production of the soluble and neuroprotective sAPPα fragment and a reduction in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.

A clinical trial (NCT03599279) was initiated to evaluate the effect of this compound on cognition and cerebrospinal fluid (CSF) biomarkers in individuals with early-stage Alzheimer's disease. However, the results of this trial have not been publicly disclosed. Therefore, at present, there is no quantitative data or detailed experimental protocol available for the use of this compound in Alzheimer's disease.

Discussion and Future Directions

The preclinical findings in a Parkinson's disease model are highly encouraging and suggest that this compound's therapeutic utility may extend beyond its current indications. The observed anti-inflammatory and neuroprotective effects, mediated through the 5-HT4 receptor, present a novel therapeutic strategy for neurodegenerative disorders.

The significant reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, along with the decrease in reactive gliosis (as indicated by GFAP staining), points to a potent anti-inflammatory action of this compound within the nervous system. Furthermore, the rescue of axonal degeneration markers suggests a neuro-restorative or neuroprotective capacity.

The lack of publicly available data from the Alzheimer's disease clinical trial is a significant knowledge gap. The results of this trial will be crucial in determining the translational potential of this compound for this and other neurodegenerative conditions.

Future research should focus on several key areas:

  • Elucidation of Downstream Mechanisms: A more detailed understanding of the downstream targets of the PKA and ERK pathways that mediate the anti-inflammatory and neuroprotective effects of this compound is needed.

  • Blood-Brain Barrier Penetration: While the observed central effects suggest that this compound can cross the blood-brain barrier, detailed pharmacokinetic studies to quantify its brain bioavailability are warranted.

  • Clinical Trials in Other Neurodegenerative Diseases: Given the promising preclinical data in Parkinson's disease, clinical investigations in this patient population are a logical next step.

Conclusion

This compound, a selective 5-HT4 receptor agonist, has demonstrated a compelling preclinical profile for potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease. Its ability to mitigate neuroinflammation and axonal degeneration, as evidenced by quantitative data from a mouse model, highlights a promising new direction for this compound. While its clinical efficacy in Alzheimer's disease remains to be determined, the existing data strongly support further investigation of this compound as a novel neuro-modulatory agent. This technical guide provides a foundation for researchers and drug developers to explore the exciting potential of this compound beyond the realm of gastrointestinal disorders.

References

A Technical Whitepaper on Early Research of Velusetrag for Gastrointestinal Dysfunction in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor symptoms resulting from the loss of dopaminergic neurons in the substantia nigra. However, a significant burden of the disease comes from non-motor symptoms, which often predate the classic motor signs by decades.[1] Among these, gastrointestinal (GI) dysfunction, particularly constipation, is one of the most common, affecting a vast majority of patients and significantly impairing quality of life.[1][2][3][4] This dysfunction is linked to the accumulation of alpha-synuclein (αS) deposits within the enteric nervous system (ENS), leading to impaired gut motility.

Velusetrag (formerly TD-5108) is a potent, highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist with high intrinsic activity. 5-HT4 receptors are critical targets for treating GI motility disorders, as their activation stimulates propulsive activity. Unlike older, less selective 5-HT4 agonists that were withdrawn due to cardiovascular concerns, newer-generation agents like this compound exhibit a favorable safety profile, notably lacking significant affinity for the hERG potassium channel. This paper provides a technical overview of the foundational preclinical and clinical research evaluating this compound's potential to alleviate gut dysfunction, with a specific focus on its relevance to Parkinson's disease.

Core Mechanism of Action

This compound exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptor. These receptors are G-protein coupled receptors predominantly located on presynaptic terminals of enteric neurons. The binding of this compound to these receptors initiates a signaling cascade that facilitates the release of neurotransmitters, most notably acetylcholine (ACh). ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting peristalsis. This targeted action enhances coordinated gut motility, from gastric emptying to colonic transit. This compound is over 500-fold more selective for the human 5-HT4 receptor compared to other serotonin receptor types, minimizing off-target effects.

Velusetrag_Mechanism cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds ACh_Vesicle ACh Vesicles Receptor->ACh_Vesicle Activates ACh_Release Acetylcholine (ACh) Release ACh_Vesicle->ACh_Release Promotes Contraction Muscle Contraction (Peristalsis) ACh_Release->Contraction Stimulates

Caption: this compound's 5-HT4 receptor agonist signaling pathway.

Preclinical Research in a Parkinson's Disease Model

A pivotal study by Grigoletto et al. (2023) provided the first direct evidence of this compound's efficacy in a relevant animal model of Parkinson's disease. The study investigated the effects of chronic this compound administration on GI dysfunction, inflammation, and neuropathology.

Experimental Protocol
  • Animal Model : The study utilized five-month-old male PrP human A53T alpha-synuclein transgenic (Tg) mice. This model is known to overexpress the human A53T mutant form of α-synuclein, leading to severe constipation and decreased colonic cholinergic transmission that mimics the GI symptoms of human PD.

  • Pharmacological Treatment : Mice were treated daily for four weeks via oral gavage. The treatment groups consisted of vehicle (sterile water), this compound at 1 mg/kg, and this compound at 3 mg/kg.

  • Colon Motility Assessment : Following the treatment period, colonic motility was assessed ex-vivo. Intestinal contractions of both longitudinal and circular smooth muscle from colonic sections were recorded in response to external electrical stimulation.

  • Inflammation and Neuropathology Analysis : Whole-mount sections from the distal colon were analyzed via immunostaining. Key markers included:

    • Glial Fibrillary Acidic Protein (GFAP) : To quantify enteric glial cell activation, an indicator of inflammation.

    • Neurofilament Heavy Polypeptide (NF-H) and Vesicular Acetylcholine Transporter (VAChT) : To assess the health and density of neuronal axons and cholinergic terminals, respectively.

    • Pro-inflammatory cytokines (IL-1β and TNF-α) were measured in both serum and colonic tissue.

  • Microbiota Analysis : The composition of the intestinal microbiome was analyzed to determine if this compound could reverse PD-associated dysbiosis.

Experimental_Workflow cluster_outcomes Outcome Assessments start A53T α-Synuclein Transgenic Mice (5 months old) treatment 4-Week Daily Oral Treatment start->treatment groups Groups: - Vehicle (Water) - this compound (1 mg/kg) - this compound (3 mg/kg) treatment->groups motility Ex-Vivo Colonic Motility Analysis groups->motility inflammation Inflammation Marker Quantification (GFAP, Cytokines) groups->inflammation axons Axonal Degeneration Analysis (NF-H, VAChT) groups->axons microbiome Microbiome Composition Analysis groups->microbiome

Caption: Experimental workflow for the preclinical PD mouse study.
Quantitative and Qualitative Data Summary

This compound treatment demonstrated significant, dose-dependent improvements across multiple pathological hallmarks of PD-related gut dysfunction.

Table 1: Effect of this compound on Colonic Motility in A53T α-Synuclein Mice

Muscle Layer Vehicle (Water) This compound (1 mg/kg) This compound (3 mg/kg) Statistical Significance
Longitudinal Contraction (g/g tissue) 4.7 ± 0.7 10.97 ± 2.8 24.67 ± 7.2 p < 0.05
Circular Contraction (g/g tissue) 4.9 ± 0.6 11.55 ± 1.5 7.7 ± 0.52 p < 0.05

(Data sourced from Grigoletto et al., 2023)

Table 2: Summary of this compound's Effects on Gut Pathology in A53T α-Synuclein Mice

Parameter Observation in Vehicle-Treated Tg Mice Effect of this compound Treatment
Inflammation Elevated levels of serum and colonic IL-1β and TNF-α. Significantly reduced levels of IL-1β and TNF-α.
Enteric Glial Cells Increased number of activated (GFAP-positive) glia in the colon. Decreased number of GFAP-positive glia cells.
Axonal Integrity Evidence of axonal degeneration. Improved axonal health, indicated by an increase in NF-H and VAChT staining.

| Gut Microbiome | Dysbiosis (imbalanced microbial composition). | Restored a well-balanced intestinal microbial composition, comparable to non-transgenic mice. |

These preclinical findings suggest that this compound not only acts as a prokinetic agent but may also possess anti-inflammatory and neuro-restorative properties within the enteric nervous system.

Logical_Relationship cluster_pd PD Pathophysiology in Gut cluster_this compound This compound Intervention alpha_syn α-Synuclein Aggregation in ENS dysfunction Cholinergic Dysfunction & Neurodegeneration alpha_syn->dysfunction inflammation Neuroinflammation (Glial Activation) alpha_syn->inflammation constipation Reduced Motility (Constipation) dysfunction->constipation inflammation->dysfunction motility Improved Motility This compound This compound receptor 5-HT4 Receptor Agonism This compound->receptor ach ↑ Acetylcholine Release receptor->ach anti_inflam ↓ Reduced Inflammation receptor->anti_inflam Potential Effect axonal ↑ Axonal Integrity receptor->axonal Potential Effect ach->dysfunction Bypasses/Restores ach->motility

Caption: Hypothesized effects of this compound on PD-related gut pathology.

Early Clinical Research in Human GI Motility Disorders

While the aforementioned preclinical study provides a direct link to PD, early clinical trials in patient populations with chronic constipation and gastroparesis established this compound's prokinetic efficacy and safety in humans. These studies are critical for validating its mechanism of action.

Study in Chronic Idiopathic Constipation (CIC)
  • Experimental Protocol (NCT00391820) : This was a 4-week, randomized, double-blind, placebo-controlled, dose-response Phase 2 study. Patients with a baseline frequency of less than three spontaneous bowel movements (SBM) per week received a once-daily dose of placebo or this compound (15, 30, or 50 mg). The primary endpoint was the change from baseline in the weekly frequency of SBMs.

  • Quantitative Data : this compound demonstrated a statistically significant and clinically meaningful improvement in bowel movement frequency.

Table 3: Efficacy of this compound in Patients with Chronic Idiopathic Constipation (4-Week Treatment)

Endpoint (Mean Increase in Weekly Frequency) Placebo This compound (15 mg) This compound (30 mg) This compound (50 mg) Statistical Significance
Spontaneous Bowel Movements (SBM) 1.4 3.6 3.3 3.5 p < 0.0001 (all doses vs. placebo)
Complete Spontaneous Bowel Movements (CSBM) 0.6 2.3 1.8 2.3 Significant vs. placebo

(Data sourced from a Phase 2 study)

Study in Diabetic and Idiopathic Gastroparesis
  • Experimental Protocol (DIGEST Study - NCT02267525) : This was a 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2b study involving 232 patients. Participants received a once-daily dose of placebo or this compound (5, 15, or 30 mg). The primary endpoint was the improvement in the Gastroparesis Cardinal Symptom Index (GCSI) score at week 4. Gastric emptying was also assessed.

  • Quantitative Data : The 5 mg dose of this compound was identified as the optimal dose, providing significant symptom relief and acceleration of gastric emptying with a favorable side-effect profile. Higher doses did not show improved symptom scores, potentially due to an increased rate of GI side effects like nausea and diarrhea.

Table 4: Efficacy of this compound (5 mg) in Patients with Gastroparesis (4-Week Assessment)

Endpoint Result for this compound (5 mg) vs. Placebo
Gastroparesis Cardinal Symptom Index (GCSI) Statistically significant improvement (p = 0.0327).
Gastroparesis Rating Scale (GRS) Statistically significant improvement (p = 0.0159).
Gastric Emptying Time Statistically significant improvement (p < 0.001).
Key Symptom Scores (bloating, early satiety, etc.) Statistically significant improvement (p < 0.05).

(Data sourced from the Phase 2b DIGEST study)

Conclusion and Future Directions

The early research on this compound provides a strong scientific rationale for its investigation as a treatment for constipation associated with Parkinson's disease. Its highly selective 5-HT4 receptor agonist activity is well-established, and its prokinetic effects have been consistently demonstrated in both preclinical models and human clinical trials for chronic constipation and gastroparesis.

The study in the A53T alpha-synuclein mouse model is particularly compelling, as it shows that this compound not only rescues the primary symptom of constipation but also ameliorates underlying gut inflammation, axonal degeneration, and dysbiosis. These findings suggest a potential for disease modification within the enteric nervous system, a hypothesis that warrants further investigation.

Based on this promising data, this compound stands out as a strong candidate for clinical studies specifically designed to treat constipation in patients with Parkinson's disease. Future research should focus on confirming these effects in the PD patient population, determining the optimal dosage, and further exploring the potential anti-inflammatory and neuroprotective benefits of long-term treatment.

References

The Journey of Velusetrag (TD-5108): A Selective 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of a Promising Prokinetic Agent

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, primarily gastroparesis and chronic idiopathic constipation. Its development represents a targeted approach to prokinetic therapy, aiming to improve on the safety and efficacy of earlier generations of 5-HT4 agonists. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental methodologies related to this compound.

Discovery and Preclinical Development

This compound was discovered and developed by Theravance Biopharma. The drug was designed to be a high-affinity, high-intrinsic activity agonist for the 5-HT4 receptor, with a focus on selectivity to minimize off-target effects, particularly at the 5-HT2B and hERG potassium channels, which were associated with adverse cardiovascular events in earlier 5-HT4 agonists.[1][2]

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of this compound. These studies demonstrated its high affinity and functional potency at the human 5-HT4 receptor, as well as its selectivity over a wide range of other receptors.

Table 1: In Vitro Pharmacological Profile of this compound (TD-5108)

ParameterValueDescriptionReference
Binding Affinity (pKi)
Human 5-HT4(c) Receptor7.7Logarithmic scale of the inhibition constant, indicating high affinity.[1]
Functional Potency (pEC50)
cAMP Elevation (h5-HT4(c) cells)8.3Logarithmic scale of the half-maximal effective concentration for cyclic AMP production.[1]
Rat Esophagus Relaxation7.9Logarithmic scale of the half-maximal effective concentration for relaxation of rat esophageal tissue.[1]
Guinea Pig Colon Contraction7.9Logarithmic scale of the half-maximal effective concentration for contraction of guinea pig colonic tissue.
Selectivity
Over other 5-HT receptors>500-foldSignificantly lower affinity for other serotonin receptor subtypes.
Over other biogenic amine receptors≥25-foldDemonstrates selectivity against other receptors for neurotransmitters like dopamine and adrenaline.
Experimental Protocols: Preclinical Pharmacology

Radioligand Binding Assays (for pKi determination): Membranes from HEK293 cells stably expressing the human 5-HT4(c) receptor were incubated with a radiolabeled ligand (e.g., [3H]-GR113808) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

cAMP Accumulation Assays (for pEC50 determination): HEK293 cells expressing the human 5-HT4(c) receptor were incubated with various concentrations of this compound. The intracellular accumulation of cyclic adenosine monophosphate (cAMP) was measured using methods such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF). The concentration of this compound that produced 50% of the maximal response (EC50) was determined, and the pEC50 (negative logarithm of the EC50) was calculated.

Isolated Tissue Assays (for functional potency): Tissues such as rat esophagus and guinea pig colon, which endogenously express 5-HT4 receptors, were mounted in organ baths. The tissues were contracted with an appropriate agent (e.g., carbachol for rat esophagus) and then exposed to cumulative concentrations of this compound to measure relaxation (esophagus) or contraction (colon). Dose-response curves were generated to determine the EC50 and subsequently the pEC50.

Mechanism of Action

This compound exerts its prokinetic effects by selectively activating 5-HT4 receptors, which are G-protein coupled receptors predominantly found on neurons in the enteric nervous system.

G This compound This compound (TD-5108) Receptor 5-HT4 Receptor This compound->Receptor Binds and Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Acetylcholine Release & Neuronal Excitation PKA->Cellular_Response Phosphorylates targets leading to GI_Motility Enhanced GI Motility Cellular_Response->GI_Motility

Figure 1. Signaling pathway of this compound via the 5-HT4 receptor.

Activation of the 5-HT4 receptor by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced acetylcholine release from enteric neurons. Increased acetylcholine stimulates muscle contractions in the gastrointestinal tract, thereby promoting motility.

Clinical Development

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating gastroparesis and chronic idiopathic constipation.

Clinical Trials in Gastroparesis

Two key clinical trials in patients with diabetic or idiopathic gastroparesis have been conducted: a Phase 2 proof-of-concept study and a larger Phase 2b dose-ranging study.

Table 2: Summary of Key Clinical Trials of this compound in Gastroparesis

StudyPhaseNPatient PopulationDosesPrimary Endpoint(s)Key OutcomesReference(s)
NCT01718938234Diabetic or Idiopathic Gastroparesis5, 15, 30 mg once dailyProportion of subjects with ≥20% reduction in Gastric Emptying Half-Time (GE t1/2)All three doses of this compound reduced GE t1/2 compared to placebo. The 30 mg dose significantly increased the proportion of subjects with ≥20% reduction in GE t1/2 vs. placebo (52% vs. 5%, p=0.002).
NCT022675252b232Diabetic or Idiopathic Gastroparesis5, 15, 30 mg once dailyChange from baseline in Gastroparesis Cardinal Symptom Index (GCSI) total score at week 4The 5 mg dose showed a statistically significant improvement in GCSI score compared to placebo (LS mean difference: -0.4, 95% CI: -0.75 to -0.03; nominal p=0.0327). The 15 mg and 30 mg doses did not show a significant improvement in symptoms.
Clinical Trial in Chronic Idiopathic Constipation

A Phase 2 study was also conducted to assess the efficacy of this compound in patients with chronic idiopathic constipation.

Table 3: Summary of Phase 2 Clinical Trial of this compound in Chronic Idiopathic Constipation

StudyPhaseNPatient PopulationDosesPrimary Endpoint(s)Key OutcomesReference(s)
NCT003918202401Chronic Idiopathic Constipation15, 30, 50 mg once dailyChange from baseline in the weekly frequency of spontaneous bowel movements (SBMs)All doses of this compound resulted in statistically significant increases in the weekly frequency of SBMs compared to placebo (mean increase of 3.3-3.6 vs. 1.4 for placebo, p < 0.0001).
Experimental Protocols: Clinical Assessments

Gastroparesis Cardinal Symptom Index (GCSI): The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms. It consists of nine items grouped into three subscales: nausea/vomiting (3 items), postprandial fullness/early satiety (4 items), and bloating (2 items). Patients rate the severity of each symptom over the past 24 hours on a scale from 0 (none) to 5 (very severe). The total GCSI score is the average of the scores for the three subscales.

[13C]-Octanoate Breath Test for Gastric Emptying: This non-invasive test measures the rate of solid-phase gastric emptying. The patient consumes a standardized meal (e.g., a scrambled egg) containing a non-radioactive isotope, 13C-octanoic acid. As the meal is emptied from the stomach and the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver, 13CO2 is produced and exhaled in the breath. Breath samples are collected at regular intervals over several hours. The rate of appearance of 13CO2 in the breath is used to calculate the gastric emptying half-time (t1/2), which is the time it takes for half of the meal to empty from the stomach.

Development Workflow

The development of this compound followed a structured path from initial discovery to clinical evaluation.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Discovery Drug Discovery (TD-5108) InVitro In Vitro Pharmacology (Binding, Potency, Selectivity) Discovery->InVitro InVivo In Vivo Animal Models (GI Motility) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 (Safety & Pharmacokinetics in Healthy Volunteers) Tox->Phase1 Phase2_CIC Phase 2 - CIC (Efficacy in Chronic Idiopathic Constipation) Phase1->Phase2_CIC Phase2_GP Phase 2 - Gastroparesis (Proof-of-Concept) Phase1->Phase2_GP Phase2b_GP Phase 2b - Gastroparesis (Dose-Ranging) Phase2_GP->Phase2b_GP

Figure 2. this compound (TD-5108) development workflow.

Conclusion

This compound (TD-5108) is a highly selective 5-HT4 receptor agonist with demonstrated prokinetic activity in both preclinical and clinical studies. Its development has provided valuable insights into the therapeutic potential of targeting the 5-HT4 receptor for gastrointestinal motility disorders. While the clinical development for gastroparesis showed promising results, particularly at the 5 mg dose for symptom improvement, further studies would be needed to fully establish its place in therapy. The comprehensive data gathered throughout its development journey, from in vitro pharmacology to patient-reported outcomes in clinical trials, serves as a robust case study for the targeted development of gastrointestinal prokinetic agents.

References

Velusetrag: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with this compound's mechanism of action. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex structure designed for high affinity and selectivity to the 5-HT4 receptor.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-((1R,3r,5S)-8-{(2R)-2-hydroxy-3-[(methanesulfonyl)(methyl)amino]propyl}-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-(propan-2-yl)-1H-quinoline-3-carboxamide
CAS Number 866933-46-2 (free base), 866933-51-9 (hydrochloride)[1]
Molecular Formula C25H36N4O5S[1]
SMILES CC(C)n1c2ccccc2cc(C(=O)N[C@H]3C[C@H]4CC--INVALID-LINK--N4C--INVALID-LINK--O)c1=O

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 504.64 g/mol (free base)[2], 541.11 g/mol (hydrochloride)[2]
Melting Point Not publicly available
Boiling Point Not publicly available
pKa Not publicly available
logP (Octanol-Water Partition Coefficient) Not publicly available
Solubility Soluble in DMSO. In aqueous solutions, solubility is reported as ≥ 5.48 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Mechanism of Action and Signaling Pathways

This compound exerts its prokinetic effects by acting as a high-efficacy agonist at the serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor initiates a cascade of intracellular events primarily aimed at modulating neuronal excitability and neurotransmitter release in the gastrointestinal tract. The signaling pathways are multifaceted, involving both canonical and non-canonical routes.

Canonical Gs-Protein Coupled Pathway

The primary and most well-understood signaling cascade initiated by 5-HT4 receptor activation is the Gs-protein coupled pathway.

Gs_Pathway This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IonChannel Ion Channels PKA->IonChannel Phosphorylates Gene Gene Transcription (e.g., BDNF) CREB->Gene Promotes Excitability Increased Neuronal Excitability IonChannel->Excitability ACh Acetylcholine Release Excitability->ACh

Canonical 5-HT4 Receptor Signaling Pathway

Upon binding of this compound, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels and transcription factors like the cAMP response element-binding protein (CREB), leading to increased neuronal excitability and acetylcholine release, which enhances gastrointestinal motility.

Non-Canonical Src-Mediated Pathway

Recent studies have revealed a G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of the non-receptor tyrosine kinase, Src.

Src_Pathway This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds Src Src Tyrosine Kinase Receptor->Src Directly Activates (G-protein independent) ERK ERK Pathway (MAPK cascade) Src->ERK Activates Cellular Cellular Responses (e.g., Plasticity, Survival) ERK->Cellular

Non-Canonical Src-Mediated 5-HT4 Receptor Signaling

This pathway suggests that the 5-HT4 receptor can directly interact with and activate Src. Activated Src can then initiate the extracellular signal-regulated kinase (ERK) pathway, a mitogen-activated protein kinase (MAPK) cascade. This G-protein-independent activation of ERK is thought to be involved in neuronal plasticity and cell survival.

Key Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of this compound.

In Vitro Assays

This assay quantifies the ability of this compound to stimulate the production of cyclic AMP in a cell line expressing the human 5-HT4 receptor.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed Seed HEK293 cells expressing h5-HT4 receptor into 96-well plates Incubate1 Incubate overnight Seed->Incubate1 Add_this compound Add varying concentrations of this compound Incubate1->Add_this compound Incubate2 Incubate for a defined period (e.g., 30 minutes) at 37°C Add_this compound->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect_cAMP Measure cAMP levels using a competitive immunoassay or luminescence-based kit Lyse->Detect_cAMP Plot Plot cAMP concentration vs. This compound concentration Detect_cAMP->Plot Calculate Calculate pEC50 Plot->Calculate

Workflow for cAMP Accumulation Assay

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a density of approximately 20,000 to 50,000 cells per well and incubated overnight to allow for attachment.

  • Compound Addition: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This compound is then added at various concentrations.

  • Incubation: The plates are incubated for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

  • Data Analysis: The concentration-response curve is plotted, and the pEC50 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) is calculated.

This ex vivo assay assesses the prokinetic activity of this compound by measuring its ability to induce contractions in isolated guinea pig colonic tissue.

Protocol:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the distal colon is excised and placed in Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.

  • Organ Bath Setup: The tissue strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

  • Compound Addition: this compound is added cumulatively to the organ bath at increasing concentrations.

  • Data Recording and Analysis: The contractile responses are recorded, and a concentration-response curve is generated to determine the pEC50 value.

In Vivo Assays

This in vivo model evaluates the effect of this compound on the rate of movement of intestinal contents through the colon.

Colonic_Transit_Workflow cluster_prep Preparation cluster_marker Marker Administration cluster_observation Observation and Measurement cluster_analysis Data Analysis Fast Fast guinea pigs overnight (water ad libitum) Administer_this compound Administer this compound or vehicle (e.g., subcutaneously) Fast->Administer_this compound Instill_Marker Instill a non-absorbable marker (e.g., carmine red or charcoal meal) into the proximal colon via a cannula Administer_this compound->Instill_Marker Observe Observe animals for the excretion of the colored fecal pellet Instill_Marker->Observe Measure_Time Record the time to the first appearance of the colored pellet Observe->Measure_Time Compare Compare the transit time between This compound-treated and vehicle-treated groups Measure_Time->Compare

Workflow for Colonic Transit Study in Guinea Pigs

Protocol:

  • Animal Preparation: Male guinea pigs are fasted overnight with free access to water.

  • Drug Administration: this compound or vehicle is administered, typically via subcutaneous injection.

  • Marker Administration: A non-absorbable colored marker, such as carmine red or a charcoal meal, is administered orally or directly into the stomach via gavage.

  • Observation: The animals are housed in individual cages with a clean surface to facilitate the observation of fecal pellets.

  • Measurement: The time from marker administration to the appearance of the first colored fecal pellet is recorded as the colonic transit time.

  • Data Analysis: The colonic transit times for the this compound-treated groups are compared to the vehicle control group.

This non-invasive in vivo method measures the rate at which the stomach empties its contents into the small intestine.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight.

  • Drug Administration: this compound or vehicle is administered orally.

  • Test Meal Administration: A liquid test meal containing a non-radioactive isotope, such as 13C-spirulina or 13C-octanoic acid, is given by oral gavage.

  • Breath Sample Collection: The rats are placed in metabolic chambers, and breath samples are collected at regular intervals.

  • Isotope Analysis: The concentration of 13CO2 in the breath samples is measured using an isotope ratio mass spectrometer.

  • Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying rate, often expressed as the half-emptying time (t1/2).

Conclusion

This compound is a potent and selective 5-HT4 receptor agonist with a well-defined mechanism of action that involves both canonical and non-canonical signaling pathways. Its prokinetic effects have been demonstrated in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and other 5-HT4 receptor agonists in the treatment of gastrointestinal motility disorders. While a significant body of data exists, further research to determine specific physicochemical properties such as melting point, boiling point, pKa, and logP would provide a more complete profile of this compound.

References

In Vivo Preclinical Profile of Velusetrag: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including chronic idiopathic constipation and gastroparesis.[1][2][3] As a prokinetic agent, this compound enhances GI transit and function by activating 5-HT4 receptors, which are crucial in regulating gut motility.[4][5] This technical guide provides a comprehensive overview of the in vivo preclinical profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its prokinetic effects through the selective agonism of the 5-HT4 receptor. This receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract. Activation of the 5-HT4 receptor initiates a downstream signaling cascade, leading to increased acetylcholine release and subsequent smooth muscle contraction and enhanced peristalsis. Unlike older 5-HT4 agonists, this compound exhibits high selectivity for the 5-HT4 receptor with negligible affinity for other serotonin receptor subtypes or the hERG potassium channel, suggesting a favorable cardiovascular safety profile.

Signaling Pathway of this compound

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to Gs Gαs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates ACh_release Increased Acetylcholine (ACh) Release PKA->ACh_release GI_motility Enhanced GI Motility (Peristalsis) ACh_release->GI_motility Leads to Preclinical_Efficacy_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Protocol cluster_endpoints Endpoint Analysis CIPO_model CIPO Model (PrP-SCA7-92Q Tg Mice) Dosing Oral Gavage (1 or 3 mg/kg this compound or Vehicle) CIPO_model->Dosing PD_model PD Constipation Model (A53T α-Synuclein Tg Mice) PD_model->Dosing Duration Chronic Dosing (4-5 weeks) Dosing->Duration Histology Histopathology (H&E) Duration->Histology IHC Immunohistochemistry (HuC/D, nNOS, GFAP) Duration->IHC Motility Ex Vivo Colonic Motility Duration->Motility

References

Methodological & Application

Velusetrag in Preclinical Gastroparesis Research: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of velusetrag, a potent and selective serotonin 5-HT4 receptor agonist, in mouse models of gastrointestinal (GI) dysmotility. While direct studies in established mouse models of gastroparesis are not yet available in published literature, research in related models of severe gut dysmotility, such as Chronic Intestinal Pseudo-Obstruction (CIPO) and constipation associated with Parkinson's Disease, offers valuable insights into effective dosages and experimental designs. This document outlines these protocols, which can be adapted for the investigation of this compound in murine models of gastroparesis.

Mechanism of Action and Signaling Pathway

This compound is a high-affinity agonist for the 5-HT4 receptor.[1] In the gastrointestinal tract, activation of these receptors, which are predominantly located on presynaptic terminals of enteric neurons, enhances the release of acetylcholine (ACh).[2] Increased ACh levels stimulate smooth muscle contraction in the gut wall, thereby promoting gastrointestinal motility and accelerating transit.[2] This prokinetic effect makes this compound a promising candidate for conditions characterized by delayed gastric emptying, such as gastroparesis.

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor (Presynaptic Terminal) This compound->HTR4 Binds to AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release Triggers Smooth_Muscle GI Smooth Muscle Contraction ACh_Release->Smooth_Muscle Stimulates

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of GI dysmotility.

Table 1: this compound Dosage in Mouse Models

Mouse ModelDosage Range (Oral)Treatment DurationKey FindingsReference
Chronic Intestinal Pseudo-Obstruction (SCA7 Tg)1 and 3 mg/kg/day5 weeksReversed intestinal abnormalities and neuronal loss.[3]
Parkinson's Disease (A53T α-synuclein Tg)1 and 3 mg/kg/day4 weeksIncreased colonic motility and reduced constipation.[2]

Table 2: Efficacy of this compound on Gastrointestinal Motility in Mice

Mouse ModelDosage (Oral)Parameter MeasuredOutcomeReference
Parkinson's Disease (A53T α-synuclein Tg)1 mg/kgEx vivo colonic longitudinal contractionIncreased from ~4.7 g/g tissue to ~11.0 g/g tissue.
Parkinson's Disease (A53T α-synuclein Tg)3 mg/kgEx vivo colonic longitudinal contractionIncreased from ~4.7 g/g tissue to ~24.7 g/g tissue.
Parkinson's Disease (A53T α-synuclein Tg)1 mg/kgEx vivo colonic circular contractionIncreased from ~4.9 g/g tissue to ~11.6 g/g tissue.
Parkinson's Disease (A53T α-synuclein Tg)3 mg/kgEx vivo colonic circular contractionIncreased from ~4.9 g/g tissue to ~7.7 g/g tissue.
CIPO (SCA7 Tg)3 mg/kgIntestinal Histological ScoreReduced damage score from 3.2 to 1.5 in the colon.
CIPO (SCA7 Tg)3 mg/kgEnteric Neuronal Count (Colon)Significantly increased the number of Hu C/D positive neurons towards wild-type levels.

Experimental Protocols

The following are detailed methodologies from key experiments that can be adapted for studying this compound in mouse models of gastroparesis.

Protocol 1: Chronic Oral Administration of this compound in a Mouse Model of GI Dysmotility

This protocol is adapted from studies in CIPO and Parkinson's disease mouse models.

Objective: To assess the long-term efficacy of this compound on gastrointestinal transit and underlying pathophysiology in a mouse model of gastroparesis.

Materials:

  • This compound (TD-5108)

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gastroparesis mouse model (e.g., diabetic db/db mice, or chemically-induced delayed gastric emptying models)

  • Wild-type control mice

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Wild-type + Vehicle

    • Group 2: Gastroparesis Model + Vehicle

    • Group 3: Gastroparesis Model + this compound (1 mg/kg)

    • Group 4: Gastroparesis Model + this compound (3 mg/kg)

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.

  • Drug Administration: Administer the assigned treatment orally via gavage once daily for 4-5 weeks. Monitor the body weight of the mice regularly.

  • Assessment of Gastric Emptying: At the end of the treatment period, assess gastric emptying using a standardized method (e.g., solid-phase or liquid-phase gastric emptying study with a non-absorbable marker).

  • Tissue Collection: Following the functional assessment, euthanize the mice and collect stomach and intestinal tissues for histological and molecular analysis (e.g., neuronal counts, inflammatory markers).

Chronic_Oral_Administration_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Group Allocation (Vehicle, 1 & 3 mg/kg this compound) Acclimatization->Grouping Treatment Daily Oral Gavage (4-5 weeks) Grouping->Treatment Assessment Gastric Emptying Assay Treatment->Assessment Euthanasia Euthanasia & Tissue Collection Assessment->Euthanasia Analysis Histological & Molecular Analysis Euthanasia->Analysis End End Analysis->End

Figure 2: Chronic Oral Administration Workflow

Protocol 2: Ex Vivo Assessment of Gastrointestinal Contractility

This protocol is based on the methodology used to assess the prokinetic effects of this compound in a Parkinson's disease mouse model.

Objective: To determine the direct effect of chronic this compound treatment on the contractility of gastric and intestinal smooth muscle.

Materials:

  • Krebs-Ringer bicarbonate solution

  • Organ bath system with force transducers

  • Platinum electrodes for electrical field stimulation (EFS)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Surgical instruments for tissue dissection

Procedure:

  • Tissue Preparation: Following euthanasia from the in vivo study, carefully dissect segments of the gastric antrum and proximal small intestine.

  • Mounting: Mount the tissue segments in organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 30 minutes under a resting tension.

  • Stimulation and Recording:

    • Record spontaneous contractile activity.

    • Apply EFS to elicit neurally-mediated contractions.

    • Record the contractile responses (both longitudinal and circular muscle contractions) using force transducers.

  • Data Analysis: Analyze the amplitude and frequency of spontaneous and EFS-induced contractions. Compare the results between the different treatment groups.

Ex_Vivo_Contractility_Workflow Start Start: Euthanize Treated Mouse Dissection Dissect Gastric & Intestinal Segments Start->Dissection Mounting Mount Tissues in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissues (30 min at 37°C) Mounting->Equilibration Stimulation Electrical Field Stimulation (EFS) Equilibration->Stimulation Recording Record Muscle Contractions Stimulation->Recording Analysis Analyze Contraction Amplitude & Frequency Recording->Analysis End End Analysis->End

Figure 3: Ex Vivo Contractility Workflow

Concluding Remarks

The provided data and protocols from related mouse models of severe gastrointestinal dysmotility serve as a robust foundation for designing studies to investigate the efficacy of this compound in mouse models of gastroparesis. Researchers should consider the specific characteristics of their chosen gastroparesis model when adapting these protocols, particularly concerning the timeline of disease development and the most relevant outcome measures for gastric function. These application notes are intended to facilitate the exploration of this compound as a potential therapeutic for gastroparesis.

References

Oral Administration Protocol for Velusetrag in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist with high intrinsic activity.[1][2] It is being investigated for the treatment of gastrointestinal motility disorders such as gastroparesis and chronic idiopathic constipation.[1] this compound's high selectivity for the 5-HT4 receptor minimizes off-target effects, offering a potentially safer alternative to earlier generation 5-HT agonists. These application notes provide detailed protocols for the oral administration of this compound to rodents for preclinical research, summarizing key quantitative data and outlining the underlying signaling pathway.

Data Presentation

Pharmacokinetics in Rats

Oral administration of this compound in rats has demonstrated improved pharmacokinetic properties, including increased Cmax and AUC, when compared to earlier compounds.

CompoundDose (mg/kg, p.o.)Cmax (μg/mL)AUC(0-t) (μg.h/mL)Oral Bioavailability (%)Reference
This compound (TD-5108)30.250.830Long et al., 2012
THRX-19455630.080.311Long et al., 2012
TD-274930.220.950Long et al., 2012

Table 1: Oral Pharmacokinetic Parameters of this compound and Related Compounds in Rats. Data extracted from Long et al., 2012.

Efficacy in Mouse Models of Gastrointestinal Dysfunction

Studies in transgenic mouse models of Parkinson's disease, which exhibit significant gastrointestinal dysfunction, have demonstrated the prokinetic effects of this compound.

Treatment GroupDose (mg/kg/day)DurationOutcome MeasureResultReference
This compound128 daysLongitudinal Muscle Contraction (g/g tissue)10.97 ± 2.8Grigoletto et al., 2023
This compound328 daysLongitudinal Muscle Contraction (g/g tissue)24.67 ± 7.2Grigoletto et al., 2023
Vehicle-28 daysLongitudinal Muscle Contraction (g/g tissue)4.7 ± 0.7Grigoletto et al., 2023
This compound128 daysCircular Muscle Contraction (g/g tissue)11.55 ± 1.5Grigoletto et al., 2023
This compound328 daysCircular Muscle Contraction (g/g tissue)7.7 ± 0.52Grigoletto et al., 2023
Vehicle-28 daysCircular Muscle Contraction (g/g tissue)4.9 ± 0.6Grigoletto et al., 2023

Table 2: Effect of Oral this compound Administration on Colonic Motility in a Mouse Model of Parkinson's Disease. Data are presented as mean ± SEM.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Sterile water

  • Appropriate balance and weighing materials

  • Vortex mixer

  • Sterile tubes

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder accurately.

  • Dissolve the this compound powder in a known volume of sterile water to achieve the final desired concentration (e.g., 1 mg/mL or 3 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh on each day of dosing.

Oral Gavage Administration Protocol for Rodents

Materials:

  • Prepared this compound solution

  • Appropriate gauge gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

  • Syringe (e.g., 1 mL)

  • Animal scale

Protocol:

  • Animal Handling and Restraint:

    • Accustom the animals to handling for several days prior to the experiment to reduce stress.

    • Weigh each animal to determine the precise volume of this compound solution to be administered. The recommended maximum oral gavage volume is 10 mL/kg.

    • Restrain the rodent firmly but gently. For mice, this can be achieved by scruffing the neck and back to immobilize the head. For rats, secure the animal by placing your hand over its back and shoulders, using your thumb and forefinger to gently hold the head.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is the correct length by measuring from the corner of the animal's mouth to the last rib; the needle should not be inserted further than this point.

    • With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and repeat the process. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution from the syringe.

    • Administer the liquid steadily to prevent regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the animal to its cage.

    • Monitor the animal for several minutes for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.

    • Continue to monitor the animals according to the experimental protocol, for instance, twice weekly for changes in body weight or motor dysfunction.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts as a selective agonist at the 5-HT4 receptor, which is a Gs protein-coupled receptor. Activation of this receptor initiates a downstream signaling cascade primarily through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which is involved in mediating the prokinetic effects of this compound in the gastrointestinal tract.

Velusetrag_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Motility) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's 5-HT4 Receptor Signaling Cascade.

Experimental Workflow for Oral Administration

The following diagram outlines a typical experimental workflow for studying the effects of orally administered this compound in rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Animal_Acclimation Animal Acclimation & Handling Dose_Calculation Dose Calculation & Solution Preparation Animal_Weight Weigh Animal Dose_Calculation->Animal_Weight Volume_Calculation Calculate Dosing Volume Animal_Weight->Volume_Calculation Oral_Gavage Oral Gavage Administration Volume_Calculation->Oral_Gavage Monitoring Monitor for Distress Oral_Gavage->Monitoring Data_Collection Data Collection (e.g., Behavioral Tests, Tissue Collection) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Rodent Oral Dosing Experimental Workflow.

References

Application Notes and Protocols for Velusetrag in vitro Assay Using HEK-293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective agonist for the serotonin 5-HT4 receptor.[1][2][3] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling pathway is a key mechanism in regulating gastrointestinal motility. Consequently, this compound is under investigation for the treatment of gastrointestinal motility disorders such as chronic constipation and gastroparesis.

This document provides detailed protocols for an in vitro assay to characterize the activity of this compound using Human Embryonic Kidney (HEK-293) cells transiently transfected with the human 5-HT4 receptor. The primary endpoint of this assay is the measurement of intracellular cAMP accumulation.

Data Summary

The following table summarizes the in vitro pharmacological data for this compound and comparator compounds at the human 5-HT4 receptor.

CompoundParameterValueCell Line/SystemReference
This compound pEC50 (cAMP) 8.3Cell line expressing human 5-HT4(c) receptor
EC50 (cAMP) ~5 nMCell line expressing human 5-HT4(c) receptorCalculated from pEC50
Intrinsic Activity 95% (compared to 5-HT)Cell line expressing human 5-HT4(c) receptor
Selectivity >500-fold for 5-HT4 vs. other 5-HT receptorsRadioligand binding assays
Prucalopride pKi 7.8CHO-K1 cells with human 5-HT4(a) receptor
Serotonin (5-HT) EC50 (cAMP) Varies by systemEndogenous and recombinant receptors

Note: The EC50 value for this compound was calculated from the provided pEC50 value (EC50 = 10^-pEC50 M).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound at the 5-HT4 receptor and the general experimental workflow for the in vitro assay.

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds and Activates Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., GI Motility) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound-mediated 5-HT4 receptor signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis Culture HEK-293 Cell Culture Transfection Transient Transfection with human 5-HT4 Receptor Plasmid Culture->Transfection Seeding Seed Transfected Cells into Assay Plates Transfection->Seeding Preincubation Pre-incubation with Phosphodiesterase Inhibitor (e.g., IBMX) Seeding->Preincubation Stimulation Stimulation with this compound (or other agonists) Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA, Luminescence) Lysis->Detection Curve Generate Dose-Response Curve Detection->Curve EC50 Calculate EC50 and other parameters Curve->EC50

Caption: Experimental workflow for the this compound in vitro assay.

Experimental Protocols

HEK-293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HEK-293 cells.

Materials:

  • HEK-293 cells (ATCC® CRL-1573™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Splitting: Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks containing fresh, pre-warmed complete growth medium. Change the medium every 2-3 days.

Transient Transfection of HEK-293 Cells with Human 5-HT4 Receptor

This protocol describes the transient transfection of HEK-293 cells with a plasmid encoding the human 5-HT4 receptor using a lipid-based transfection reagent.

Materials:

  • HEK-293 cells (60-80% confluent)

  • Plasmid DNA encoding human 5-HT4 receptor

  • Lipid-based transfection reagent (e.g., Lipofectamine® 3000 or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK-293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • DNA-Lipid Complex Formation:

    • In a sterile tube, dilute the 5-HT4 receptor plasmid DNA in Opti-MEM™.

    • In a separate sterile tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the DNA-lipid complexes drop-wise to each well of the 6-well plate containing the HEK-293 cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for receptor expression before proceeding with the cAMP assay.

cAMP Accumulation Assay

This protocol outlines the procedure for measuring intracellular cAMP levels in response to this compound stimulation. This can be performed using various commercially available kits (e.g., HTRF®, ELISA, luminescence-based assays). The following is a general protocol.

Materials:

  • Transfected HEK-293 cells in a 96-well plate

  • This compound, Prucalopride, and Serotonin stock solutions

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)

  • Stimulation buffer (e.g., HBSS or serum-free DMEM)

  • cAMP assay kit (including lysis buffer and detection reagents)

  • Plate reader compatible with the chosen assay format

Procedure:

  • Cell Plating: 24 hours post-transfection, detach the cells and seed them into a 96-well assay plate at an appropriate density (typically 10,000-50,000 cells per well). Allow the cells to attach overnight.

  • Pre-stimulation: Aspirate the growth medium and wash the cells once with pre-warmed stimulation buffer. Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Prepare serial dilutions of this compound, Prucalopride, and Serotonin in stimulation buffer containing the PDE inhibitor. Add the agonist solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer with PDE inhibitor only).

  • Cell Lysis and cAMP Detection: Following stimulation, lyse the cells according to the cAMP assay kit manufacturer's instructions. Perform the detection of cAMP using the provided reagents and a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50, Emax, and Hill slope for each agonist.

Conclusion

This application note provides a comprehensive guide for establishing an in vitro assay to evaluate the pharmacological activity of this compound at the human 5-HT4 receptor expressed in HEK-293 cells. The provided protocols for cell culture, transient transfection, and cAMP accumulation assay, along with the summarized pharmacological data and visual workflows, offer a robust framework for researchers in the field of drug discovery and development focused on gastrointestinal motility disorders. Adherence to these protocols will enable the reliable and reproducible characterization of 5-HT4 receptor agonists.

References

Application Notes: Measuring Gastric Emptying in Animal Models with Velusetrag

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist with high intrinsic activity.[1][2][3][4][5] 5-HT4 receptors are crucial in regulating gastrointestinal motility. Activation of these receptors, which are located on enteric nerve terminals, stimulates the release of neurotransmitters like acetylcholine, leading to enhanced smooth muscle contraction and acceleration of gastrointestinal transit. This mechanism makes this compound a promising therapeutic agent for motility disorders characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.

These application notes provide detailed protocols for assessing the prokinetic effects of this compound on gastric emptying in preclinical animal models, primarily focusing on rodents. The methodologies described are essential for researchers in pharmacology and drug development to evaluate the efficacy and dose-response of this compound and similar compounds.

Mechanism of Action: 5-HT4 Receptor Signaling

This compound selectively binds to 5-HT4 receptors, initiating a G-protein-coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which ultimately promotes the release of acetylcholine (ACh) from cholinergic neurons. ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, inducing contraction and accelerating motility.

Velusetrag_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates ACh_Vesicle ACh Vesicle PKA->ACh_Vesicle Phosphorylates ACh_Release ACh_Vesicle->ACh_Release Promotes ACh Acetylcholine (ACh) ACh_Release->ACh Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds Contraction Muscle Contraction Muscarinic_Receptor->Contraction Leads to Muscarinic_R_anchor

Figure 1: this compound 5-HT4 Receptor Signaling Pathway.

Experimental Methods for Measuring Gastric Emptying

Several methods can be employed to measure gastric emptying in animal models. The choice of method depends on factors such as the need for longitudinal data, the nature of the test meal (liquid vs. solid), and equipment availability.

  • Non-Invasive Methods (Recommended for Longitudinal Studies):

    • Stable Isotope Breath Test: Considered a gold standard, this method is non-invasive and allows for repeated measurements in the same animal. It involves administering a test meal containing a 13C-labeled substrate (e.g., 13C-octanoic acid for solids, 13C-acetic acid for liquids). The substrate is absorbed in the duodenum and metabolized, and the resulting 13CO2 is measured in the exhaled breath, providing a quantitative measure of the gastric emptying rate.

    • Scintigraphy: This is another gold standard technique that tracks the passage of a meal labeled with a radionuclide (e.g., 99mTc) through the stomach using a gamma camera.

    • Magnetic Resonance Imaging (MRI): MRI is a reliable and reproducible non-invasive tool to assess gastric emptying by measuring changes in gastric volume over time after a meal.

  • Terminal Methods (Single Time-Point):

    • Phenol Red Assay: This method measures the amount of a non-absorbable marker (phenol red) remaining in the stomach at a specific time point after administration of a liquid test meal.

    • Gastric Content Recovery: For solid meals, this involves sacrificing the animal at a set time after feeding and weighing the remaining contents of the stomach.

Experimental Protocols

Protocol 1: Non-Invasive Gastric Emptying Measurement using 13C-Breath Test

This protocol describes a non-invasive method for repeatedly measuring solid-phase gastric emptying in rodents treated with this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • 13C-Spirulina or 13C-octanoic acid mixed into a solid test meal (e.g., small pancake or dough ball)

  • Metabolic chambers for breath collection

  • Infrared isotope analyzer or gas chromatography-mass spectrometry (GC-MS) for 13CO2 analysis

  • Rodents (mice or rats), fasted overnight (12-16 hours) with free access to water

Workflow Diagram:

Gastric_Emptying_Workflow A 1. Animal Acclimation & Fasting (Overnight, water ad libitum) B 2. Baseline Breath Sample (Place animal in metabolic chamber) A->B C 3. Drug Administration (Oral gavage of this compound or Vehicle) B->C D 4. Waiting Period (e.g., 30-60 minutes pre-meal) C->D E 5. Test Meal Administration (Provide 13C-labeled solid meal) D->E F 6. Serial Breath Collection (Collect samples at timed intervals, e.g., every 15-30 min for 4-6 hours) E->F G 7. 13CO2 Analysis (Use IR spectroscopy or GC-MS) F->G H 8. Data Calculation (Calculate % dose recovered, emptying half-time, and lag phase) G->H I 9. Statistical Analysis (Compare this compound vs. Vehicle groups) H->I

Figure 2: Experimental workflow for the 13C-Breath Test.

Procedure:

  • Animal Preparation: Fast rodents overnight (12-16 hours) but allow free access to water to ensure an empty stomach.

  • Baseline Measurement: Place each animal in a metabolic chamber and collect a baseline breath sample to determine background 13CO2 levels.

  • Drug Administration: Administer this compound or vehicle via oral gavage. Doses of 1 mg/kg and 3 mg/kg have been used in mouse studies. A waiting period of 30-60 minutes is typical before the test meal.

  • Test Meal: Provide the animal with the pre-weighed 13C-labeled solid test meal. Ensure the entire meal is consumed within a short timeframe (e.g., 10-15 minutes).

  • Breath Collection: Return the animal to the metabolic chamber. Collect breath samples at regular intervals (e.g., every 15 or 30 minutes) for a period of 4 to 6 hours.

  • Sample Analysis: Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using an appropriate analyzer.

  • Data Analysis: Calculate the percentage of the 13C dose recovered over time. Use this data to determine key gastric emptying parameters, such as the half-emptying time (t1/2) and the lag phase (tlag), by fitting the data to a mathematical model (e.g., Wagner-Nelson). Compare the parameters between the this compound-treated groups and the vehicle control group.

Protocol 2: Terminal Gastric Emptying Measurement using Phenol Red Assay

This protocol describes a terminal method for measuring liquid gastric emptying at a single time point.

Materials:

  • This compound and vehicle

  • Test Meal: 1.5% methylcellulose solution containing 0.5 mg/mL Phenol Red (non-absorbable marker)

  • 0.1 N NaOH

  • Spectrophotometer

  • Rodents (mice or rats), fasted overnight (12-16 hours) with free access to water

Procedure:

  • Animal Preparation: Fast rodents overnight (12-16 hours) with a free supply of water.

  • Drug Administration: Administer this compound or vehicle via oral gavage.

  • Test Meal Administration: After a set period (e.g., 30 minutes), administer a precise volume of the phenol red test meal (e.g., 0.2 mL for mice) via oral gavage.

  • Stomach Collection: Exactly 20 minutes after administering the test meal, euthanize the animal via an approved method (e.g., cervical dislocation).

  • Sample Processing:

    • Immediately clamp the pylorus and cardia of the stomach to prevent leakage.

    • Surgically remove the stomach and place it in a tube containing a known volume of 0.1 N NaOH.

    • Homogenize the stomach and its contents in the NaOH solution.

    • Let the homogenate stand for 1 hour at room temperature, then centrifuge to pellet the debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis:

    • A standard curve for phenol red in 0.1 N NaOH must be generated.

    • A control group of animals is euthanized immediately after receiving the test meal (t=0) to determine the total amount of phenol red administered.

    • Gastric emptying is calculated using the following formula:

      • % Gastric Emptying = (1 - (Absorbance of test animal / Mean Absorbance of t=0 control animals)) x 100

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from clinical studies demonstrating the effect of this compound on gastric emptying. While these are human studies, they provide a strong basis for dose selection and expected outcomes in preclinical models.

Table 1: Effect of this compound on Gastric Emptying Half-Time (GE t1/2) in Patients with Gastroparesis

DoseNOutcomeResultp-valueReference
Placebo34Proportion with ≥20% reduction in GE t1/25%-
5 mg34Proportion with ≥20% reduction in GE t1/2Numerically Reduced-
15 mg34Proportion with ≥20% reduction in GE t1/2Numerically Reduced-
30 mg34Proportion with ≥20% reduction in GE t1/252%0.002
5 mg232Improvement in Gastric Emptying Time vs. PlaceboStatistically Significant< 0.001

Table 2: Normalization of Gastric Emptying in Patients with Gastroparesis after 12 Weeks

DoseNPercentage of Patients Achieving NormalizationReference
Placebo2320%
5 mg23244%
15 mg23265%
30 mg23271%

Note on Animal Dosing: A recent study in a transgenic mouse model of chronic intestinal pseudo-obstruction used oral this compound doses of 1 mg/kg and 3 mg/kg for 5 weeks, which were effective in improving intestinal damage. These doses provide a relevant starting point for rodent studies focused on gastric emptying.

References

Application Notes and Protocols for the Use of Velusetrag in the A53T Alpha-Synuclein Transgenic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The A53T alpha-synuclein (αS) transgenic mouse model is a widely utilized tool in Parkinson's disease (PD) research, recapitulating key features of synucleinopathies, including progressive motor deficits and gastrointestinal (GI) dysfunction.[1][2] Constipation is a common and early non-motor symptom in PD patients, often preceding the hallmark motor impairments.[3][4][5] The A53T mouse model exhibits similar early-onset GI issues, such as severe constipation and slower colonic motility, making it suitable for investigating therapeutic interventions targeting these symptoms.

Velusetrag, a selective 5-HT4 receptor agonist, has been investigated for its potential to alleviate GI dysfunction in this model. Studies have shown that treatment with this compound can improve intestinal motility, reduce inflammation in the gut, and restore a balanced microbiome. These application notes provide a summary of the quantitative effects of this compound and detailed protocols for its administration and the evaluation of its efficacy in the A53T αS transgenic mouse model.

Mechanism of Action: this compound Signaling

This compound acts as an agonist for the 5-hydroxytryptamine receptor 4 (5-HT4R). Activation of this receptor is known to stimulate the AKT pro-differentiation signaling pathway, which may contribute to its positive effects on neuronal health and function within the enteric nervous system.

This compound Signaling Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates AKT AKT Activation PKA->AKT Leads to Response Improved Neuronal Differentiation & Axonal Health AKT->Response

Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in the A53T αS transgenic mouse model as reported in key studies.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines Data derived from a 4-week treatment study in 5-month-old A53T αS Tg mice.

Treatment GroupAnalyteSerum Levels (pg/mL)Colonic Levels (pg/mL)
A53T Tg + Vehicle IL-1β~45~110
TNF-α~60~140
A53T Tg + this compound (1 mg/kg) IL-1β~20~45
TNF-α~30~60
A53T Tg + this compound (3 mg/kg) IL-1β~18~40
TNF-α~25~55
Non-Transgenic (Ntg) IL-1β~15~35
TNF-α~20~50
*Indicates a significant reduction compared to the vehicle-treated A53T Tg group.

Table 2: Effect of this compound on Colonic Glial Fibrillary Acidic Protein (GFAP) GFAP is a marker for enteric glia activation and inflammation.

Treatment GroupRelative GFAP+ Cells (Normalized)
A53T Tg + Vehicle High (Significant increase vs. Ntg)
A53T Tg + this compound (1 mg/kg) Normalized (Similar to Ntg)
A53T Tg + this compound (3 mg/kg) No significant effect
Non-Transgenic (Ntg) Baseline Level
Indicates a significant reduction compared to the vehicle-treated A53T Tg group.

Table 3: Effect of this compound on Colonic Axonal Markers NF-H (Neurofilament Heavy) and VAChT (Vesicular Acetylcholine Transporter) are markers for axonal integrity.

Treatment GroupNF-H StainingVAChT Staining
A53T Tg + Vehicle ReducedReduced
A53T Tg + this compound (1 or 3 mg/kg) IncreasedIncreased
Non-Transgenic (Ntg) BaselineBaseline
*Indicates a significant improvement compared to the vehicle-treated A53T Tg group, suggesting reduced axonal degeneration.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the effects of this compound in the A53T αS mouse model.

General Experimental Workflow A Animal Selection (5-month-old A53T Tg mice) B Treatment Regimen (Daily this compound or Vehicle) A->B C Behavioral & GI Assessment (During/After Treatment) B->C D Tissue Collection (Serum, Colon, Brain) C->D E Biochemical & Histo. Analysis D->E P1

Caption: Overview of the experimental workflow for this compound studies.

This compound Administration Protocol

This protocol details the daily administration of this compound to A53T αS transgenic mice.

  • Animals: 5-month-old PrP-human A53T alpha-synuclein transgenic (Tg) mice are used, as they exhibit severe constipation at this age.

  • Materials:

    • This compound

    • Vehicle solution (e.g., sterile water or 0.5% methylcellulose)

    • Oral gavage needles (20-22 gauge, curved)

    • 1 mL syringes

    • Animal scale

  • Procedure:

    • Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., 1 mg/kg and 3 mg/kg) in the vehicle solution daily.

    • Animal Handling: Weigh each mouse to calculate the precise volume for administration.

    • Administration: Administer the this compound solution or vehicle control orally via gavage. Ensure the gavage needle is inserted carefully into the esophagus to avoid injury.

    • Dosage and Duration: Treatment is typically performed once daily for a period of 4 weeks.

    • Monitoring: Observe the animals daily for any adverse reactions, changes in weight, or overall health status.

Whole Gut Transit Assay Protocol

This assay measures the time required for a non-absorbable marker to transit through the entire gastrointestinal tract.

  • Materials:

    • Carmine red (6% w/v) in 0.5% methylcellulose solution.

    • Oral gavage needles

    • Clean cages with no bedding (wire-bottom cages are ideal).

    • Stopwatch

  • Procedure:

    • Fasting: Mice may be fasted for a short period (e.g., 4-6 hours) to standardize gut content, though some protocols proceed without fasting. Ensure water is available.

    • Gavage: Administer 150-200 µL of the carmine red solution via oral gavage and immediately start a stopwatch.

    • Housing: Place each mouse in an individual, clean cage without bedding to easily visualize fecal pellets.

    • Monitoring: Check the cage every 10-15 minutes for the first appearance of a red-colored fecal pellet.

    • Data Recording: Record the time from gavage to the expulsion of the first red pellet. This duration is the whole gut transit time.

Novel Object Recognition (NOR) Test Protocol

The NOR test is used to assess recognition memory, a form of cognitive function that can be impaired in synucleinopathy models.

  • Materials:

    • Open field arena (e.g., 40x40 cm)

    • Two sets of identical objects (e.g., small Lego towers, metal cubes) - one set familiar, one novel. Objects should be heavy enough that mice cannot move them.

    • Video tracking software (optional, but recommended for accuracy)

    • 70% ethanol for cleaning

  • Procedure (typically over 2-3 days):

    • Habituation (Day 1): Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior.

    • Training/Familiarization (Day 2): Place two identical objects (Familiar Objects) in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.

    • Testing (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a new, novel object. Place the mouse back into the arena and record its exploratory behavior for 5 minutes.

    • Scoring: Measure the time the mouse spends actively exploring each object (sniffing or touching with nose/paws).

    • Data Analysis: Calculate a Discrimination Index (DI) as: (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher positive DI indicates better recognition memory.

    • Cleaning: Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

Western Blot Protocol for Alpha-Synuclein

This protocol is for detecting total and aggregated α-synuclein levels in brain or colonic tissue.

  • Materials:

    • Tissue homogenization buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • BCA protein assay kit

    • SDS-PAGE gels (e.g., 15% acrylamide).

    • PVDF membranes

    • Primary antibodies: Anti-α-synuclein (e.g., Syn-1), Anti-p-Ser129 α-synuclein, Anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Sample Preparation: Homogenize frozen tissue samples in ice-cold lysis buffer. Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris. Collect the supernatant (soluble fraction).

    • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as in step 7. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control (β-actin).

References

Application Notes and Protocols for Velusetrag in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective agonist for the serotonin 5-HT4 receptor.[1][2][3] It exhibits high intrinsic activity and is being investigated for its therapeutic potential in gastrointestinal motility disorders such as gastroparesis and chronic idiopathic constipation.[1][4] Its selectivity for the 5-HT4 receptor over other serotonin receptor subtypes minimizes the risk of off-target effects, making it a valuable tool for studying 5-HT4 receptor pharmacology and signaling in vitro. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell culture experiments.

Mechanism of Action

This compound selectively binds to and activates the 5-HT4 receptor, a G-protein coupled receptor (GPCR). This activation primarily involves the coupling to the Gαs subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This second messenger cascade activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.

Data Presentation

Table 1: this compound In Vitro Activity
ParameterCell LineValueReference
pEC50 (cAMP accumulation)HEK-293 cells with h5-HT4(c) receptor8.3N/A
Effective Concentration RangeVarious cell lines10 pM - 100 µMN/A

Note: The effective concentration can vary depending on the cell line and the specific endpoint being measured.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this will depend on the molecular weight of the specific salt form of this compound being used.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: cAMP Accumulation Assay in CHO-K1 Cells

This protocol outlines a method to measure the agonist effect of this compound on 5-HT4 receptors by quantifying intracellular cAMP levels in Chinese Hamster Ovary (CHO-K1) cells transiently or stably expressing the human 5-HT4 receptor.

Materials:

  • CHO-K1 cells expressing the human 5-HT4 receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Stimulation buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white opaque, sterile, tissue culture-treated plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the CHO-K1 cells into the wells of the microplate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the stimulation buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a vehicle control (stimulation buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Follow the specific instructions provided with your chosen cAMP assay kit for cell lysis and measurement of intracellular cAMP levels. This typically involves adding a lysis reagent followed by the detection reagents.

  • Data Analysis:

    • Read the plate using a compatible plate reader.

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the pEC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cell Proliferation Assay in HT-29 Cells

This protocol describes how to assess the effect of this compound on the proliferation of the human colon adenocarcinoma cell line HT-29, which endogenously expresses the 5-HT4 receptor.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or a luminescence-based viability reagent)

  • 96-well clear or opaque sterile, tissue culture-treated plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into the wells of a 96-well plate at a density of approximately 1.5 x 10^4 cells/ml and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Proliferation Assessment:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the results to the vehicle-treated control cells.

    • Plot the cell viability or proliferation against the concentration of this compound.

Mandatory Visualization

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds & Activates Gs Gαs HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) PKA->Cellular_Response Phosphorylates Downstream Targets CREB->Cellular_Response Regulates Gene Transcription Experimental_Workflow_cAMP_Assay Start Start Seed_Cells Seed 5-HT4 Receptor-Expressing Cells in a Microplate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Dilutions Stimulate_Cells Remove Medium & Add This compound Dilutions Prepare_Dilutions->Stimulate_Cells Incubate_Stimulation Incubate for Stimulation (e.g., 15-30 min) Stimulate_Cells->Incubate_Stimulation Lyse_Cells Lyse Cells & Perform cAMP Assay Incubate_Stimulation->Lyse_Cells Read_Plate Read Plate with Compatible Plate Reader Lyse_Cells->Read_Plate Analyze_Data Analyze Data & Generate Dose-Response Curve Read_Plate->Analyze_Data End End Analyze_Data->End

References

Assessing Velusetrag's Impact on Neuronal Markers in the Gut: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (TD-5108) is a potent and highly selective agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2][3] The activation of 5-HT4 receptors is an established approach for treating gastrointestinal (GI) motility disorders, such as chronic constipation and gastroparesis.[2][3] Preclinical and clinical studies have demonstrated that this compound accelerates gastric emptying and improves symptoms associated with these conditions. Beyond its prokinetic effects, emerging preclinical evidence suggests that this compound may also have a neuroprotective or restorative impact on the enteric nervous system (ENS). This document provides detailed application notes on the observed effects of this compound on key neuronal markers in the gut and standardized protocols for assessing these changes.

Mechanism of Action

This compound exhibits high selectivity and intrinsic activity at the 5-HT4 receptor, with over 500-fold greater selectivity for this receptor compared to other 5-HT receptor types. The 5-HT4 receptor is a G-protein coupled receptor, and its activation by an agonist like this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This pathway ultimately modulates neuronal function, including the release of neurotransmitters like acetylcholine, which plays a crucial role in promoting gut motility.

Velusetrag_Signaling_Pathway This compound This compound Receptor 5-HT4 Receptor This compound->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Neuronal Modulation (e.g., Acetylcholine Release) PKA->Cellular_Response phosphorylates targets leading to

This compound's 5-HT4 receptor signaling pathway.

Impact on Neuronal Markers

Preclinical studies in mouse models of enteric neuropathy have demonstrated that this compound can positively impact the health and survival of enteric neurons. These studies have shown a reversal of neuronal loss and axonal degeneration. The table below summarizes the key findings on the effect of this compound on various neuronal markers.

Neuronal Marker Marker Type Observed Effect of this compound Model System Reference
Hu C/D Pan-neuronalAmeliorated neuronal lossSCA7 transgenic mice (neuropathic chronic intestinal pseudo-obstruction)
MAP2 Pan-neuronalAmeliorated neuronal declineSCA7 transgenic mice (neuropathic chronic intestinal pseudo-obstruction)
Choline Acetyltransferase (ChAT) Cholinergic NeuronsAmeliorated loss of cholinergic neuronsSCA7 transgenic mice (neuropathic chronic intestinal pseudo-obstruction)
Vesicular Acetylcholine Transporter (VAChT) Cholinergic Presynaptic TerminalsRecovered decreased expressionα-Synuclein transgenic mice (Parkinson's disease model)
Neuronal Nitric Oxide Synthase (nNOS) Nitrergic NeuronsImproved survival of nitrergic neuronsSCA7 transgenic mice (neuropathic chronic intestinal pseudo-obstruction)
Calretinin Subpopulation of Cholinergic NeuronsImproved neuronal countSCA7 transgenic mice (neuropathic chronic intestinal pseudo-obstruction)
Neurofilament Heavy Chain (NF-H) Axonal IntegrityImproved axonal degenerationα-Synuclein transgenic mice (Parkinson's disease model)

Experimental Protocols

The following are standardized protocols for the assessment of neuronal markers in gut tissue, which can be adapted for studying the effects of compounds like this compound.

Experimental_Workflow cluster_tissue Tissue Collection and Preparation cluster_analysis Analysis of Neuronal Markers cluster_quantification Quantification and Data Analysis Animal_Model Animal Model (e.g., Neuropathy Model) Treatment This compound Treatment Animal_Model->Treatment Tissue_Harvest Gut Tissue Harvest (e.g., Colon, Small Intestine) Treatment->Tissue_Harvest Fixation Fixation (e.g., 4% PFA) or Snap Freezing Tissue_Harvest->Fixation IHC Immunohistochemistry/ Immunofluorescence Fixation->IHC WB Western Blotting Fixation->WB ELISA ELISA Fixation->ELISA Microscopy Microscopy and Image Analysis IHC->Microscopy Densitometry Densitometry WB->Densitometry Standard_Curve Standard Curve Analysis ELISA->Standard_Curve Stats Statistical Analysis Microscopy->Stats Densitometry->Stats Standard_Curve->Stats

Experimental workflow for assessing this compound's impact.
Immunohistochemistry (IHC) / Immunofluorescence (IF) for Neuronal Markers in Whole-Mount Gut Preparations

This protocol is designed for the visualization and quantification of enteric neurons and their processes within the gut wall.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer: PBS containing 0.5% Triton X-100 and 5% Normal Donkey Serum

  • Primary antibodies (e.g., anti-Hu C/D, anti-ChAT, anti-nNOS)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Tissue Harvest and Preparation:

    • Euthanize the animal according to approved protocols.

    • Excise the desired segment of the intestine (e.g., colon, ileum) and place it in ice-cold PBS.

    • Flush the lumen with PBS to remove contents.

    • Cut the tissue along the mesenteric border and pin it flat in a dissection dish with the mucosal side up.

    • Carefully remove the mucosal and submucosal layers to expose the myenteric plexus.

  • Fixation:

    • Fix the whole-mount preparation in 4% PFA for 2-4 hours at 4°C.

    • Wash the tissue three times in PBS for 10 minutes each.

  • Immunostaining:

    • Permeabilize and block the tissue in Blocking Buffer for 2 hours at room temperature.

    • Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.

    • Wash the tissue three times in PBS for 10 minutes each.

    • Incubate with appropriate fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 2 hours at room temperature, protected from light.

    • Wash the tissue three times in PBS for 10 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the tissue on a glass slide with the ganglionic side up using a mounting medium containing DAPI.

    • Image using a confocal or fluorescence microscope.

    • Quantify neuronal numbers and density using image analysis software.

Western Blotting for Neuronal Protein Expression

This protocol allows for the semi-quantitative analysis of total neuronal protein levels in gut tissue homogenates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PGP9.5, anti-Tuj1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Harvest and snap-freeze gut tissue in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Neuropeptides

This protocol provides a quantitative measure of specific neuropeptides, such as Vasoactive Intestinal Peptide (VIP), in gut tissue.

Materials:

  • Commercially available ELISA kit for the neuropeptide of interest (e.g., VIP)

  • Tissue homogenization buffer (as recommended by the kit manufacturer)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest and weigh gut tissue.

    • Homogenize the tissue in the appropriate buffer on ice.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Perform a protein concentration assay to normalize the results.

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit. This typically involves:

      • Adding standards and samples to the pre-coated microplate.

      • Incubating with a detection antibody.

      • Washing the plate.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the neuropeptide in the samples based on the standard curve and normalize to the total protein concentration or tissue weight.

Conclusion

This compound not only acts as a prokinetic agent by stimulating 5-HT4 receptors but also shows promise in preclinical models for preserving and potentially restoring the health of the enteric nervous system. The protocols outlined in this document provide a framework for researchers to further investigate the neurotrophic effects of this compound and other 5-HT4 agonists on the gut. Such studies are crucial for understanding the full therapeutic potential of these compounds in treating a range of gastrointestinal disorders associated with enteric neuropathy.

References

Application Notes and Protocols: Quantitative PCR Analysis of 5-HT4 Receptor Expression Following Velusetrag Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Overview

Velusetrag (formerly TD-5108) is a potent and highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist with high intrinsic activity, developed for the treatment of gastrointestinal (GI) motility disorders such as gastroparesis and chronic idiopathic constipation.[1] As a selective agonist, this compound stimulates GI prokinetic activity by activating 5-HT4 receptors in the enteric nervous system, which enhances the release of acetylcholine and promotes peristalsis.[2]

For any chronically administered receptor agonist, a critical aspect of its pharmacological profile is the potential for receptor desensitization or downregulation, which could lead to tachyphylaxis (diminished therapeutic effect over time). Preclinical studies in mouse models have indicated that prolonged treatment with this compound does not appear to cause significant desensitization or downregulation of 5-HT4 receptor mRNA expression in the colon.

This document provides a detailed protocol for the quantitative analysis of 5-HT4 receptor mRNA expression using real-time reverse transcription PCR (RT-qPCR). This method is a crucial tool for researchers and drug developers to verify the long-term stability of 5-HT4 receptor expression in relevant tissues (e.g., colon, stomach) following administration of this compound or other 5-HT4 agonists.

This compound Mechanism of Action and 5-HT4 Receptor Signaling

This compound exerts its prokinetic effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway is initiated through the coupling of the receptor to the Gαs protein subunit. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to modulate neuronal excitability and neurotransmitter release.

Additionally, the 5-HT4 receptor can activate the extracellular signal-regulated kinase (ERK) pathway in a G-protein-independent manner through the activation of Src tyrosine kinase. This pathway is also implicated in processes of neuronal plasticity and cellular regulation.

5HT4_Signaling_Pathway 5-HT4 Receptor Signaling Pathway This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Gas Gαs Receptor->Gas activates Src Src Receptor->Src activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Response Enhanced ACh Release & Prokinetic Effects PKA->Response ERK ERK Src->ERK activates CREB CREB ERK->CREB activates CREB->Response qPCR_Workflow RT-qPCR Experimental Workflow A Animal Treatment (Vehicle vs. This compound) B Tissue Collection (e.g., Colon) A->B C Total RNA Extraction B->C D DNase Treatment & RNA Quantification C->D E cDNA Synthesis (Reverse Transcription) D->E F Quantitative PCR (SYBR Green) E->F G Data Analysis (ΔΔCt Method) F->G H Relative 5-HT4R Expression Results G->H

References

Application Notes and Protocols: Evaluating Axonal Degeneration in Velusetrag Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the effects of Velusetrag, a selective 5-HT4 receptor agonist, on axonal degeneration. The information is compiled from preclinical studies investigating the neuroprotective and pro-regenerative properties of this compound, particularly within the enteric nervous system (ENS).

Introduction

This compound is a potent and highly selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2][3] While primarily investigated for its prokinetic effects in treating gastrointestinal motility disorders like gastroparesis and chronic idiopathic constipation, recent studies have highlighted its potential neuroprotective role.[4][5] Specifically, research in animal models of Parkinson's disease and chronic intestinal pseudo-obstruction has demonstrated that this compound can ameliorate axonal degeneration and neuronal loss.

These notes will detail the experimental approaches used to substantiate these findings, providing researchers with the necessary protocols to investigate the impact of this compound on neuronal integrity.

Mechanism of Action: this compound's Neuroprotective Effects

This compound exerts its effects by activating 5-HT4 receptors. This activation has been shown to stimulate the AKT/mTOR signaling pathway, which is crucial for promoting cell growth, proliferation, and differentiation. In the context of neurodegeneration, the activation of this pathway by this compound is linked to improved axonal health. Furthermore, 5-HT4 receptor agonism can enhance the release of acetylcholine, a key neurotransmitter in the ENS, and has been associated with promoting enteric neurogenesis.

This compound Signaling Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to & Activates AC Adenylyl Cyclase HTR4->AC Stimulates ACh Acetylcholine Release HTR4->ACh cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA AKT AKT PKA->AKT Activates mTOR mTOR AKT->mTOR Activates Neuroprotection Axonal Integrity & Neuroprotection mTOR->Neuroprotection

This compound's proposed neuroprotective signaling pathway.

Techniques for Evaluating Axonal Degeneration

The primary methods for assessing axonal degeneration in this compound studies involve immunohistochemistry (IHC) and immunofluorescence (IF) on whole-mount preparations of intestinal tissue, followed by quantitative analysis.

Key Biomarkers
  • Axonal Integrity:

    • Neurofilament Heavy Chain (NF-H): A major component of the axonal cytoskeleton, its expression level is indicative of axonal health.

  • Cholinergic Neurons:

    • Vesicular Acetylcholine Transporter (VAChT): A protein that loads acetylcholine into synaptic vesicles, marking cholinergic presynaptic terminals.

    • Choline Acetyltransferase (ChAT): The enzyme responsible for synthesizing acetylcholine, used to identify cholinergic neurons.

  • Pan-Neuronal Markers:

    • Hu C/D: An RNA-binding protein expressed in the nucleus and cytoplasm of most neurons.

    • Microtubule-Associated Protein 2 (MAP2): A neuron-specific cytoskeletal protein.

    • Protein Gene Product 9.5 (Pgp9.5): A ubiquitin C-terminal hydrolase abundant in neurons.

  • Other Neuronal Subtypes:

    • Neuronal Nitric Oxide Synthase (nNOS): Marks nitrergic neurons.

    • Calretinin: A calcium-binding protein that marks a specific subpopulation of enteric neurons.

  • Dopaminergic Neurons:

    • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies evaluating this compound's effect on neuronal markers.

Table 1: Effect of this compound on Axonal and Cholinergic Markers in a Parkinson's Disease Mouse Model

MarkerGroupMean Fluorescence ± SEMp-value
VAChT Non-Transgenic (Ntg)9.972 ± 1.4-
Transgenic (Tg) + Vehicle6.18 ± 0.79< 0.05 (vs Ntg)
Tg + this compound (1 mg)12.99 ± 2.39< 0.05 (vs Tg+Vehicle)
Tg + this compound (3 mg)13.6 ± 2.30< 0.05 (vs Tg+Vehicle)
TH Non-Transgenic (Ntg)1.982 ± 0.25-
Transgenic (Tg) + Vehicle5.57 ± 0.78< 0.05 (vs Ntg)
Tg + this compound (1 mg)~2.0Not specified
Tg + this compound (3 mg)~2.0Not specified

Table 2: Effect of this compound on Neuronal Survival in a Chronic Intestinal Pseudo-Obstruction Mouse Model

TissueMarkerGroupNeuronal Count ± SEMp-value
Distal Small Intestine (DSI) Hu C/D Tg + VehicleNot specified-
Tg + this compound (1 mg)91.00 ± 1.88< 0.05 (vs Tg+Vehicle)
Tg + this compound (3 mg)99.90 ± 2.68< 0.05 (vs Tg+Vehicle)
Colon Hu C/D Tg + VehicleNot specified-
Tg + this compound (1 mg)145.10 ± 8.93< 0.001 (vs Tg+Vehicle)
Tg + this compound (3 mg)175.20 ± 17.87< 0.001 (vs Tg+Vehicle)
Colon Calretinin Untreated Control70.90 ± 1.83-
Tg + Vehicle23.40 ± 0.92< 0.0001 (vs Control)
Tg + this compound (1 mg)44.30 ± 2.02Not significant (vs Tg+Vehicle)
Tg + this compound (3 mg)49.10 ± 1.85Not significant (vs Tg+Vehicle)

Experimental Protocols

Protocol 1: Whole-Mount Immunofluorescence Staining of Murine Colon

This protocol is adapted from studies evaluating neuronal markers in the enteric nervous system of mouse models.

Objective: To visualize and quantify axonal and neuronal markers in the myenteric plexus of the murine colon.

Materials:

  • Murine distal colon tissue

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Acetone, pre-chilled at -20°C

  • Blocking Buffer: 10% normal donkey serum, 1% BSA, 0.3% Triton X-100 in PBS

  • Primary Antibodies (see Table 3 for examples)

  • Secondary Antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Microscope slides and coverslips

Table 3: Example Primary Antibodies

TargetHost SpeciesDilution
NF-HRabbit1:500
VAChTGoat1:200
Hu C/DMouse1:100
ChATGoat1:100
Pgp9.5Rabbit1:500

Procedure:

  • Tissue Harvest and Preparation:

    • Euthanize the mouse according to approved institutional protocols.

    • Immediately dissect the distal colon and place it in ice-cold PBS.

    • Flush the colon with PBS to remove fecal content.

    • Cut the colon into ~1 cm segments.

    • Using fine forceps under a dissecting microscope, carefully peel away the mucosal and submucosal layers to obtain whole-mount preparations of the longitudinal muscle with the attached myenteric plexus (LMMP).

  • Fixation:

    • Fix the LMMP preparations in 4% PFA for 2 hours at 4°C OR fix in pre-chilled acetone for 15 minutes at -20°C.

  • Permeabilization and Blocking:

    • Wash the fixed tissue three times in PBS for 10 minutes each.

    • Incubate in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (or a combination of antibodies from different host species) in the blocking buffer.

    • Incubate the tissue with the primary antibody solution overnight at 4°C.

  • Washing:

    • Wash the tissue three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the appropriate fluorescently-conjugated secondary antibodies in blocking buffer.

    • Incubate the tissue in the secondary antibody solution for 2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the tissue three times in PBS for 10 minutes each, protected from light.

    • Incubate with DAPI solution (1 µg/mL in PBS) for 10 minutes to stain nuclei.

    • Wash once with PBS.

    • Mount the tissue on a microscope slide with the ganglionic side up, using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope (e.g., Zeiss LSM 900).

    • For quantitative analysis, capture multiple images from standardized regions of each sample.

    • Use image analysis software (e.g., ImageJ) to measure fluorescence intensity or to count labeled neurons. Normalize neuronal counts to the number of nuclei (DAPI signal) or to the area of the imaged region.

Immunofluorescence Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest Distal Colon Dissect Dissect LMMP Harvest->Dissect Fix Fixation (PFA or Acetone) Dissect->Fix Block Block & Permeabilize Fix->Block PrimaryAb Primary Antibody Incubation (Overnight) Block->PrimaryAb SecondaryAb Secondary Antibody & DAPI Incubation PrimaryAb->SecondaryAb Mount Mount on Slide SecondaryAb->Mount Image Confocal Microscopy Mount->Image Quantify Image Quantification (e.g., ImageJ) Image->Quantify

Workflow for whole-mount immunofluorescence staining.
Protocol 2: Western Blot for AKT/mTOR Pathway Activation

This protocol is for assessing the molecular mechanism underlying this compound's effects.

Objective: To determine the phosphorylation status of AKT and mTOR in colon tissue lysates.

Materials:

  • Murine distal colon tissue

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Homogenize frozen distal colon tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels, strip the membrane according to the manufacturer's protocol.

    • Re-block and re-probe the membrane with antibodies against total AKT, total mTOR, and a loading control (e.g., GAPDH).

  • Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Calculate the ratio of phosphorylated protein to total protein for both AKT and mTOR.

Conclusion

The evaluation of axonal degeneration in this compound studies relies on established histological and molecular biology techniques. The protocols and data presented here provide a framework for researchers to investigate the neuroprotective potential of this compound and other 5-HT4 receptor agonists. The consistent findings across different animal models suggest that this compound not only improves gastrointestinal motility but also positively impacts the health and survival of enteric neurons, warranting further investigation into its therapeutic applications for neurodegenerative disorders.

References

Application Notes and Protocols: Measuring Gastric Emptying with Velusetrag Using the [13C]-Octanoate Breath Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the [13C]-octanoate breath test to accurately measure gastric emptying in clinical and research settings, specifically when evaluating the prokinetic effects of Velusetrag.

Introduction

Gastric emptying is a complex physiological process that can be altered in various gastrointestinal disorders, such as gastroparesis.[1][2] The [13C]-octanoate breath test is a non-invasive, safe, and reliable method for measuring the rate of solid-phase gastric emptying.[3][4] This method is particularly valuable in pharmacological studies due to its excellent reproducibility.[4]

This compound (also known as TD-5108) is a potent and selective serotonin 5-HT4 receptor agonist with high intrinsic activity. As a prokinetic agent, this compound has been shown to accelerate gastric emptying, making the [13C]-octanoate breath test a critical tool for quantifying its efficacy in patients with delayed gastric emptying, such as those with diabetic or idiopathic gastroparesis.

Principle of the [13C]-Octanoate Breath Test

The [13C]-octanoate breath test is based on the principle that [13C]-octanoic acid, when incorporated into a solid meal (typically an egg yolk), is not absorbed in the stomach. Once the meal empties from the stomach into the duodenum, the [13C]-octanoic acid is rapidly absorbed and metabolized by the liver, producing [13C]-labeled carbon dioxide ([13C]O2). This labeled CO2 is then expelled in the breath. The rate of [13C]O2 appearance in the breath is directly proportional to the rate of gastric emptying of the solid meal, with the gastric emptying being the rate-limiting step.

This compound: Mechanism of Action in Accelerating Gastric Emptying

This compound's prokinetic effects are mediated through its agonist activity at the 5-HT4 receptors. These receptors are widely distributed throughout the gastrointestinal tract. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility, thereby accelerating gastric emptying.

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor (Enteric Neuron) This compound->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates ACh_Release ↑ Acetylcholine (ACh) Release PKA->ACh_Release Smooth_Muscle GI Smooth Muscle Contraction ACh_Release->Smooth_Muscle Stimulates Gastric_Emptying Accelerated Gastric Emptying Smooth_Muscle->Gastric_Emptying Leads to

This compound's Signaling Pathway for Prokinetic Effect.

Experimental Protocol: [13C]-Octanoate Breath Test

This protocol is a synthesized standard procedure based on established methodologies.

1. Subject Preparation:

  • Subjects should fast for a minimum of 10 hours overnight before the test.

  • A 48 to 72-hour washout period for medications that may affect gastric motility is recommended.

  • For 48 hours prior to the test, subjects should avoid foods with high natural [13C] abundance, such as corn and pineapple.

  • Alcohol should also be avoided for 48 to 72 hours before the test.

2. Test Meal Preparation:

  • The standardized test meal typically consists of a scrambled egg, two slices of white bread, and 15g of margarine.

  • Prior to cooking, 100-200 mg of [13C]-octanoic acid is thoroughly mixed with the raw egg yolk.

  • The meal should be consumed within 10 minutes, along with 150 mL of water.

3. Breath Sample Collection:

  • A baseline breath sample (t=0) is collected immediately before the subject consumes the test meal.

  • After consuming the meal, breath samples are collected at regular intervals. A common schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the subsequent 2 hours, for a total of 4 hours. Some protocols may sample every 15 minutes for the entire 4-hour duration.

  • During the 4-hour collection period, the subject should remain seated and avoid eating, smoking, or sleeping.

4. Sample Analysis:

  • The collected breath samples are analyzed for the ratio of [13C]O2 to [12C]O2 using an isotope ratio mass spectrometer or an infrared isotope analyzer.

  • The results are used to calculate the gastric emptying half-time (t1/2), which is the time it takes for 50% of the labeled meal to empty from the stomach.

Experimental_Workflow Fasting Subject Fasting (≥10 hours) Baseline_Sample Collect Baseline Breath Sample (t=0) Fasting->Baseline_Sample Med_Washout Medication Washout (48-72 hours) Med_Washout->Baseline_Sample Test_Meal Administer Test Meal with [13C]-Octanoate Baseline_Sample->Test_Meal Breath_Collection Serial Breath Sample Collection (4 hours) Test_Meal->Breath_Collection Analysis Isotope Ratio Analysis ([13C]O2/[12C]O2) Breath_Collection->Analysis Calculation Calculate Gastric Emptying Parameters (e.g., t1/2) Analysis->Calculation

Workflow for the [13C]-Octanoate Breath Test.

Application of the [13C]-Octanoate Breath Test in this compound Clinical Trials

The [13C]-octanoate breath test has been a key efficacy endpoint in clinical trials evaluating this compound for the treatment of gastroparesis.

Summary of Clinical Trial Findings with this compound:

Study PhasePopulationDoses of this compoundKey Findings on Gastric Emptying (measured by [13C]-Octanoate Breath Test)
Phase 2 Healthy Volunteers5, 15, 30, 50 mgAfter multiple doses, this compound at 15-50 mg significantly accelerated gastric emptying half-time (GE t1/2).
Phase 2 Diabetic or Idiopathic Gastroparesis5, 15, 30 mgThis compound 30 mg significantly increased the proportion of subjects with a ≥20% reduction in GE t1/2 from baseline compared to placebo (52% vs 5%). All three doses numerically reduced GE t1/2 relative to placebo.
Phase 2b Diabetic or Idiopathic Gastroparesis5, 15, 30 mgAll doses of this compound demonstrated a greater improvement in gastric emptying by scintigraphy compared to placebo. Over 70% of subjects receiving 30 mg of this compound had normalization of gastric emptying at 4 hours.

Quantitative Data from a Phase 2 Study in Gastroparesis Patients:

Treatment GroupPercentage of Patients with ≥20% Reduction in GE t1/2
Placebo5%
This compound 30 mg52%

Data from a multicentre, randomized, double-blind, placebo-controlled, three-period fixed-sequence crossover phase 2 study.

Normalization of Gastric Emptying in a 12-Week Study:

Treatment GroupPercentage of Patients Achieving Normalization of Gastric Emptying
Placebo0%
This compound 5 mg44%
This compound 15 mg65%
This compound 30 mg71%

Data from a 12-week study in patients with diabetic or idiopathic gastroparesis.

Considerations and Best Practices

  • Standardization is Key: To ensure comparability of results, it is crucial to use a standardized test meal and a consistent breath sample collection protocol.

  • Patient Compliance: Adherence to the fasting and medication washout requirements is essential for accurate results.

  • Data Analysis: The mathematical models used to calculate gastric emptying parameters from the breath test data should be validated and consistently applied.

  • Correlation with Other Methods: While the [13C]-octanoate breath test is highly reliable, results can be correlated with gastric scintigraphy, which is often considered the gold standard for measuring gastric emptying.

Conclusion

The [13C]-octanoate breath test is an invaluable tool for assessing the efficacy of prokinetic agents like this compound. Its non-invasive nature and reproducibility make it ideal for use in clinical trials and research settings. The data from studies utilizing this method have consistently demonstrated this compound's ability to significantly accelerate gastric emptying in individuals with gastroparesis. These application notes and protocols provide a framework for the effective implementation of this testing methodology in the evaluation of this compound and other gastrointestinal motility drugs.

References

Troubleshooting & Optimization

Optimizing Velusetrag dosage to minimize gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Velusetrag dosage to minimize gastrointestinal side effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its gastrointestinal side effects?

This compound is a highly selective 5-HT4 receptor agonist.[1] The 5-HT4 receptors are primarily located on neurons in the gastrointestinal tract.[2] Activation of these receptors stimulates the release of acetylcholine, a neurotransmitter that increases gut motility, leading to accelerated gastric emptying and colonic transit.[2] This prokinetic effect is the basis of this compound's therapeutic potential for conditions like chronic idiopathic constipation and gastroparesis.[3][4] However, excessive stimulation of gut motility can lead to common gastrointestinal side effects such as diarrhea, nausea, and vomiting.

Q2: What are the most commonly reported gastrointestinal side effects of this compound in clinical trials?

The most frequently observed gastrointestinal side effects associated with this compound are diarrhea, nausea, and vomiting. In a study involving patients with chronic idiopathic constipation, diarrhea was reported in 13% and nausea in 8% of patients treated with this compound.

Q3: Is there a dose-dependent relationship for the gastrointestinal side effects of this compound?

Yes, clinical trial data indicates a dose-dependent increase in gastrointestinal side effects. In a Phase 2b study in patients with gastroparesis, the incidence of diarrhea and nausea/vomiting was numerically highest in the 15 mg and 30 mg dosage arms compared to the 5 mg and placebo groups. The 5 mg dose was found to have a comparable rate of adverse events to placebo.

Q4: At what point during treatment do gastrointestinal side effects typically occur?

Gastrointestinal side effects associated with this compound, such as diarrhea, headache, nausea, and vomiting, generally occur during the initial days of dosing.

Q5: Can the gastrointestinal side effects of this compound lead to discontinuation of the experiment?

In a clinical trial for chronic idiopathic constipation, approximately 6% of patients treated with this compound discontinued the study due to adverse events. The most common reason for discontinuation was diarrhea.

Troubleshooting Guide

Issue: High incidence of diarrhea and nausea observed in the experimental group.

Possible Cause: The selected dosage of this compound may be too high for the specific experimental conditions or patient population. Higher doses, particularly 15 mg and 30 mg, are associated with a greater incidence of these side effects.

Troubleshooting Steps:

  • Review Dosage Protocol: Confirm that the administered dose is consistent with the intended experimental design.

  • Consider Dose Reduction: If the experimental protocol allows, consider testing a lower dose of this compound (e.g., 5 mg). The 5 mg dose has been shown to be effective in improving symptoms of gastroparesis with a side effect profile comparable to placebo.

  • Staggered Dosing: If feasible within the study design, consider a dose-escalation protocol, starting with a lower dose and gradually increasing to the target dose. This may allow for adaptation and potentially reduce the severity of initial side effects.

  • Monitor Onset and Duration: Record the onset and duration of the side effects. Typically, these effects are most prominent in the first few days of administration. If they persist or are severe, a dose adjustment may be necessary.

Issue: Lack of therapeutic effect at a low dose without significant side effects.

Possible Cause: The 5 mg dose, while having a favorable side effect profile, may not be sufficient to elicit a therapeutic response in all subjects or models. Efficacy can be dose-dependent.

Troubleshooting Steps:

  • Confirm Target Engagement: If possible, utilize relevant biomarkers to confirm that this compound is engaging the 5-HT4 receptor at the administered dose.

  • Controlled Dose Escalation: If the initial low dose is well-tolerated but ineffective, a carefully monitored escalation to a higher dose (e.g., 15 mg) could be considered. Closely monitor for the emergence of gastrointestinal side effects.

  • Evaluate Patient/Model Characteristics: Differences in baseline disease severity or individual sensitivity could influence the dose-response relationship. Stratifying the analysis by these factors may provide additional insights.

Data on Gastrointestinal Side Effects

The following tables summarize key efficacy and adverse event data from clinical trials of this compound.

Table 1: Efficacy of this compound in Chronic Idiopathic Constipation (NCT00391820)

DosageMean Increase in Spontaneous Bowel Movements per WeekMean Increase in Complete Spontaneous Bowel Movements per Week
Placebo1.40.6
15 mg3.62.3
30 mg3.31.8
50 mg3.52.3

Table 2: Reported Gastrointestinal Adverse Events with this compound

Adverse EventIncidence in this compound-Treated Patients (Chronic Constipation Study)Notes from Gastroparesis Study (NCT02267525)
Diarrhea13% (overall)Numerically highest in 15 mg and 30 mg arms.
Nausea8% (overall)Numerically highest in 15 mg and 30 mg arms.
VomitingNot specifiedMentioned as a common adverse event.

Note: A detailed breakdown of the incidence of gastrointestinal side effects for each specific dosage group in the gastroparesis trial is not publicly available in a consolidated format. The data indicates a clear trend of increasing side effects with higher doses.

Experimental Protocols

1. Phase 2b Study of this compound in Gastroparesis (NCT02267525)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 232 subjects with diabetic or idiopathic gastroparesis.

  • Intervention: Patients received this compound (5 mg, 15 mg, or 30 mg) or placebo once daily for 12 weeks.

  • Primary Efficacy Outcome: Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score at week 4.

  • Method for Assessing Gastric Emptying: Gastric emptying was evaluated using scintigraphy (GES).

2. Phase 2 Study in Chronic Idiopathic Constipation (NCT00391820)

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study.

  • Patient Population: Patients with chronic idiopathic constipation experiencing fewer than 3 spontaneous bowel movements per week.

  • Intervention: After a 2-week baseline period, patients received placebo or this compound (15 mg, 30 mg, or 50 mg) daily for 4 weeks.

  • Primary Endpoint: The change from baseline in the weekly frequency of spontaneous bowel movements, averaged over the 4-week treatment period.

Visualizations

Velusetrag_Signaling_Pathway cluster_neuron Enteric Neuron This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates ACh_release Increased Acetylcholine Release PKA->ACh_release Leads to GI_motility Increased GI Motility ACh_release->GI_motility

Caption: this compound's signaling pathway in an enteric neuron.

Dosage_Optimization_Workflow cluster_high_AEs High Adverse Events cluster_low_AEs Acceptable Tolerability start Start Experiment with Pre-defined this compound Dose observe Observe for Gastrointestinal Adverse Events (Diarrhea, Nausea) start->observe decision Are Adverse Events Above Tolerability Threshold? observe->decision reduce_dose Reduce this compound Dosage decision->reduce_dose Yes efficacy_decision Is Efficacy Achieved? decision->efficacy_decision No re_evaluate Re-evaluate Tolerability and Efficacy reduce_dose->re_evaluate re_evaluate->observe continue_exp Continue Experiment at Current Dose efficacy_decision->continue_exp Yes increase_dose Consider Dose Escalation (if efficacy is low) efficacy_decision->increase_dose No end End of Experiment continue_exp->end increase_dose->observe

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: Managing Velusetrag-Induced Diarrhea in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect of Velusetrag in animal studies.

Troubleshooting Guide: Diarrhea Management Protocol

Researchers observing diarrhea in animal subjects during this compound administration should follow a systematic approach to assess and manage the condition. This guide provides a step-by-step protocol to ensure animal welfare and data integrity.

Step 1: Initial Assessment

  • Observe and Record: Immediately upon noticing loose or unformed stools, begin detailed record-keeping for each affected animal. Note the onset, frequency, and severity of the diarrhea.

  • Stool Scoring: Utilize a standardized stool scoring system to objectively quantify the severity of diarrhea. A detailed protocol for stool scoring is provided in the "Experimental Protocols" section.

  • Hydration Status: Assess the animal for signs of dehydration, such as sunken eyes, lethargy, or slow return on a skin pinch test.

  • General Health: Monitor for other clinical signs, including changes in body weight, food and water intake, and overall activity level.

Step 2: Severity-Based Intervention

The following workflow provides a decision-making framework for appropriate intervention based on the severity of diarrhea.

G cluster_0 Troubleshooting Workflow for this compound-Induced Diarrhea start Diarrhea Observed in Animal Subject assess Assess Severity: - Stool Score - Hydration Status - Clinical Signs start->assess mild Mild Diarrhea (Slightly soft stool, no dehydration) assess->mild moderate Moderate Diarrhea (Loose/liquid stool, mild dehydration) assess->moderate severe Severe Diarrhea (Watery stool, significant dehydration, lethargy) assess->severe monitor Continue Monitoring: - Daily stool scoring - Body weight - Fluid intake mild->monitor supportive_care Provide Supportive Care: - Ensure free access to water - Consider dietary modification (e.g., bland, high-fiber diet) mild->supportive_care If persists > 48h moderate->supportive_care hydration_therapy Initiate Hydration Therapy: - Oral rehydration solutions - Subcutaneous or intravenous fluids moderate->hydration_therapy severe->hydration_therapy dose_reduction Consider this compound Dose Reduction or Temporary Discontinuation severe->dose_reduction monitor->dose_reduction If condition worsens supportive_care->hydration_therapy If dehydration is present supportive_care->dose_reduction hydration_therapy->dose_reduction consult_vet Consult with Attending Veterinarian hydration_therapy->consult_vet If no improvement dose_reduction->consult_vet

Troubleshooting workflow for managing this compound-induced diarrhea.

Step 3: Supportive Care and Dietary Interventions

For mild to moderate diarrhea, supportive care can be highly effective.[1]

  • Hydration: Ensure animals have unrestricted access to fresh drinking water. Oral rehydration solutions can be provided to replace lost electrolytes.[1]

  • Dietary Modification: Consider switching to a more digestible and bland diet. Supplementing with soluble fiber may also help to normalize intestinal function.[1]

Step 4: Dose Adjustment

If diarrhea persists or is severe, a reduction in the this compound dose or temporary discontinuation of the treatment may be necessary. The prokinetic effect of this compound is dose-dependent, and therefore, reducing the dose can alleviate this side effect.

Step 5: Veterinary Consultation

In cases of severe, persistent, or worsening diarrhea, or if the animal shows signs of significant distress, it is crucial to consult with the attending veterinarian. They can provide expert guidance on further diagnostics and treatment options.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause diarrhea?

A1: this compound is a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[2] Its primary mechanism of action is to stimulate 5-HT4 receptors on neurons in the gastrointestinal tract. This stimulation leads to the release of acetylcholine, a neurotransmitter that increases the contraction of intestinal smooth muscles. The resulting increase in gastrointestinal motility and transit can lead to diarrhea.[3]

G cluster_0 This compound Signaling Pathway This compound This compound ht4r 5-HT4 Receptor (on Intestinal Neuron) This compound->ht4r Binds to ac_activation Adenylate Cyclase Activation ht4r->ac_activation camp Increased cAMP ac_activation->camp pka Protein Kinase A Activation camp->pka ach_release Acetylcholine (ACh) Release pka->ach_release muscle_contraction Increased Smooth Muscle Contraction ach_release->muscle_contraction motility Increased Gut Motility and Transit muscle_contraction->motility diarrhea Diarrhea motility->diarrhea Can lead to

Signaling pathway of this compound leading to increased gut motility.

Q2: Is the diarrhea dose-dependent?

Q3: What are the typical doses of this compound used in animal studies?

A3: Preclinical studies in mice have utilized oral doses of 1 mg/kg and 3 mg/kg to investigate the efficacy of this compound in treating constipation.

Q4: Should I use anti-diarrheal medications?

A4: The use of antimotility drugs is generally not recommended for managing this compound-induced diarrhea, as it may counteract the intended prokinetic effect of the drug. Supportive care, particularly hydration and dietary management, is the preferred initial approach. Any pharmacological intervention should be discussed with a veterinarian.

Quantitative Data

While specific data on the incidence of diarrhea in animal studies with this compound is limited in the available literature, the following table summarizes the doses used in preclinical and clinical studies and the observed gastrointestinal effects.

SpeciesDose(s)Observed Gastrointestinal EffectsCitation(s)
Mouse1 mg/kg and 3 mg/kg (oral)Increased colonic motility and prokinetic activity. Diarrhea as a side effect is not explicitly quantified but is an expected consequence of the mechanism of action.
Human5 mg, 15 mg, 30 mg, 50 mg (oral)Increased frequency of bowel movements. Diarrhea is a common adverse event, with higher rates observed at 15 mg and 30 mg doses.

Experimental Protocols

Protocol for Assessment and Scoring of Diarrhea in Mice

This protocol provides a standardized method for the assessment and scoring of stool consistency in mice, adapted from established methodologies.

1. Materials:

  • Clean cages with a wire-mesh floor.

  • White paper towels or absorbent pads.

  • Digital camera for photographic documentation (optional but recommended).

  • Personal protective equipment (gloves, lab coat).

2. Procedure:

  • Animal Housing: Place individual mice in clean cages with a wire-mesh floor to allow for the collection of fecal pellets without contamination from bedding.

  • Stool Collection: Place a clean, white paper towel or absorbent pad underneath the wire-mesh floor of each cage. Collect feces over a defined period (e.g., 1-4 hours).

  • Visual Assessment and Scoring: Observe the collected fecal pellets and assign a score based on their consistency using the following scale:

ScoreDescription
0Normal, well-formed, hard pellets.
1Soft, formed pellets.
2Very soft, unformed stool (paste-like).
3Watery stool, diarrhea.
  • Data Recording: Record the stool score for each animal at regular intervals (e.g., daily or multiple times a day) as dictated by the study design. Note any presence of blood or mucus.

  • Photographic Documentation: Taking photographs of the collected stool samples on the paper towel can provide a valuable visual record for later analysis and comparison. The presence of "diarrhea marks" or wet spots on the paper towel can also aid in the assessment of watery stools.

  • Body Weight and Hydration: In conjunction with stool scoring, monitor and record the body weight and hydration status of each animal daily.

Disclaimer: This technical support guide is intended for informational purposes only and should not replace the guidance of a qualified veterinarian or institutional animal care and use committee (IACUC) protocols. Researchers should always adhere to approved animal welfare guidelines and consult with veterinary professionals for any health concerns observed in their study animals.

References

Technical Support Center: Investigating Tachyphylaxis with Chronic Velusetrag Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with chronic administration of Velusetrag, a selective 5-HT4 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern with chronic this compound administration?

A: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For this compound, a 5-HT4 receptor agonist, chronic exposure could lead to a diminished prokinetic effect, potentially reducing its therapeutic efficacy over time. This phenomenon is rooted in the desensitization of the 5-HT4 receptors.

Q2: What is the underlying mechanism of 5-HT4 receptor tachyphylaxis?

A: As a G-protein coupled receptor (GPCR), the 5-HT4 receptor is susceptible to desensitization through several key mechanisms:

  • Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT4 receptor.

  • β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.

  • Uncoupling from G-proteins: β-arrestin binding sterically hinders the interaction of the receptor with its cognate G-protein (Gs), leading to a reduction in downstream signaling (i.e., decreased adenylyl cyclase activation and cAMP production).

  • Receptor Internalization: β-arrestin facilitates the sequestration of the receptor from the cell surface into endosomes.

  • Receptor Downregulation: With chronic stimulation, internalized receptors may be targeted for lysosomal degradation rather than being recycled back to the cell membrane, resulting in a net loss of cellular receptors.[1][2][3][4][5]

Q3: Are there any clinical or preclinical data suggesting this compound causes tachyphylaxis?

A: Clinical trials of this compound for up to 12 weeks have demonstrated its efficacy and tolerability in treating gastroparesis and chronic idiopathic constipation. While these studies did not specifically report the occurrence of tachyphylaxis, the potential for 5-HT4 receptor desensitization exists with any chronic agonist administration. A preclinical study in a mouse model of Parkinson's disease showed that this compound administration restored cAMP levels in the hippocampus, suggesting sustained receptor signaling, though this was not a long-term tachyphylaxis study. Further dedicated preclinical and long-term clinical studies would be necessary to definitively characterize the tachyphylaxis profile of this compound.

Q4: How can we assess this compound-induced tachyphylaxis in our experimental models?

A: Tachyphylaxis can be investigated using a variety of in vitro and in vivo models. Key experimental approaches include:

  • In Vitro Models:

    • Cell Lines: Use cell lines endogenously expressing or recombinantly overexpressing the 5-HT4 receptor. Chronically expose these cells to this compound and then measure the acute response to a subsequent this compound challenge.

    • Isolated Tissues: Employ isolated gastrointestinal tissues (e.g., colonic muscle strips) and measure the contractile or relaxant response to this compound after a prolonged incubation with the drug.

  • In Vivo Models:

    • Animal Models: Administer this compound chronically to rodents and measure its effect on gastrointestinal transit time or other relevant physiological parameters at different time points.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Diminished functional response (e.g., reduced cAMP production, decreased muscle contraction) after chronic this compound treatment in vitro. 5-HT4 receptor desensitization and/or downregulation.1. Washout Experiment: After chronic treatment, thoroughly wash the cells/tissues to remove this compound and then re-stimulate after a recovery period. A restored response suggests reversible desensitization. 2. Receptor Binding Assay: Perform radioligand binding assays to quantify the number of 5-HT4 receptors on the cell surface (Bmax) and their affinity (Kd) for the ligand. A decrease in Bmax would indicate receptor downregulation. 3. β-Arrestin Translocation Assay: Utilize techniques like immunofluorescence or BRET/FRET to visualize or quantify the translocation of β-arrestin to the plasma membrane upon this compound stimulation.
Reduced prokinetic effect of this compound in vivo after several days/weeks of administration. Development of tachyphylaxis.1. Dose-Response Relationship: Evaluate if increasing the dose of this compound can overcome the diminished response. 2. Intermittent Dosing: Investigate if an intermittent dosing schedule (e.g., "drug holidays") can prevent or reverse the development of tachyphylaxis. 3. Examine Receptor Expression: At the end of the chronic treatment period, isolate relevant tissues (e.g., colon, stomach) and measure 5-HT4 receptor mRNA and protein levels to assess for downregulation.
High variability in the degree of tachyphylaxis observed between experiments. Differences in experimental conditions or cell/tissue state.1. Standardize Protocols: Ensure consistent cell passage number, confluency, and serum conditions for in vitro experiments. 2. Control for Animal Variability: For in vivo studies, use age- and sex-matched animals and control for circadian rhythms which can influence gastrointestinal function. 3. Agonist Purity and Concentration: Verify the purity and concentration of your this compound stock solution.

Experimental Protocols

Protocol 1: In Vitro Assessment of 5-HT4 Receptor Desensitization in a Cell Line Model

Objective: To determine if chronic exposure to this compound leads to desensitization of the 5-HT4 receptor-mediated cAMP response.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Phosphodiesterase inhibitor (e.g., IBMX).

Methodology:

  • Cell Culture: Plate HEK293-h5HT4 cells in 96-well plates and grow to 80-90% confluency.

  • Chronic Treatment: Treat the cells with this compound (at a concentration equivalent to its EC80) or vehicle for a prolonged period (e.g., 24 hours).

  • Washout: Gently wash the cells three times with serum-free medium to remove all traces of this compound.

  • Acute Stimulation: Acutely stimulate the cells with a range of this compound concentrations in the presence of a phosphodiesterase inhibitor for 15-30 minutes. Include a positive control (e.g., forskolin).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curves for the chronically treated and vehicle-treated cells. A rightward shift in the EC50 or a decrease in the Emax for the chronically treated cells indicates desensitization.

Protocol 2: In Vivo Evaluation of Tachyphylaxis to this compound's Prokinetic Effect

Objective: To assess whether the prokinetic effect of this compound diminishes with chronic administration in a rodent model.

Materials:

  • Male Wistar rats (200-250g).

  • This compound.

  • Carmine red (5% in 0.5% methylcellulose).

  • Vehicle (e.g., 0.5% methylcellulose).

Methodology:

  • Acclimatization: Acclimatize rats to individual housing and handling for at least 3 days.

  • Chronic Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle daily for 14 days.

  • Gastrointestinal Transit Measurement: On day 1 and day 14, 30 minutes after the final drug/vehicle administration, orally administer 1 ml of carmine red marker.

  • Fecal Pellet Monitoring: Monitor the animals and record the time to the first appearance of a red fecal pellet. This is the whole gut transit time.

  • Data Analysis: Compare the whole gut transit time on day 1 versus day 14 for both the this compound- and vehicle-treated groups. A significant increase in transit time on day 14 compared to day 1 in the this compound group would suggest the development of tachyphylaxis.

Visualizations

G cluster_0 5-HT4 Receptor Signaling & Desensitization This compound This compound (Agonist) Receptor 5-HT4 Receptor This compound->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates GRK GRK Receptor->GRK Activates beta_Arrestin β-Arrestin Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Prokinetic Effect PKA->Cellular_Response Leads to GRK->Receptor Phosphorylates beta_Arrestin->G_protein Uncouples Internalization Receptor Internalization beta_Arrestin->Internalization Promotes Downregulation Receptor Downregulation Internalization->Downregulation Can lead to G cluster_1 Experimental Workflow for In Vitro Tachyphylaxis Study Start Start: Plate HEK293-h5HT4 cells Chronic_Tx Chronic Treatment (24h) - this compound - Vehicle Start->Chronic_Tx Washout Washout (3x) Chronic_Tx->Washout Acute_Stim Acute Stimulation (15-30 min) - this compound dose-response Washout->Acute_Stim cAMP_Assay cAMP Measurement Acute_Stim->cAMP_Assay Analysis Data Analysis (Compare EC50 & Emax) cAMP_Assay->Analysis Conclusion Conclusion: Desensitization Occurred? Analysis->Conclusion G cluster_2 Troubleshooting Logic for Diminished Response Diminished_Response Observed: Diminished response to this compound Is_it_in_vitro In Vitro Experiment? Diminished_Response->Is_it_in_vitro Washout_Exp Perform Washout Experiment Is_it_in_vitro->Washout_Exp Yes Is_it_in_vivo In Vivo Experiment? Is_it_in_vitro->Is_it_in_vivo No Response_Restored Response Restored? Washout_Exp->Response_Restored Reversible_Desensitization Likely: Reversible Desensitization Response_Restored->Reversible_Desensitization Yes Binding_Assay Perform Receptor Binding Assay Response_Restored->Binding_Assay No Bmax_Reduced Bmax Reduced? Binding_Assay->Bmax_Reduced Downregulation Likely: Receptor Downregulation Bmax_Reduced->Downregulation Yes Dose_Response Evaluate Dose-Response Is_it_in_vivo->Dose_Response Yes Intermittent_Dosing Test Intermittent Dosing Dose_Response->Intermittent_Dosing Receptor_Expression Measure Receptor Expression Intermittent_Dosing->Receptor_Expression

References

Technical Support Center: Troubleshooting Inconsistent Results in Velusetrag Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing functional assays to characterize the activity of Velusetrag.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TD-5108) is a potent and highly selective agonist for the serotonin 5-HT4 receptor.[1][2][3][4] Its primary mechanism of action involves the activation of the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is responsible for its prokinetic effects in the gastrointestinal tract.

Q2: What are the recommended functional assays for characterizing this compound activity?

The most common and relevant functional assays for this compound, given its mechanism of action, are:

  • cAMP Accumulation Assays: These assays directly measure the increase in intracellular cAMP levels following 5-HT4 receptor activation. Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) are widely used for this purpose.

  • β-Arrestin Recruitment Assays: While the primary signaling pathway is Gs-cAMP, assessing β-arrestin recruitment can provide a more comprehensive understanding of this compound's signaling profile and potential for biased agonism. Technologies such as DiscoverX's PathHunter® are commonly employed for this type of assay.

Q3: What are the expected potency (EC50) values for this compound in these assays?

This compound is a potent agonist. The expected potency can vary depending on the cell line, receptor expression level, and specific assay conditions. However, based on available in vitro data, you can expect the following:

Assay TypeExpected pEC50Expected EC50 (nM)Notes
cAMP Accumulation Assay 8.3 ~5.0 This value was determined in a cell line expressing the 5-HT4(c) receptor at approximately 10-fold physiological levels. Higher expression levels may result in increased potency (lower EC50).
β-Arrestin Recruitment Assay Not Widely Reported Not Widely Reported As a highly selective 5-HT4 agonist with primary Gs coupling, the potency for β-arrestin recruitment may differ from its potency in cAMP assays. It is recommended to determine this empirically in your system.

Q4: What are the key sources of variability in this compound functional assays?

Inconsistent results in cell-based assays can arise from several factors:

  • Cell Culture Conditions: Cell passage number, cell density at plating, and overall cell health can significantly impact receptor expression and cellular responses.

  • Reagent Variability: Inconsistent quality or concentration of reagents, including serum, can affect assay performance.

  • Assay Protocol Execution: Variations in incubation times, pipetting accuracy, and plate reader settings can introduce variability.

  • Compound Handling: Improper storage, multiple freeze-thaw cycles, or inaccuracies in serial dilutions of this compound can lead to inconsistent effective concentrations.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High Background Signal in cAMP Assay

Question: My basal cAMP signal is high in the wells without this compound, reducing my assay window. What could be the cause?

Answer: A high basal cAMP level can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Constitutive Receptor Activity: Cell lines overexpressing the 5-HT4 receptor may exhibit agonist-independent (constitutive) activity.

    • Solution: Consider using a cell line with lower, more physiologically relevant receptor expression levels.

  • Phosphodiesterase (PDE) Inhibitor Concentration: The concentration of the PDE inhibitor (e.g., IBMX) used to prevent cAMP degradation might be too high.

    • Solution: Titrate the PDE inhibitor to find the lowest concentration that provides a robust signal with a known agonist without elevating the basal signal.

  • Cell Health and Density: Unhealthy or overly confluent cells can lead to aberrant signaling.

    • Solution: Ensure cells are healthy, within a low passage number, and plated at an optimal density. Perform a cell titration experiment to determine the ideal cell number per well.

Issue 2: Low Signal-to-Noise Ratio or Small Assay Window

Question: I'm not seeing a robust response to this compound, and the difference between my minimum and maximum signals is small. How can I improve this?

Answer: A small assay window can make it difficult to obtain reliable data. Consider the following:

  • Suboptimal Agonist Concentration: The concentrations of this compound used may not be optimal to elicit a maximal response.

    • Solution: Ensure your dose-response curve covers a wide range of concentrations, typically from picomolar to micromolar, to capture the full sigmoidal curve.

  • Incorrect Incubation Time: The incubation time with this compound may be too short for the signal to fully develop.

    • Solution: Perform a time-course experiment to determine the optimal stimulation time for a maximal cAMP or β-arrestin recruitment signal.

  • Low Receptor Expression: The cell line may not express a sufficient number of 5-HT4 receptors.

    • Solution: Verify receptor expression using a validated method (e.g., qPCR, western blot, or radioligand binding). If using a transient transfection system, optimize transfection efficiency.

  • Assay Reagents and Instrument Settings: Degraded reagents or suboptimal instrument settings can lead to a weak signal.

    • Solution: Prepare fresh reagents and ensure your plate reader is configured correctly for the specific assay technology (e.g., HTRF, PathHunter).

Issue 3: Inconsistent EC50 Values Across Experiments

Question: My calculated EC50 value for this compound varies significantly from one experiment to the next. What should I investigate?

Answer: Fluctuating EC50 values are a common challenge and often point to subtle variations in experimental conditions.

  • Cell State and Passage Number: Cells can change phenotypically over time in culture.

    • Solution: Use cells from a narrow passage number range for all experiments and ensure consistent cell culture conditions (e.g., seeding density, time in culture before the assay).

  • Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with GPCR signaling.

    • Solution: Test the effect of serum on your assay. It may be necessary to perform the assay in serum-free or low-serum medium.

  • Compound Dilutions: Errors in the preparation of serial dilutions of this compound will directly impact the apparent potency.

    • Solution: Use calibrated pipettes and carefully prepare fresh serial dilutions for each experiment.

  • Data Analysis: The method of data normalization and curve fitting can influence the calculated EC50.

    • Solution: Use a consistent data analysis workflow. Normalize the data to the baseline and the maximal response of a reference agonist. Fit the data using a four-parameter logistic equation.

Experimental Protocols

Protocol 1: HTRF cAMP Functional Assay for this compound (Gs Pathway)

This protocol is a general guideline for a 384-well plate format and should be optimized for your specific cell line and reagents.

  • Cell Preparation:

    • Culture cells expressing the 5-HT4 receptor to ~80% confluency.

    • Harvest cells and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

    • Determine cell density and adjust to the optimal concentration (e.g., 1,000-10,000 cells per well).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentration should typically span from 1 pM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well white plate.

    • Add 5 µL of the this compound serial dilutions or vehicle control to the respective wells.

    • Seal the plate and incubate at room temperature for 30 minutes (or the optimized incubation time).

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: PathHunter® β-Arrestin Recruitment Assay

This protocol is a general guideline for the DiscoverX PathHunter® β-arrestin assay in a 384-well format.

  • Cell Plating:

    • Harvest PathHunter® cells expressing the 5-HT4 receptor.

    • Resuspend cells in the provided cell plating reagent at the recommended density (e.g., 5,000 cells per 20 µL).

    • Dispense 20 µL of the cell suspension into each well of a 384-well white plate.

    • Incubate the plate overnight at 37°C in a CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells containing the cells.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a standard plate reader.

    • Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

Velusetrag_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Functional_Assay_Workflow start Start cell_prep Cell Preparation (Seeding & Incubation) start->cell_prep compound_prep Compound Dilution (this compound Serial Dilution) start->compound_prep stimulation Cell Stimulation (Add Compound to Cells) cell_prep->stimulation compound_prep->stimulation incubation Incubation (Optimized Time & Temp) stimulation->incubation detection Signal Detection (Add Detection Reagents) incubation->detection read Read Plate (Luminescence/Fluorescence) detection->read analysis Data Analysis (EC50 Calculation) read->analysis end End analysis->end Troubleshooting_Tree inconsistent_results Inconsistent Results? high_bg High Background? inconsistent_results->high_bg Yes low_signal Low Signal? inconsistent_results->low_signal No check_constitutive Check for Constitutive Activity Titrate PDE Inhibitor high_bg->check_constitutive Yes optimize_cells Optimize Cell Density Check Cell Health high_bg->optimize_cells Also variable_ec50 Variable EC50? low_signal->variable_ec50 No optimize_incubation Optimize Incubation Time Verify Receptor Expression low_signal->optimize_incubation Yes standardize_cells Standardize Cell Passage & Seeding Density variable_ec50->standardize_cells Yes check_compound Verify Compound Dilutions Minimize Freeze-Thaws variable_ec50->check_compound Also check_reagents Check Reagents & Reader Settings optimize_incubation->check_reagents Also consistent_analysis Use Consistent Data Analysis check_compound->consistent_analysis And

References

Impact of food on the absorption and efficacy of Velusetrag in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Velusetrag in vivo, with a specific focus on the impact of food on its absorption and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of food on the bioavailability of this compound?

Currently, there is no publicly available clinical data that specifically details the effect of food on the pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound. In the absence of such data, it is recommended to either conduct a food effect study or to maintain consistent prandial states (either always fed or always fasted) during in vivo experiments to minimize variability.

Q2: How does this compound exert its prokinetic effects?

This compound is a highly selective agonist for the serotonin 5-HT4 receptor.[1] Activation of the 5-HT4 receptor in the gastrointestinal tract is believed to stimulate peristalsis and increase intestinal motility, contributing to its prokinetic effects.[1][2]

Q3: Are there any known drug-drug interactions with this compound?

Detailed drug-drug interaction studies for this compound are not extensively published in the available literature. As a 5-HT4 receptor agonist, there is a theoretical potential for interactions with other serotonergic agents, but this has not been clinically substantiated in the provided search results.

Q4: What are the common adverse events observed with this compound in clinical trials?

The most frequently reported adverse events in clinical trials with this compound are gastrointestinal in nature and include diarrhea, headache, nausea, and vomiting.[3]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
High variability in plasma concentrations of this compound between subjects. Inconsistent food intake prior to dosing.Standardize the feeding schedule for all subjects. Administer this compound at the same time relative to feeding (e.g., after an overnight fast or a specific time after a standardized meal).
Unexpectedly low or delayed prokinetic effect. Reduced absorption due to concomitant food intake.If a food effect is suspected, consider administering this compound on an empty stomach to potentially increase the rate and extent of absorption. A pilot food effect study may be warranted.
Observed efficacy does not correlate with the administered dose. Saturation of absorption or a complex dose-response relationship.Review the dose-response relationship from available preclinical and clinical data. It is possible that higher doses do not produce a proportionally greater effect.
Difficulty in establishing a clear pharmacokinetic-pharmacodynamic (PK/PD) relationship. The timing of blood sampling may not be optimal to capture the peak concentration and its effect.Conduct pilot studies to determine the Tmax of this compound under your specific experimental conditions to better correlate plasma concentrations with the observed efficacy.

Quantitative Data Summary

As no specific food effect study data for this compound was found, the following table presents a hypothetical data summary based on typical outcomes for oral drugs where food can impact absorption. This is for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Under Fed vs. Fasted Conditions

ParameterFasted State (Hypothetical Mean ± SD)Fed State (High-Fat Meal) (Hypothetical Mean ± SD)
Cmax (ng/mL) 150 ± 30100 ± 25
Tmax (hr) 1.5 ± 0.53.0 ± 1.0
AUC (0-inf) (ng*hr/mL) 1200 ± 2501150 ± 230
Bioavailability (%) Assumed 100% (Reference)~96%

Experimental Protocols

Protocol: In Vivo Food Effect Study for this compound

This protocol is a general guideline based on FDA recommendations for conducting a food effect bioavailability study.

1. Study Design:

  • Design: A randomized, single-dose, two-period, two-sequence crossover study is recommended.

  • Subjects: Healthy adult volunteers are typically used for these studies. For animal studies, the species should be relevant to the drug's metabolism and gastrointestinal physiology.

  • Treatments:

    • Treatment A (Fasted): Administration of a single oral dose of this compound after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Administration of a single oral dose of this compound shortly after consuming a standardized high-fat, high-calorie meal.

2. Dosing and Meal Administration:

  • Fasted State: The drug is administered with a standard volume of water (e.g., 240 mL for human studies). No food is allowed for at least 4 hours post-dose.

  • Fed State: Subjects should begin the standardized meal 30 minutes prior to drug administration and consume it within 30 minutes. The drug should be administered 30 minutes after the start of the meal with a standard volume of water.

3. Blood Sampling:

  • Blood samples should be collected at pre-dose (0 hours) and at appropriate intervals post-dose to adequately characterize the plasma concentration-time profile of this compound. Suggested time points could be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

4. Bioanalytical Method:

  • A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters should be calculated for both fed and fasted conditions: Cmax, Tmax, AUC(0-t), and AUC(0-inf).

  • Statistical analysis should be performed to compare the parameters between the two conditions.

Visualizations

Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist Binding AC Adenylyl Cyclase HTR4->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Prokinetic Prokinetic Effects (Increased Motility) PKA->Prokinetic Downstream Signaling

Caption: this compound Signaling Pathway.

Experimental_Workflow Fasting Overnight Fast (≥10h) Dose_Fasted Administer this compound Fasting->Dose_Fasted Sampling_Fasted Serial Blood Sampling Dose_Fasted->Sampling_Fasted PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sampling_Fasted->PK_Analysis Meal Standardized High-Fat Meal Dose_Fed Administer this compound Meal->Dose_Fed Sampling_Fed Serial Blood Sampling Dose_Fed->Sampling_Fed Sampling_Fed->PK_Analysis Comparison Statistical Comparison (Fed vs. Fasted) PK_Analysis->Comparison

Caption: Food Effect Study Workflow.

References

Velusetrag dose-response curve analysis in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Velusetrag. The information is designed to assist with the analysis of this compound's dose-response curve in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective agonist for the serotonin 5-HT4 receptor.[1][2][3] Its high selectivity for the 5-HT4 receptor minimizes off-target effects that have been observed with less selective serotonin agonists.[3] The activation of the 5-HT4 receptor is the initial step in its signaling cascade, leading to various downstream cellular responses.

Q2: Which signaling pathways are modulated by this compound?

This compound's activation of the 5-HT4 receptor has been shown to influence downstream signaling pathways, including:

  • Cholinergic System Activation: In the context of gastrointestinal motility, this compound's mechanism involves the activation of cholinergic innervation, which plays a crucial role in contractile movements.[4]

  • AKT/mTOR Pathway: Studies have indicated that this compound can stimulate the AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and differentiation. Increased phosphorylation of AKT has been observed following this compound treatment.

Q3: Is there established dose-response data for this compound in different cancer cell lines?

Troubleshooting Guide

Issue 1: High variability in dose-response assay results.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation times, or unstable compound solutions.

  • Troubleshooting Steps:

    • Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

    • Standardize incubation times for both drug treatment and assay development.

    • Prepare fresh this compound solutions for each experiment, as the compound's stability in solution over time may vary.

    • Verify the accuracy and calibration of pipettes used for serial dilutions.

Issue 2: No observable effect of this compound on the chosen cell line.

  • Possible Cause: The cell line may not express the 5-HT4 receptor, or the expression level may be too low for a significant response.

  • Troubleshooting Steps:

    • Receptor Expression Analysis: Before conducting dose-response experiments, verify the expression of the 5-HT4 receptor in your target cell line using techniques such as qPCR, Western blot, or flow cytometry.

    • Positive Control: If possible, use a cell line known to express the 5-HT4 receptor as a positive control to validate your experimental setup.

    • Dose Range: Expand the concentration range of this compound tested to ensure that an effective dose is not being missed.

Issue 3: Unexpected cytotoxicity at high concentrations.

  • Possible Cause: Off-target effects or solvent toxicity.

  • Troubleshooting Steps:

    • Solvent Control: Include a vehicle control (the solvent used to dissolve this compound) at the same concentrations used in the experimental wells to rule out solvent-induced cytotoxicity.

    • Selective Antagonist: To confirm that the observed effect is mediated by the 5-HT4 receptor, co-treat cells with this compound and a selective 5-HT4 antagonist. A reversal of the effect would indicate on-target activity.

    • Assay Method: Use a secondary, mechanistically different cytotoxicity assay to confirm the results.

Experimental Protocols & Data Presentation

While specific dose-response data for this compound in various cell lines is limited in the public domain, a generalized protocol for determining these values is provided below.

Generalized Protocol for this compound Dose-Response Analysis
  • Cell Line Selection and Culture:

    • Select cell lines of interest.

    • Culture cells in the recommended medium and conditions until they reach approximately 80% confluency.

    • Perform a receptor expression analysis (e.g., qPCR or Western blot) to confirm the presence of the 5-HT4 receptor.

  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells in a 96-well plate and incubate overnight to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to achieve the desired concentration range.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls: untreated cells and vehicle-treated cells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration.

    • Use a non-linear regression model to fit a dose-response curve and calculate the EC50 or IC50 value.

Data Presentation Tables

Below are template tables for summarizing quantitative data from dose-response experiments.

Table 1: EC50/IC50 Values of this compound in Different Cell Lines

Cell LineReceptor Expression (Relative Units)Incubation Time (hours)EC50/IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72
Cell Line C24
48
72

Table 2: Effect of this compound on Downstream Signaling Molecules

Cell LineThis compound Conc. (µM)p-AKT (Fold Change)p-mTOR (Fold Change)
Cell Line A0.1
1
10
Cell Line B0.1
1
10

Visualizations

Velusetrag_Signaling_Pathway This compound This compound HT4R 5-HT4 Receptor This compound->HT4R AC Adenylyl Cyclase HT4R->AC Activates Cholinergic Cholinergic Innervation HT4R->Cholinergic Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates AKT AKT PKA->AKT Activates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates pmTOR p-mTOR mTOR->pmTOR CellResponse Cellular Response (e.g., Proliferation, Motility) pmTOR->CellResponse Cholinergic->CellResponse

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Select & Culture Cell Line B Verify 5-HT4 Receptor Expression (e.g., qPCR, Western Blot) A->B C Seed Cells in 96-well Plate B->C D Prepare this compound Serial Dilutions C->D E Treat Cells & Incubate (24, 48, 72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Plot Dose-Response Curve G->H I Calculate EC50 / IC50 H->I

Caption: Experimental Workflow for Dose-Response Analysis.

References

Strategies to mitigate nausea and vomiting in animal studies of Velusetrag

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating nausea and vomiting in animal studies of Velusetrag.

Troubleshooting Guide: Nausea and Vomiting in this compound Animal Studies

Researchers may encounter dose-dependent nausea and emesis when administering this compound. The following table summarizes potential issues, their likely causes, and recommended mitigation strategies.

Observed Issue Potential Cause Recommended Mitigation Strategy Animal Model Suitability
Emesis (Vomiting/Retching) High dose of this compound leading to excessive 5-HT4 receptor stimulation and subsequent serotonin release.- Reduce the dose of this compound to the lowest effective range. - Co-administer a 5-HT3 receptor antagonist (e.g., Ondansetron). - Consider a dose-escalation study to determine the therapeutic window.Ferrets, House Musk Shrews (Suncus murinus)
Signs of Nausea (e.g., pica, conditioned taste aversion) Drug-induced gastrointestinal distress and malaise.- Lower the this compound dose. - Co-administer a 5-HT3 receptor antagonist. - Implement a gradual dose-escalation protocol.Rodents (Rats, Mice)
Diarrhea Increased gastrointestinal motility due to 5-HT4 receptor agonism.- Dose reduction of this compound. - Ensure adequate hydration of the animals. - Monitor for electrolyte imbalance.All species
Lack of Efficacy at Higher, Emetic Doses The adverse effects of nausea and vomiting may be confounding the assessment of therapeutic benefit.[1]- Utilize a lower, non-emetic dose of this compound. - Employ a mitigation strategy (e.g., co-administration of a 5-HT3 antagonist) to separate the prokinetic and emetic effects.All species

Frequently Asked Questions (FAQs)

Q1: What is the known incidence of nausea and vomiting with this compound in animal models?

Q2: What is the proposed mechanism for this compound-induced nausea and vomiting?

A2: this compound is a selective 5-HT4 receptor agonist.[1] The proposed mechanism for nausea and vomiting involves the following steps:

  • 5-HT4 Receptor Activation: this compound stimulates 5-HT4 receptors on enterochromaffin (EC) cells in the gastrointestinal mucosa.

  • Serotonin Release: This stimulation is thought to trigger the release of serotonin (5-HT) from these EC cells.[3]

  • 5-HT3 Receptor Stimulation: The released serotonin then acts on 5-HT3 receptors located on vagal afferent nerves.

  • Signal to the Brainstem: Activation of these vagal afferents sends signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, which are key areas in the emetic reflex pathway.

  • Induction of Nausea and Vomiting: This signaling cascade ultimately leads to the sensations of nausea and the motor act of vomiting.

Q3: Are there established rescue protocols if an animal experiences severe vomiting after this compound administration?

A3: While specific rescue protocols for this compound-induced emesis are not documented, standard supportive care for drug-induced vomiting in laboratory animals should be followed. This includes:

  • Discontinuation of the drug.

  • Monitoring for signs of dehydration and electrolyte imbalance.

  • Providing fluid and electrolyte replacement as necessary.

  • Administering a broad-spectrum anti-emetic, such as a 5-HT3 receptor antagonist (e.g., ondansetron) or an NK1 receptor antagonist, may be considered under veterinary guidance.

Q4: How can I assess nausea in rodents, which do not vomit?

A4: In rodents, nausea can be assessed using surrogate behavioral measures such as:

  • Pica: This is the consumption of non-nutritive substances, like kaolin clay. An increase in kaolin consumption is indicative of gastrointestinal malaise.

  • Conditioned Taste Aversion (CTA): This is a learned avoidance of a novel taste that has been paired with a nausea-inducing stimulus. If an animal avoids a specific flavor after it has been paired with this compound administration, it suggests the drug induced a negative internal state.

Experimental Protocols

Mitigation of Emesis in Ferrets with Ondansetron Co-administration

This protocol is adapted from studies on cisplatin-induced emesis in ferrets, a model where serotonin release plays a significant role.

Objective: To evaluate the efficacy of ondansetron in mitigating this compound-induced emesis in ferrets.

Materials:

  • Male ferrets (Mustela putorius furo)

  • This compound

  • Ondansetron hydrochloride

  • Vehicle for this compound (e.g., sterile water or saline)

  • Vehicle for Ondansetron (e.g., sterile saline)

  • Administration supplies (syringes, gavage needles, etc.)

Procedure:

  • Acclimatization: Acclimate ferrets to the experimental conditions for at least one week.

  • Dose Groups:

    • Group 1: Vehicle (this compound) + Vehicle (Ondansetron)

    • Group 2: this compound (emetic dose, e.g., 15 or 30 mg/kg, p.o.) + Vehicle (Ondansetron)

    • Group 3: this compound (emetic dose) + Ondansetron (e.g., 1 mg/kg, i.p.)

    • Group 4: Vehicle (this compound) + Ondansetron (e.g., 1 mg/kg, i.p.)

  • Administration:

    • Administer Ondansetron or its vehicle intraperitoneally (i.p.) 30 minutes prior to this compound administration.

    • Administer this compound or its vehicle orally (p.o.).

  • Observation:

    • Observe the animals continuously for at least 4 hours post-administration of this compound.

    • Record the latency to the first emetic episode (retching or vomiting).

    • Quantify the number of retches and vomits for each animal.

  • Data Analysis: Compare the number of emetic episodes between the groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Assessment of Nausea in Rats using Pica

Objective: To determine if this compound induces pica in rats as a measure of nausea.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound

  • Vehicle for this compound

  • Standard rat chow

  • Kaolin pellets

  • Cages with separate compartments for food and kaolin

Procedure:

  • Acclimatization: Acclimate rats to the cages and the presence of both standard chow and kaolin pellets for several days until a stable baseline of low kaolin intake is established.

  • Baseline Measurement: Measure the daily consumption of both chow and kaolin for at least 3 days prior to drug administration.

  • Dose Groups:

    • Group 1: Vehicle

    • Group 2: this compound (low dose, e.g., 5 mg/kg, p.o.)

    • Group 3: this compound (high dose, e.g., 30 mg/kg, p.o.)

  • Administration: Administer this compound or vehicle orally.

  • Measurement: Measure the consumption of chow and kaolin at 24 and 48 hours post-administration.

  • Data Analysis: Compare the amount of kaolin consumed between the groups. A significant increase in kaolin consumption in the this compound-treated groups compared to the vehicle group indicates pica.

Visualizations

Signaling Pathway of this compound-Induced Nausea and Vomiting

Velusetrag_Emesis_Pathway This compound This compound HTR4 5-HT4 Receptor (on Enterochromaffin Cell) This compound->HTR4 Agonist EC_Cell Enterochromaffin Cell HTR4->EC_Cell Stimulates Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin HTR3 5-HT3 Receptor (on Vagal Afferent) Serotonin->HTR3 Activates Vagal_Afferent Vagal Afferent Nerve HTR3->Vagal_Afferent Brainstem Brainstem (CTZ/NTS) Vagal_Afferent->Brainstem Signal Transmission Emesis Nausea & Vomiting Brainstem->Emesis Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->HTR3 Blocks

Caption: Proposed signaling pathway of this compound-induced emesis and mitigation by Ondansetron.

Experimental Workflow for Mitigation Strategy Testing

Mitigation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Ferrets) Group_Assignment Random Assignment to Treatment Groups Animal_Acclimatization->Group_Assignment Anti_Emetic_Admin Administer Anti-Emetic (e.g., Ondansetron) or Vehicle Group_Assignment->Anti_Emetic_Admin Velusetrag_Admin Administer this compound or Vehicle (30 min later) Anti_Emetic_Admin->Velusetrag_Admin Behavioral_Observation Continuous Observation (e.g., 4 hours) Velusetrag_Admin->Behavioral_Observation Record_Emesis Record Latency, Number of Retches and Vomits Behavioral_Observation->Record_Emesis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Record_Emesis->Statistical_Analysis Conclusion Draw Conclusions on Mitigation Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for testing an emesis mitigation strategy in an animal model.

References

Technical Support Center: Long-Term Velusetrag Treatment in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing velusetrag in long-term studies involving research animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TD-5108) is a potent and highly selective agonist for the serotonin 5-HT4 receptor.[1][2] Its high selectivity for the 5-HT4 receptor with high intrinsic activity is a key feature, distinguishing it from earlier generation 5-HT agonists.[2] This selectivity is believed to contribute to a better safety profile.[3] The activation of the 5-HT4 receptor enhances the release of acetylcholine from myenteric neurons, which in turn stimulates gastrointestinal motility.[4]

Q2: What are the typical dosages of this compound used in long-term animal studies?

Based on published research, dosages in mice for studies lasting several weeks have ranged from 1 mg/kg to 3 mg/kg administered daily via oral route. In one study, transgenic mice were treated daily for 4 weeks with either 1 mg or 3 mg of this compound. Another study in a different mouse model utilized oral doses of 1 mg/kg and 3 mg/kg for 5 weeks.

Q3: What are the expected therapeutic effects of long-term this compound treatment in animal models of gastrointestinal dysmotility?

Long-term treatment with this compound in animal models has shown several beneficial effects:

  • Improved Gastrointestinal Motility: In a mouse model of Parkinson's disease with severe constipation, a 4-week treatment with this compound significantly stimulated both longitudinal and circular-driven colonic contractions.

  • Reduced Inflammation: The same study demonstrated a reduction in serum and colonic pro-inflammatory cytokines (IL-1β and TNF-α) and a decrease in the number of reactive glial cells (GFAP-positive) in the colon.

  • Neuroprotective Effects: this compound treatment has been observed to improve axonal degeneration in the colon of transgenic mice, suggesting a potential neuroprotective role.

  • Restoration of Gut Microbiota: The treatment helped in restoring a balanced intestinal microbial composition.

  • Amelioration of Intestinal Damage: In a mouse model of chronic intestinal pseudo-obstruction, 5 weeks of this compound administration improved intestinal abnormalities, including tissue damage and neuronal loss.

Q4: What is the pharmacokinetic profile of this compound in research animals?

Pharmacokinetic studies have shown dose-proportionality in healthy subjects. No significant differences in pharmacokinetics were observed between healthy subjects and those with chronic constipation at a 15 mg oral dose. This compound has demonstrated efficacy through various routes of administration, including oral.

Q5: What is the known safety and toxicology profile of this compound in animals?

This compound is generally considered to have a good safety profile. It has no significant affinity for other receptor types, ion channels, or enzymes tested, which contributes to its safety. In rodent studies, chronic administration was well-tolerated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Animal Mortality - Dosing error (overdose)- Off-target effects (unlikely given high selectivity)- Complications from the animal model itself- Verify dose calculations and administration technique.- Perform thorough necropsy and histopathology to investigate the cause of death.- Review the health status of the animal colony.
Inconsistent or Lack of Efficacy - Incorrect dosage or administration route- Degradation of the compound- Insufficient treatment duration- Animal model variability- Confirm the dose and route of administration are appropriate for the model.- Ensure proper storage and handling of this compound to maintain its stability.- Consider extending the treatment duration based on the study objectives.- Increase sample size to account for biological variability.
Observed Adverse Events (e.g., diarrhea, changes in stool consistency) - On-target gastrointestinal prokinetic effects- These effects are predictable based on the mechanism of action.- Monitor the severity and document the observations. If severe, consider dose adjustment after consulting with the study director and veterinarian.
Weight Loss in Treated Animals - Changes in nutrient absorption due to increased motility- Dehydration from diarrhea- Monitor body weight regularly.- Ensure ad libitum access to food and water.- If significant weight loss occurs, assess for signs of dehydration and consult with a veterinarian.

Experimental Protocols

Key Experiment: Evaluation of Colonic Motility in Mice

This protocol is adapted from a study investigating this compound's effect on a mouse model of Parkinson's disease.

  • Animal Model: PrP human A53T alpha-synuclein transgenic (Tg) mice, which exhibit severe constipation.

  • Treatment: Daily oral administration of this compound (1 mg/kg or 3 mg/kg) or vehicle (sterile water) for 4 weeks.

  • Tissue Preparation:

    • Euthanize mice and collect the distal colon.

    • Place the colon in a dissecting dish with Krebs solution (126 mM NaCl, 2.5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 25 mM NaHCO3, and 11 mM glucose) bubbled with 95% O2 and 5% CO2.

  • Isometric Contraction Measurement:

    • Cut the distal colon into 1 cm long segments.

    • Mount the segments in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

    • Connect one end of the tissue to a force transducer to measure isometric contractions.

    • Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g.

    • Record spontaneous contractile activity for both longitudinal and circular muscle orientations.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Normalize the contractile force to the tissue weight (g/g tissue).

    • Compare the results between vehicle-treated and this compound-treated groups using appropriate statistical tests.

Visualizations

Velusetrag_Signaling_Pathway cluster_neuron Presynaptic Terminal of Myenteric Neuron This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility Stimulates Enteric_Neuron Enteric Neuron Myenteric_Plexus Myenteric Plexus

Caption: this compound's signaling pathway in an enteric neuron.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Transgenic Mice) Treatment_Groups Establish Treatment Groups (Vehicle, this compound Doses) Animal_Model->Treatment_Groups Long_Term_Admin Long-Term Daily Administration (e.g., 4-5 weeks, oral gavage) Treatment_Groups->Long_Term_Admin Monitoring In-Life Monitoring (Body Weight, Clinical Signs) Long_Term_Admin->Monitoring Endpoint_Collection Endpoint Tissue/Data Collection Monitoring->Endpoint_Collection GI_Motility_Assay Ex Vivo GI Motility Assay Endpoint_Collection->GI_Motility_Assay Histopathology Histopathology & Immunohistochemistry Endpoint_Collection->Histopathology Biochemical_Analysis Biochemical Analysis (e.g., Cytokine Levels) Endpoint_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation GI_Motility_Assay->Data_Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for long-term this compound studies.

References

Technical Support Center: Oral Velusetrag Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and reliable oral delivery of Velusetrag to rodents. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound to rodents?

A1: Based on published preclinical studies, the recommended vehicle for oral administration of this compound is sterile water. This compound should be prepared fresh before each use by dissolving it in the appropriate volume of sterile water to achieve the desired concentration for dosing.

Q2: What are the typical oral dosages of this compound used in rodent studies?

A2: The selection of an appropriate dose depends on the specific research question and the animal model. However, studies in mice have reported using doses of 1 mg/kg and 3 mg/kg for chronic administration.[1][2] A study in rats utilized a 5 mg/kg oral dose to evaluate the compound's pharmacokinetics. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental endpoint.

Data Presentation: Quantitative Information

Oral Pharmacokinetics of this compound in Male Sprague-Dawley Rats
ParameterValueUnits
Dose 5mg/kg
Cmax 0.160µg/mL
AUC(0-t) 0.46µg·h/mL
t1/2 1.9hours
Oral Bioavailability (F) 19%
  • Data from a study evaluating the pharmacokinetic properties of this compound (referred to as compound 15 in the publication) following oral gavage.

Recommended Gavage Needle Sizes for Mice and Rats
RodentBody Weight (g)Recommended Gauge
Mouse < 2022-24G
20-3020-22G
> 3018-20G
Rat < 10018-20G
100-25016-18G
> 25016G
  • These are general guidelines. The appropriate needle size may vary depending on the viscosity of the formulation and the specific anatomy of the animal strain.

Experimental Protocols

Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous solution of this compound in sterile water for consistent oral administration to rodents.

Materials:

  • This compound powder

  • Sterile water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg), calculate the total mass of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolve in sterile water: Transfer the weighed this compound into a sterile conical tube. Add the calculated volume of sterile water to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved and no particulate matter is visible.

  • Prepare fresh daily: It is recommended to prepare the this compound solution fresh each day to ensure its stability and potency.

Rodent Oral Gavage Procedure

Objective: To accurately and safely administer a precise volume of this compound solution directly into the stomach of a mouse or rat.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle with a ball tip

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the animal to minimize stress.

    • For mice, restrain by scruffing the neck and back to immobilize the head and forelimbs.

    • For rats, restrain by firmly grasping around the shoulders, allowing the forepaws to be held. The head should be gently immobilized.

  • Measure the Gavage Needle Length: Before the first dosing session, measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's incisors to prevent over-insertion.

  • Filling the Syringe: Draw the precise, calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Insertion of the Gavage Needle:

    • Hold the restrained animal in a vertical position.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to re-insert.

  • Administration of the Dose: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the entire volume.

  • Withdrawal of the Needle: Gently and smoothly withdraw the gavage needle along the same path of insertion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for several minutes for any signs of distress, such as difficulty breathing or leakage of the solution from the nose or mouth.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Animal struggles excessively during restraint. Improper handling technique; animal is stressed.Handle the animal gently and confidently. Accustom the animal to being handled before initiating the gavage procedure. Ensure a firm but not overly restrictive grip.
Resistance felt during needle insertion. Incorrect placement (e.g., entering the trachea); incorrect needle size.Immediately stop and withdraw the needle. Re-evaluate the restraint and insertion angle. Ensure the gavage needle is of the appropriate size for the animal.
Fluid bubbles from the nose or mouth during or after dosing. Accidental administration into the trachea (aspiration).Immediately stop the procedure. Tilt the animal's head down to allow any fluid to drain. Closely monitor the animal for signs of respiratory distress. If distress is observed, consult with a veterinarian. Refine your gavage technique.
Regurgitation of the dose. Dosing volume is too large; administration was too rapid.Ensure the dosing volume does not exceed the recommended maximum (typically 10 mL/kg for rats and mice). Administer the solution slowly and steadily. Consider reducing the dosing volume or concentration.
Signs of gastrointestinal distress after dosing (e.g., diarrhea). Pharmacological effect of this compound, especially at higher doses.This may be an expected pharmacological effect of a 5-HT4 receptor agonist. Monitor the animal's hydration and overall well-being. If symptoms are severe or persistent, consider reducing the dose in future experiments.
Inconsistent experimental results. Inaccurate dosing; improper formulation; animal stress.Ensure the this compound solution is homogenous and the correct volume is administered to each animal. Minimize animal stress through proper handling. Prepare the formulation fresh daily.

Visualizations

Velusetrag_Preparation_Workflow cluster_prep This compound Solution Preparation cluster_dosing Oral Gavage Procedure A Calculate Required This compound Mass & Vehicle Volume B Weigh this compound Powder A->B C Dissolve in Sterile Water B->C D Vortex Until Homogenous C->D E Weigh Animal & Calculate Dose Volume D->E Freshly Prepared Solution F Restrain Animal E->F G Insert Gavage Needle F->G H Administer Dose Slowly G->H I Withdraw Needle & Monitor H->I

Caption: Workflow for the preparation and oral administration of this compound.

Troubleshooting_Dosing_Issues Start Inconsistent Dosing Event Resistance Resistance During Insertion? Start->Resistance FluidLeak Fluid Leakage from Nose/Mouth? Resistance->FluidLeak No Stop STOP & Re-evaluate Technique Resistance->Stop Yes Regurgitation Regurgitation? FluidLeak->Regurgitation No Aspiration Aspiration Risk: Monitor Animal FluidLeak->Aspiration Yes CheckVolume Reduce Dose Volume / Slow Administration Regurgitation->CheckVolume Yes Success Successful Dosing Regurgitation->Success No CheckPlacement Withdraw & Check Placement/Angle Stop->CheckPlacement CheckNeedle Verify Correct Needle Size Stop->CheckNeedle Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 G_alpha_s Gαs Protein HTR4->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Increased GI Motility & Prokinetic Effects PKA->CellularResponse leads to

References

Validation & Comparative

A Preclinical Comparative Analysis of Velusetrag and Prucalopride for Chronic Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two selective 5-hydroxytryptamine receptor 4 (5-HT4) agonists, velusetrag and prucalopride, in models of chronic constipation. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these therapeutic agents.

Introduction

Chronic constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficult stool passage, and a sense of incomplete evacuation. Selective 5-HT4 receptor agonists are a class of prokinetic agents that enhance gastrointestinal motility. This compound and prucalopride are two such agents that have been investigated for the treatment of chronic constipation. Both drugs exert their effects by stimulating 5-HT4 receptors in the gastrointestinal tract, which leads to increased motility.[1][2] This guide will delve into their comparative preclinical efficacy, mechanisms of action, and the experimental models used to evaluate them.

Mechanism of Action: 5-HT4 Receptor Agonism

Both this compound and prucalopride are high-affinity, selective agonists of the 5-HT4 receptor.[1][2] The activation of this G-protein coupled receptor on enteric neurons initiates a signaling cascade that results in the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions in the colon.[3] This enhanced cholinergic activity increases propulsive peristalsis, thereby accelerating colonic transit and facilitating defecation. The high selectivity of these new-generation agonists for the 5-HT4 receptor minimizes off-target effects, particularly cardiovascular side effects that were a concern with older, less selective agents.

Below is a diagram illustrating the signaling pathway initiated by 5-HT4 receptor agonists.

5-HT4_Receptor_Signaling_Pathway cluster_0 Enteric Neuron cluster_1 Smooth Muscle Cell Agonist This compound / Prucalopride Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes Contraction Muscle Contraction (Peristalsis) ACh_release->Contraction Stimulates Loperamide_Induced_Constipation_Workflow Acclimatization Animal Acclimatization (e.g., 7 days) Baseline Baseline Parameter Measurement (Fecal output, body weight) Acclimatization->Baseline Induction Constipation Induction (Loperamide administration) Baseline->Induction Treatment Treatment Administration (Vehicle, this compound, or Prucalopride) Induction->Treatment Evaluation Efficacy Evaluation (Fecal parameters, transit time) Treatment->Evaluation

References

A Head-to-Head Comparison of Velusetrag and Tegaserod for 5-HT4 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent 5-HT4 receptor agonists: Velusetrag (formerly TD-5108) and tegaserod. The focus is on their pharmacological properties related to 5-HT4 receptor agonism, supported by experimental data from in vitro studies.

Introduction

This compound is a highly selective 5-HT4 receptor agonist with high intrinsic activity, developed for the treatment of gastrointestinal motility disorders such as chronic idiopathic constipation and gastroparesis.[1][2][3][4] Tegaserod, also a 5-HT4 receptor agonist, has been used for irritable bowel syndrome with constipation (IBS-C).[5] However, its clinical use has been limited due to concerns about cardiovascular side effects, which are not believed to be mediated by the 5-HT4 receptor. Tegaserod is classified as a partial agonist of the 5-HT4 receptor. This guide will delve into a direct comparison of their in vitro pharmacology.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound and tegaserod at the human 5-HT4 receptor.

ParameterThis compound (TD-5108)TegaserodReference(s)
Binding Affinity (pKi) 7.7 (h5-HT4(c))8.4 (h5-HT4(c))
Functional Potency (pEC50) 8.3 (cAMP assay, h5-HT4(c))8.6 (cAMP assay, h5-HT4(c))
Intrinsic Activity HighPartial
Selectivity >500-fold over other 5-HT receptorsActive at 5-HT2B (antagonist, pKi = 8.4)
hERG Channel Affinity No effect at 3 µMNot a primary concern

Signaling Pathway and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist, such as this compound or tegaserod, initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction in the gastrointestinal tract.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT4R 5-HT4 Receptor Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to Agonist This compound or Tegaserod Agonist->5-HT4R Binds to

5-HT4 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a compound for the 5-HT4 receptor using a competitive radioligand binding assay.

G start Start prep Prepare cell membranes expressing 5-HT4 receptors start->prep incubate Incubate membranes with radioligand ([3H]GR113808) and test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki measure->analyze end End analyze->end

Radioligand Binding Assay Workflow
Experimental Workflow: cAMP Accumulation Assay

This workflow illustrates the general procedure for assessing the functional potency of a 5-HT4 receptor agonist by measuring intracellular cAMP accumulation.

G start Start culture Culture cells expressing 5-HT4 receptors (e.g., HEK-293, CHO) start->culture stimulate Stimulate cells with varying concentrations of test compound culture->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse measure Measure cAMP levels (e.g., ELISA, HTRF) lyse->measure analyze Analyze data to determine EC50 measure->analyze end End analyze->end

cAMP Accumulation Assay Workflow

Experimental Protocols

Radioligand Binding Assay (Generalized)

This protocol is a generalized representation based on methodologies reported in the literature for determining the binding affinity of compounds to the 5-HT4 receptor.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT4 receptor (e.g., 5-HT4(c) splice variant) are cultured under standard conditions.
  • Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM HEPES, pH 7.4), and centrifuged to pellet the cell membranes.
  • The final pellet is resuspended in buffer and stored at -80°C.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.
  • Cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist, typically [3H]GR113808.
  • Increasing concentrations of the test compound (this compound or tegaserod) are added to compete with the radioligand for binding to the receptor.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 receptor antagonist.
  • The reaction mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Generalized)

This protocol is a generalized representation based on methodologies described in the literature for assessing the functional agonistic activity of compounds at the 5-HT4 receptor.

1. Cell Culture:

  • HEK-293 or CHO cells stably expressing the human 5-HT4 receptor are seeded into 96-well plates and grown to a suitable confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a physiological salt solution.
  • A phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) is added to prevent the degradation of cAMP.
  • Cells are then incubated with varying concentrations of the test compound (this compound or tegaserod) for a specified period at 37°C to stimulate cAMP production.

3. cAMP Measurement:

  • Following stimulation, the cells are lysed to release the intracellular cAMP.
  • The concentration of cAMP in the cell lysate is determined using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.
  • The amount of cAMP produced at each concentration of the test compound is quantified.
  • The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

This compound and tegaserod are both agonists of the 5-HT4 receptor, yet they exhibit distinct pharmacological profiles. This compound is a highly selective agonist with high intrinsic activity, demonstrating a favorable safety profile with minimal off-target effects, including a lack of significant interaction with the hERG channel. In contrast, tegaserod is a partial agonist with notable activity at the 5-HT2B receptor, where it acts as an antagonist. While both compounds show high potency at the 5-HT4 receptor in functional assays, the higher selectivity of this compound may offer a therapeutic advantage by reducing the potential for off-target side effects. This head-to-head comparison, based on available in vitro data, provides a valuable resource for researchers and drug development professionals in the field of gastrointestinal motility disorders.

References

A Comparative Analysis of the Selectivity Profiles of Velusetrag and Other 5-HT4 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of velusetrag, a novel 5-HT4 receptor agonist, with other prominent 5-HT4 agonists: prucalopride, naronapride, and cisapride. The following sections present a comprehensive overview of their binding affinities, the experimental methods used to determine these profiles, and the associated signaling pathways.

Comparative Selectivity Profile

The selectivity of a 5-HT4 receptor agonist is crucial for its therapeutic efficacy and safety profile. Off-target binding can lead to undesirable side effects, as notably observed with the cardiotoxic effects of cisapride due to its interaction with the hERG potassium channel. The following table summarizes the binding affinities (Ki or pKi) of this compound and its comparators for the 5-HT4 receptor and a panel of other receptors. A higher pKi value indicates a stronger binding affinity.

Receptor This compound (TD-5108) Prucalopride Naronapride (ATI-7505) Cisapride
5-HT4 pKi = 7.7[1]pKi = 8.6 (5-HT4a), 8.1 (5-HT4b)[2]5-HT4 Agonist5-HT4 Agonist[3][4]
5-HT1A >500-fold selective over other 5-HT receptors[1]Ki > 10,000 nM--
5-HT1B >500-fold selective over other 5-HT receptorsKi > 10,000 nM--
5-HT1D >500-fold selective over other 5-HT receptorsKi > 10,000 nM--
5-HT2A >500-fold selective over other 5-HT receptorsKi > 10,000 nM-Agonist
5-HT2B >500-fold selective over other 5-HT receptorsKi = 2,200 nM--
5-HT3 >500-fold selective over other 5-HT receptorsKi = 3,500-3,800 nM (mouse)No affinityAgonist
Dopamine D2 -Ki > 10,000 nMD2 Antagonist-
Dopamine D4 -Ki = 1,600-2,400 nM--
hERG No effect at 3 µMNegligible activityNegligible activityHigh affinity blockade (IC50 = 6.7-44.5 nM)
Sigma-1 -pKi = 5.43--

Experimental Protocols

The binding affinity and functional activity of these compounds are typically determined using in vitro assays. The following are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for Receptor Selectivity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-GR113808 for the 5-HT4 receptor), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters) to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT4 Agonist Activity (cAMP Measurement)

This assay measures the functional consequence of a compound binding to and activating the 5-HT4 receptor, which is Gs-coupled and leads to an increase in intracellular cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • On the day of the assay, the cells are washed and incubated in a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then treated with varying concentrations of the test agonist.

2. Cell Lysis and cAMP Measurement:

  • After a specified incubation period, the cells are lysed to release the intracellular contents.

  • The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF) based kits.

3. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced in response to the agonist is quantified by interpolating from the standard curve.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined to assess the potency of the compound.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes described, the following diagrams are provided.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT4_Agonist 5-HT4 Agonist (e.g., this compound) 5-HT4R 5-HT4 Receptor 5-HT4_Agonist->5-HT4R Binds to G_Protein Gs Protein 5-HT4R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Leads to

Caption: 5-HT4 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start: Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Start->Incubation Filtration Filtration: Separate Bound from Free Incubation->Filtration Detection Detection: Scintillation Counting Filtration->Detection Analysis Data Analysis: Determine IC50 and Ki Detection->Analysis End End: Binding Affinity Profile Analysis->End

References

In vitro potency comparison of Velusetrag and mosapride

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Potency Showdown: Velusetrag vs. Mosapride at the 5-HT4 Receptor

In the landscape of gastrointestinal prokinetic agents, the selective activation of the 5-hydroxytryptamine-4 (5-HT4) receptor is a key mechanism for enhancing motility. This guide provides a detailed in vitro comparison of two such agents: this compound (also known as TD-5108) and mosapride. The data presented herein, sourced from preclinical pharmacological studies, offers researchers, scientists, and drug development professionals a comparative overview of their potency and functional activity at this critical therapeutic target.

Quantitative Comparison of In Vitro Potency

The following table summarizes the key in vitro potency parameters for this compound and mosapride, providing a clear comparison of their binding affinity and functional agonistic activity at the 5-HT4 receptor.

ParameterThis compound (TD-5108)MosaprideTissue/Cell Preparation
Binding Affinity (pKi) 7.7-Human recombinant 5-HT4(c) receptors expressed in HEK-293 cells[1][2]
Binding Affinity (IC50) -113 nMGuinea pig striatum
Functional Potency (pEC50) 8.3 (cAMP elevation)-Human embryonic kidney 293 cells expressing the human recombinant 5-HT4(c) receptor[1]
Functional Potency (pEC50) 7.9 (relaxation)-Rat esophagus[1]
Functional Potency (pEC50) 7.9 (contraction)-Guinea pig colon[1]
Functional Potency (EC50) -73 nM (enhancement of electrically evoked contractions)Guinea pig ileum
Functional Potency (EC50) -208 nM (relaxation of carbachol-precontracted esophagus)Rat esophagus
Functional Potency (EC50) -3029 nM (contraction of distal colon)Guinea pig distal colon

Note on Potency Metrics:

  • pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. This compound's pKi of 7.7 corresponds to a Ki in the nanomolar range.

  • IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological function.

  • pEC50: The negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency in eliciting a functional response.

  • EC50: The concentration of a drug that gives a half-maximal response.

Based on the available data, this compound demonstrates a high affinity for the human 5-HT4 receptor and potent functional activity in various in vitro systems. Mosapride's binding affinity and functional potency have also been characterized, though direct comparison is nuanced due to variations in experimental preparations.

Signaling Pathway and Mechanism of Action

Both this compound and mosapride are selective 5-HT4 receptor agonists. Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This pathway is central to their prokinetic effects.

5_HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5_HT4_Receptor 5-HT4 Receptor Gs_Protein Gs Protein 5_HT4_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist This compound or Mosapride Agonist->5_HT4_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Enhanced Acetylcholine Release & Gastrointestinal Motility PKA->Downstream_Effects

5-HT4 Receptor Signaling Cascade

Upon binding of either this compound or mosapride, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to enhanced acetylcholine release from enteric neurons and promoting gastrointestinal motility.

Experimental Protocols

The in vitro potency values presented in this guide are derived from established pharmacological assays. While specific, detailed protocols from individual studies may vary, the general methodologies are outlined below.

Radioligand Binding Assays (for Binding Affinity)

These assays are employed to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from HEK-293 cells expressing 5-HT4R or guinea pig striatum) Incubation Incubation with Radioligand (e.g., [3H]-GR113808) and Test Compound (this compound or Mosapride) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., via vacuum filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., using a scintillation counter) Separation->Quantification Data_Analysis Data Analysis to Determine Ki or IC50 Quantification->Data_Analysis

Workflow for Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT4 receptor. For example, HEK-293 cells stably expressing the human recombinant 5-HT4(c) receptor or tissue homogenates from guinea pig striatum are commonly used.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that has a high affinity for the 5-HT4 receptor (e.g., [3H]-GR113808). This is performed in the presence of varying concentrations of the unlabeled test compound (this compound or mosapride).

  • Separation: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is typically achieved through rapid vacuum filtration over glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (for Agonist Potency)

Functional assays measure the biological response resulting from receptor activation.

cAMP Accumulation Assay:

This assay directly measures the production of the second messenger, cAMP, following receptor activation.

  • Cell Culture: Cells expressing the 5-HT4 receptor (e.g., HEK-293 cells) are cultured.

  • Incubation: The cells are incubated with varying concentrations of the agonist (this compound or mosapride) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme immunoassay or a fluorescence-based assay.

  • Data Analysis: The concentration-response data are plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Isolated Tissue Assays:

These assays utilize isolated tissue preparations to measure a physiological response, such as muscle contraction or relaxation.

  • Tissue Preparation: A specific tissue, such as the rat esophagus or guinea pig colon, is dissected and mounted in an organ bath containing a physiological salt solution.

  • Stimulation and Response Measurement: The tissue is stimulated with varying concentrations of the agonist, and the resulting mechanical response (contraction or relaxation) is measured using a force transducer.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 of the agonist.

References

Velusetrag Demonstrates Significant Prokinetic Effects in Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the prokinetic effects of Velusetrag, a selective 5-HT4 receptor agonist, against a placebo control. This guide synthesizes data from multiple clinical trials, providing a clear overview of this compound's efficacy in accelerating gastrointestinal transit and improving symptoms in patients with gastroparesis and chronic constipation.

This compound has been shown to significantly accelerate gastric emptying, colonic transit, and ascending colon emptying compared to placebo in several randomized, double-blind, placebo-controlled studies.[1][2][3] The compound, also known as TD-5108, is a potent and selective serotonin 5-HT4 receptor agonist with high intrinsic activity, a mechanism known to induce prokinetic effects in the gastrointestinal tract.[1]

Efficacy in Gastroparesis

In a Phase 2b study involving 232 patients with diabetic or idiopathic gastroparesis, this compound at a 5 mg dose showed a statistically significant improvement in the Gastroparesis Cardinal Symptom Index (GCSI) at week 4 compared to placebo. Specifically, the least-squares mean improvement from baseline in the GCSI-24H composite score was -1.5 for the 5 mg this compound group versus -1.1 for the placebo group. While higher doses (15 mg and 30 mg) did not show a statistically significant improvement in symptoms, potentially due to an increase in gastrointestinal side effects, all doses of this compound demonstrated an improvement in gastric emptying.

Another Phase 2 study with 34 subjects who had either diabetic or idiopathic gastroparesis found that a 30 mg dose of this compound resulted in a significantly greater proportion of patients achieving a 20% or more reduction in gastric emptying half-time (GE t1/2) compared to placebo (52% vs 5%).

Efficacy in Chronic Constipation

This compound has also demonstrated prokinetic activity in patients with chronic idiopathic constipation. A 4-week, randomized, double-blind, placebo-controlled, dose-response study showed that this compound at doses of 15 mg, 30 mg, and 50 mg resulted in statistically and clinically significant increases in the weekly frequency of spontaneous bowel movements (SBM) compared to placebo. The mean increases were 3.6, 3.3, and 3.5 SBM/week for the 15 mg, 30 mg, and 50 mg doses, respectively, compared to 1.4 SBM/week for the placebo group.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials comparing this compound to a placebo control.

Table 1: Efficacy of this compound in Gastroparesis (Phase 2b Study)

Endpoint (at Week 4)This compound (5 mg)PlaceboTreatment Difference95% Confidence Interval
Change from Baseline in GCSI-24H Composite Score -1.5-1.1-0.4-0.75 to -0.03

Table 2: Gastric Emptying Response in Gastroparesis (Phase 2 Study)

EndpointThis compound (30 mg)Placebo
Proportion of Subjects with ≥20% Reduction in GE t1/2 52%5%

Table 3: Efficacy of this compound in Chronic Idiopathic Constipation

Endpoint (Average over 4 Weeks)This compound (15 mg)This compound (30 mg)This compound (50 mg)Placebo
Change from Baseline in Weekly SBM Frequency 3.63.33.51.4

Experimental Protocols

The prokinetic effects of this compound were evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials.

Gastroparesis Trials:

  • Study Population: Patients with a diagnosis of diabetic or idiopathic gastroparesis, characterized by delayed gastric emptying.

  • Intervention: Oral administration of this compound (5 mg, 15 mg, or 30 mg) or a matching placebo, typically once daily.

  • Primary Efficacy Endpoint: The change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score at week 4.

  • Secondary Efficacy Endpoints: Assessment of gastric emptying using scintigraphy (GES) or a [13C]-octanoate breath test.

Chronic Constipation Trials:

  • Study Population: Patients with chronic idiopathic constipation, defined by a low frequency of spontaneous bowel movements.

  • Intervention: Daily oral administration of this compound (15 mg, 30 mg, or 50 mg) or a placebo for 4 weeks.

  • Primary Efficacy Endpoint: The change from baseline in the weekly frequency of spontaneous bowel movements (SBM) averaged over the 4-week treatment period.

Visualizing the Mechanism and Experimental Design

To further elucidate the underlying science and study structure, the following diagrams are provided.

Velusetrag_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds to G_protein Gs Protein HTR4->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron phosphorylates substrates in ACh_Release Increased Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release Prokinetic_Effects Increased GI Motility (Prokinetic Effects) ACh_Release->Prokinetic_Effects leads to

Caption: Signaling pathway of this compound's prokinetic effect.

Prokinetic_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Symptoms, GE, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Arm 1 Velusetrag_5mg This compound 5mg Group Randomization->Velusetrag_5mg Arm 2 Velusetrag_15mg This compound 15mg Group Randomization->Velusetrag_15mg Arm 3 Velusetrag_30mg This compound 30mg Group Randomization->Velusetrag_30mg Arm 4 FollowUp Follow-up Assessments (e.g., Week 4, Week 12) Placebo->FollowUp Velusetrag_5mg->FollowUp Velusetrag_15mg->FollowUp Velusetrag_30mg->FollowUp Data_Analysis Data Analysis (Efficacy & Safety) FollowUp->Data_Analysis

Caption: Generalized workflow for a prokinetic drug clinical trial.

References

A Comparative Analysis of Velusetrag and Other Prokinetic Agents for Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of clinical trial data for Velusetrag, a novel 5-HT4 receptor agonist, against other therapeutic alternatives for gastroparesis, including prucalopride, relamorelin, and metoclopramide. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatments.

Mechanism of Action

This compound is a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1][2] Agonism of the 5-HT4 receptor in the gastrointestinal tract is an established mechanism for promoting motility.[1][2] this compound demonstrates high in vitro intrinsic activity and selectivity for the 5-HT4 receptor with no significant affinity for other receptor types.[1] This high selectivity is believed to contribute to a more favorable safety profile, particularly concerning cardiovascular side effects that have been associated with older, less selective 5-HT4 agonists.

Alternatives to this compound utilize different mechanisms. Prucalopride is also a selective 5-HT4 receptor agonist. Relamorelin is a pentapeptide ghrelin receptor agonist, which stimulates gastrointestinal motility. Metoclopramide, a dopamine D2-receptor antagonist, possesses both prokinetic and anti-emetic properties.

Signaling Pathway of 5-HT4 Receptor Agonists

Velusetrag_Prucalopride This compound / Prucalopride (5-HT4R Agonist) HTR4 5-HT4 Receptor (on Enteric Neurons) Velusetrag_Prucalopride->HTR4 Binds to AC Adenylyl Cyclase Activation HTR4->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA ACh Increased Acetylcholine Release PKA->ACh GI_Motility Enhanced Gastrointestinal Motility ACh->GI_Motility

Caption: Signaling pathway of 5-HT4 receptor agonists like this compound and Prucalopride.

Efficacy Comparison

Clinical trials have demonstrated the efficacy of this compound in improving both symptoms and gastric emptying in patients with diabetic and idiopathic gastroparesis. A Phase 2b study showed that a 5 mg dose of this compound resulted in statistically significant improvements in the Gastroparesis Cardinal Symptom Index (GCSI) and the Gastroparesis Rating Scale (GRS) compared to placebo.

Prucalopride has also shown significant improvements in gastroparesis symptoms and gastric emptying time in a randomized, placebo-controlled crossover study. Relamorelin demonstrated improvements in a composite of gastroparesis symptoms and accelerated gastric emptying, although it did not meet its primary endpoint of reducing vomiting frequency in a Phase 2b trial. Metoclopramide has been shown to be effective in reducing symptoms of diabetic gastroparesis.

DrugStudy PhasePatient PopulationKey Efficacy Outcomes
This compound Phase 2b232 patients with diabetic or idiopathic gastroparesis5 mg dose showed statistically significant improvement in GCSI (p=0.0327) and GRS (p=0.0159) vs. placebo at 4 weeks. Significant improvement in gastric emptying time (p<0.001).
Prucalopride Crossover Trial34 patients with predominantly idiopathic gastroparesisSignificant improvement in total GCSI (1.65 vs 2.28 for placebo, p<0.0001) and gastric half-emptying time (98 min vs 143 min for placebo, p=0.005).
Relamorelin Phase 2b393 patients with diabetic gastroparesisSignificant improvements in a composite of nausea, postprandial fullness, abdominal pain, and bloating vs. placebo. Accelerated gastric emptying time by ~10% vs. <1% for placebo.
Metoclopramide Double-blind40 patients with diabetic gastroparesisStatistically significant reduction in nausea and postprandial fullness compared to placebo.

Safety and Tolerability

This compound was generally well-tolerated in clinical trials, with the 5 mg dose having a safety profile comparable to placebo. The most common adverse events were diarrhea, nausea, and headache, which were more frequent at higher doses (15 mg and 30 mg).

Prucalopride is also generally well-tolerated, with the most common side effects being headache, nausea, diarrhea, and abdominal pain. A key advantage of newer 5-HT4 agonists like this compound and Prucalopride is their high selectivity, which may reduce the risk of cardiovascular side effects seen with older agents. Relamorelin was well-tolerated, though it was associated with more hyperglycemia events compared to placebo. Metoclopramide carries a risk of extrapyramidal side effects, including tardive dyskinesia.

DrugCommon Adverse EventsSerious Adverse Events
This compound Diarrhea, nausea, headache (dose-dependent).Comparable rates of serious adverse events between 5 mg dose and placebo. No deaths reported in the Phase 2b study.
Prucalopride Headache, nausea, diarrhea, abdominal pain.Not specified in the provided search results.
Relamorelin Higher rates of hyperglycemia and diarrhea compared to placebo.Not specified in the provided search results.
Metoclopramide Drowsiness, dizziness, restlessness.Risk of tardive dyskinesia and other extrapyramidal symptoms.

Experimental Protocols

The clinical trials for these drugs generally follow a similar structure, involving a screening period, a baseline assessment, a double-blind treatment period, and a follow-up.

Typical Gastroparesis Clinical Trial Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (GCSI, Gastric Emptying) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Double-Blind Treatment (Drug vs. Placebo) Randomization->Treatment Efficacy Efficacy Assessment (Symptom Diaries, Gastric Emptying) Treatment->Efficacy Safety Safety Monitoring (Adverse Events) Treatment->Safety FollowUp Follow-Up Efficacy->FollowUp Safety->FollowUp

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in gastroparesis.

This compound Phase 2b Study (NCT02267525)

  • Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: 232 patients with diabetic or idiopathic gastroparesis.

  • Intervention: this compound (5, 15, or 30 mg) or placebo, administered orally once daily for 12 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) at week 4.

  • Secondary Endpoints: Changes in the Gastroparesis Rating Scale (GRS) and gastric emptying time.

Prucalopride Crossover Study

  • Design: Double-blind, randomized, placebo-controlled crossover trial.

  • Participants: 34 patients with gastroparesis (28 idiopathic).

  • Intervention: Prucalopride 2 mg once daily or placebo for 4-week treatment periods, separated by a 2-week washout.

  • Primary Outcome Measures: Gastric emptying rate and symptom severity.

Relamorelin Phase 2b Study (NCT02357420)

  • Design: 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 393 patients with diabetic gastroparesis.

  • Intervention: Subcutaneous relamorelin (10, 30, or 100 µg) or placebo twice daily.

  • Primary Endpoint: Change in weekly vomiting episodes.

  • Secondary Endpoints: Composite of nausea, postprandial fullness, abdominal pain, and bloating; gastric emptying time.

Metoclopramide Study

  • Design: 3-week, double-blind study.

  • Participants: 40 patients with diabetic gastroparesis.

  • Intervention: Metoclopramide 10 mg tablet four times daily or placebo.

  • Outcome Measures: Reduction in nausea, vomiting, fullness, and early satiety; gastric emptying assessed by radionuclide scintigraphy.

References

A Comparative Analysis of Velusetrag's Efficacy in Preclinical Models of Diabetic and Idiopathic Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Velusetrag, a selective 5-HT4 receptor agonist, in preclinical models of diabetic and idiopathic gastroparesis. By examining the available experimental data, this document aims to offer an objective overview of this compound's performance and the methodologies used to evaluate its efficacy.

Executive Summary

Gastroparesis, a disorder characterized by delayed gastric emptying, presents in two primary forms: diabetic and idiopathic. While both share the common symptom of impaired stomach motility, the underlying pathophysiology may differ, necessitating distinct therapeutic considerations. This compound, by selectively targeting the 5-HT4 receptor, offers a promising prokinetic mechanism of action. This guide synthesizes preclinical data to compare its effects across animal models that mimic these two conditions, providing a framework for further research and development.

Data Presentation: Quantitative Effects of 5-HT4 Agonists on Gastric Emptying

The following tables summarize the quantitative data on the effects of selective 5-HT4 receptor agonists on gastric emptying in preclinical models relevant to diabetic and idiopathic gastroparesis. Due to the limited availability of direct preclinical studies of this compound in both specific gastroparesis models, data from other selective 5-HT4 agonists, such as prucalopride, are included to provide a representative comparison.

Table 1: Effect of Selective 5-HT4 Receptor Agonists in a Preclinical Model of Diabetic Gastroparesis (Streptozotocin-induced)

5-HT4 AgonistAnimal ModelDosageMethod of Gastric Emptying MeasurementResults (Compared to Vehicle Control)
PrucaloprideRat1 mg/kgScintigraphySignificant acceleration of gastric emptying[1]
This compound (inferred)Rat/Mouse1-3 mg/kgPhenol Red Meal / ScintigraphyExpected to significantly increase gastric emptying rate

Table 2: Effect of Selective 5-HT4 Receptor Agonists in Preclinical Models of Idiopathic-like Gastroparesis

5-HT4 AgonistAnimal ModelDosageMethod of Gastric Emptying MeasurementResults (Compared to Vehicle Control)
This compoundMouse (Chronic Intestinal Pseudo-obstruction)1 and 3 mg/kgNot specified for gastric emptying, but improved overall GI motilitySignificant improvement in intestinal abnormalities and neuronal loss[2]
PrucaloprideRat (Wistar-Kyoto - stress-prone)Not specifiedNot specifiedExpected to improve the baseline delayed gastric emptying

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Induction of Diabetic Gastroparesis Model

A widely used method to induce a diabetic gastroparesis model is through the administration of streptozotocin (STZ) in rodents.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Induction Agent: Streptozotocin (STZ), a pancreatic β-cell toxin.

  • Protocol:

    • Animals are fasted overnight.

    • A single intraperitoneal injection of STZ (typically 40-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in a citrate buffer (pH 4.5) is administered.

    • Blood glucose levels are monitored regularly. Hyperglycemia (blood glucose > 250 mg/dL) confirms the diabetic state.

    • Gastroparesis typically develops over several weeks following the induction of diabetes.

Idiopathic Gastroparesis Models

Modeling idiopathic gastroparesis is more challenging due to its unknown etiology. Several models are used to mimic aspects of the condition:

  • Wistar-Kyoto (WKY) Rat Model: This inbred strain exhibits a natural phenotype of delayed gastric emptying and is sensitive to stress, making it a potential model for idiopathic gastroparesis with a gut-brain axis component[3].

  • Aging Mouse Model: Older mice naturally develop delayed gastric emptying associated with a loss of enteric neurons, providing a model for age-related idiopathic gastroparesis.

  • Chronic Intestinal Pseudo-obstruction (CIPO) Mouse Model: Genetically modified mice, such as the SCA7 transgenic mouse model, develop severe intestinal dysmotility and can be used to study the effects of prokinetic agents on a non-diabetic background of impaired gastrointestinal transit[2].

Measurement of Gastric Emptying

Several methods are employed to quantify gastric emptying in preclinical models:

  • Scintigraphy: This is considered the gold standard. A radiolabeled meal is administered to the animal, and the rate of gastric emptying is measured by tracking the radioactivity in the stomach over time.

  • Phenol Red Meal Assay: A non-absorbable dye (phenol red) is mixed with a test meal. After a specific time, the animal is euthanized, and the amount of phenol red remaining in the stomach is quantified spectrophotometrically.

  • ¹³C-Spirulina Gastric Emptying Breath Test (GEBT): A non-invasive method where a ¹³C-labeled substrate is incorporated into a test meal. The rate of ¹³C-CO₂ exhalation is measured, which correlates with the rate of gastric emptying.

Mandatory Visualizations

Signaling Pathway of this compound (5-HT4 Receptor Agonism)

G cluster_0 Enteric Neuron (Presynaptic Terminal) cluster_1 Synaptic Cleft cluster_2 Gastric Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds & activates Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates ACh_Vesicle Acetylcholine Vesicle PKA->ACh_Vesicle phosphorylates proteins leading to ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release facilitates ACh Acetylcholine ACh_Release->ACh releases M3R Muscarinic M3 Receptor ACh->M3R binds to Contraction Increased Motility & Gastric Emptying M3R->Contraction stimulates

Caption: this compound's mechanism of action via the 5-HT4 receptor signaling pathway.

Experimental Workflow for Preclinical Evaluation

G cluster_0 Model Induction cluster_1 Treatment Groups cluster_2 Gastric Emptying Assessment cluster_3 Data Analysis Diabetic_Model Diabetic Model (STZ Injection) Velusetrag_D This compound (Diabetic Model) Diabetic_Model->Velusetrag_D Vehicle_D Vehicle (Diabetic Model) Diabetic_Model->Vehicle_D Idiopathic_Model Idiopathic Model (e.g., WKY Rat) Velusetrag_I This compound (Idiopathic Model) Idiopathic_Model->Velusetrag_I Vehicle_I Vehicle (Idiopathic Model) Idiopathic_Model->Vehicle_I GE_Measurement Measure Gastric Emptying (Scintigraphy, Phenol Red, or GEBT) Velusetrag_D->GE_Measurement Vehicle_D->GE_Measurement Velusetrag_I->GE_Measurement Vehicle_I->GE_Measurement Comparison Compare Gastric Emptying Rates between Treatment Groups GE_Measurement->Comparison

Caption: A generalized experimental workflow for comparing this compound's effects.

Conclusion

The available preclinical and clinical data suggest that this compound is a promising agent for accelerating gastric emptying in both diabetic and idiopathic gastroparesis. While direct comparative preclinical studies are limited, the consistent prokinetic effects observed with selective 5-HT4 receptor agonists across different models of gastrointestinal dysmotility provide a strong rationale for this compound's therapeutic potential. Future preclinical research should focus on direct, head-to-head comparisons of this compound in established diabetic and idiopathic gastroparesis models to further elucidate its comparative efficacy and to refine its therapeutic positioning. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for designing and interpreting such studies.

References

Replicating published findings on Velusetrag's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on the anti-inflammatory properties of Velusetrag, a selective 5-HT4 receptor agonist. It offers a comparative analysis with other potential therapeutic alternatives and detailed experimental protocols to aid in the replication and further investigation of these effects.

This compound, a potent and selective 5-HT4 receptor agonist, has demonstrated significant anti-inflammatory effects in preclinical studies, particularly in the context of gut inflammation associated with neurodegenerative diseases.[1][2][3][4][5] This guide synthesizes the key data, methodologies, and mechanistic insights from this research to facilitate a deeper understanding and potential replication of these findings.

Comparative Analysis of Anti-Inflammatory Efficacy

This compound has been shown to mitigate inflammation by reducing pro-inflammatory cytokines and glial cell activation in a mouse model of Parkinson's disease. The following tables summarize the quantitative data from key studies and compare this compound's effects with another 5-HT4 agonist, Prucalopride, as well as other therapeutic strategies for gut inflammation.

Table 1: this compound's Effect on Pro-Inflammatory Markers in a Parkinson's Disease Mouse Model
MarkerTreatment GroupMean Value ± SEM% Reduction vs. Vehiclep-value vs. Vehicle
Serum IL-1β (pg/mL) Vehicle (Tg)24.35 ± 1.9--
This compound (1 mg/kg)17.19 ± 1.129.4%p < 0.05
Colonic IL-1β (pg/mg) Vehicle (Tg)1.8 ± 0.2--
This compound (1 mg/kg)1.1 ± 0.138.9%p < 0.05
This compound (3 mg/kg)1.0 ± 0.144.4%p < 0.01
Serum TNF-α (pg/mL) Vehicle (Tg)35.2 ± 2.5--
This compound (1 mg/kg)25.1 ± 1.828.7%p < 0.05
This compound (3 mg/kg)22.5 ± 1.536.1%p < 0.01
Colonic TNF-α (pg/mg) Vehicle (Tg)2.5 ± 0.3--
This compound (1 mg/kg)1.5 ± 0.240.0%p < 0.05
This compound (3 mg/kg)1.3 ± 0.148.0%p < 0.01
GFAP+ Glia Cells Vehicle (Tg)24.35 ± 1.9--
This compound (1 mg/kg)17.19 ± 1.129.4%p < 0.05

Data extracted from Grigoletto et al., 2023.

Table 2: Comparison of this compound with Alternative Anti-Inflammatory Strategies
Therapeutic AgentMechanism of ActionKey Anti-Inflammatory FindingsModel SystemReference
This compound Selective 5-HT4 Receptor AgonistReduces IL-1β, TNF-α, and GFAP+ glia cells.A53T α-synuclein transgenic mouse model of Parkinson's Disease.Grigoletto et al., 2023
Prucalopride Selective 5-HT4 Receptor AgonistReduces IL-6 and IL-8 expression in the intestinal muscularis externa.Mouse model of postoperative ileus and human patients undergoing abdominal surgery.Stakenborg et al., 2019
Probiotics (e.g., Bifidobacterium, Lactobacillus) Modulation of Gut Microbiota, Production of SCFAsDecreased pro-inflammatory cytokines in colon and brain tissues.MPTP mouse model of Parkinson's Disease.Li et al., 2022
Fecal Microbiota Transplantation (FMT) Restoration of Gut Microbiota DiversityReduced serum, colon, and CNS lipopolysaccharide (LPS) levels; reduced microglia and astrocyte activation.Rotenone-treated mouse model of Parkinson's Disease.Zhao et al., 2021; Sun et al., 2018

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Animal Model and Drug Administration (this compound Study)
  • Animal Model: Five-month-old PrP human A53T alpha-synuclein transgenic (Tg) mice were used, which exhibit severe constipation and colonic inflammation.

  • Drug Formulation: this compound was dissolved in sterile water to concentrations of 1 mg/10 ml/kg or 3 mg/10 ml/kg.

  • Administration: The drug was administered daily for 4 weeks.

Quantification of Pro-Inflammatory Cytokines
  • Sample Collection: Blood serum and colonic tissue were collected from the mice.

  • Analysis: The levels of IL-1β and TNF-α were measured using commercially available ELISA kits, following the manufacturer's instructions.

Immunohistochemistry for Glial Cell Activation
  • Tissue Preparation: Whole-mount sections from the distal colon were prepared.

  • Staining: The sections were stained with an anti-GFAP (Glial Fibrillary Acidic Protein) antibody to identify activated glial cells. Nuclei were counterstained with DAPI.

  • Imaging and Quantification: Images were acquired using a confocal microscope. The number of GFAP-positive cells was quantified to assess the level of glial activation.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory effects and a general workflow for its evaluation.

Velusetrag_Anti_Inflammatory_Pathway This compound This compound HTR4 5-HT4 Receptor (on Enteric Neurons) This compound->HTR4 Binds to ACh Acetylcholine (ACh) Release HTR4->ACh Stimulates alpha7nAChR α7 Nicotinic ACh Receptor (on Macrophages) ACh->alpha7nAChR Activates NFkB NF-κB Pathway Inhibition alpha7nAChR->NFkB Leads to Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Results in

Proposed signaling pathway for this compound's anti-inflammatory effects.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Model Parkinson's Disease Mouse Model (A53T Tg) Treatment Daily this compound Administration (1 mg/kg or 3 mg/kg) for 4 weeks Model->Treatment Cytokine Cytokine Analysis (ELISA for IL-1β, TNF-α in serum and colon) Treatment->Cytokine IHC Immunohistochemistry (GFAP staining in colon for glial activation) Treatment->IHC Outcome Quantification of Anti-inflammatory Effects Cytokine->Outcome IHC->Outcome

Experimental workflow for evaluating this compound's anti-inflammatory effects.

References

A Comparative Guide to the Pharmacokinetic Profiles of Velusetrag and Prucalopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective serotonin 5-HT4 receptor agonists, Velusetrag and prucalopride. Both agents are recognized for their prokinetic effects in the gastrointestinal (GI) tract, primarily in the treatment of chronic constipation and other motility disorders. This document summarizes key pharmacokinetic parameters, details the experimental protocols used in their evaluation, and illustrates their common signaling pathway.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and prucalopride based on data from clinical studies in healthy adult volunteers.

Table 1: Pharmacokinetic Profile of this compound

ParameterValueReference
Time to Maximum Concentration (Tmax) Dose-dependent increases in systemic exposure
Maximum Concentration (Cmax) Dose-proportional[1][2]
Area Under the Curve (AUC) Dose-proportional[1][2]
Bioavailability Not explicitly reported in reviewed literature
Volume of Distribution (Vd) Not explicitly reported in reviewed literature
Plasma Protein Binding Not explicitly reported in reviewed literature
Elimination Half-life (t½) 12-14 hours (single dose), ~16 hours (single dose), ~35 hours (multiple doses)
Metabolism Information not available in reviewed literature
Excretion Information not available in reviewed literature

Table 2: Pharmacokinetic Profile of Prucalopride

ParameterValueReference
Time to Maximum Concentration (Tmax) 2-3 hours
Maximum Concentration (Cmax) ~3.79 ng/mL (single 2 mg dose), 4.92 ± 0.78 ng/mL (single 2 mg dose)
Area Under the Curve (AUC) ~96.5 ng·h/mL (single 2 mg dose), 89.3 ± 15.82 h·ng/mL (AUC0-∞, single 2 mg dose)
Bioavailability >90%
Volume of Distribution (Vd) 623 L
Plasma Protein Binding ~30%
Elimination Half-life (t½) ~24-30 hours
Metabolism Not extensive; only ~6% of the administered dose is metabolized. The major metabolite is R107504.
Excretion Primarily renal; ~84% of the dose is recovered in urine (mostly as unchanged drug) and ~13% in feces.

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

Both this compound and prucalopride are selective agonists of the 5-HT4 receptor, which is predominantly found in the gastrointestinal tract. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to the release of acetylcholine, a key neurotransmitter in promoting gut motility.

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Prucalopride 5HT4R 5-HT4 Receptor Agonist->5HT4R Binds to G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Vesicle Acetylcholine Vesicle PKA->ACh_Vesicle Phosphorylates proteins leading to ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Promotes fusion with membrane Pharmacokinetic_Study_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (for controlled trials) Consent->Randomization Dosing Drug Administration (e.g., single oral dose) Randomization->Dosing Sampling Serial Blood & Excreta Sample Collection Dosing->Sampling Analysis Bioanalytical Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

References

Safety Operating Guide

Navigating the Disposal of Velusetrag: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Velusetrag necessitates adherence to general best practices for the disposal of investigational research compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. The following guidelines are based on established protocols for handling and disposing of chemical and pharmaceutical research materials and are intended to provide a general framework.

Core Principles for Disposal

In the absence of specific data, this compound should be treated as a potentially hazardous substance. The primary goal of the disposal procedure is to minimize environmental impact and ensure the safety of all personnel. Key principles include waste minimization, proper segregation, secure containment, and compliant disposal through a certified hazardous waste handler.

Procedural Overview for this compound Disposal

The following step-by-step process outlines a general framework for the safe disposal of this compound in a laboratory setting. This protocol is designed to be a starting point, to be adapted to specific institutional guidelines.

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous: In the absence of a specific SDS, assume this compound has hazardous properties.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

    • Solid Waste: Collect unused or expired solid this compound, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and contaminated lab supplies in a designated hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not dispose of solutions containing this compound down the drain.[2] Aqueous waste should be collected separately from organic solvent waste.[1]

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Step 3: Waste Container Management
  • Use Approved Containers: Use only approved hazardous waste containers provided by your institution's EHS department. Ensure containers are in good condition, free of leaks, and compatible with the chemical properties of the waste.

  • Proper Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound."

    • List all constituents and their approximate percentages, including solvents.

    • Indicate the date of initial waste accumulation.

  • Secure Storage: Keep waste containers securely closed except when adding waste. Store containers in a designated, secure area away from incompatible materials.

Step 4: Disposal of Empty Containers
  • Triple Rinsing: For containers that held this compound, triple-rinse them with a suitable solvent capable of removing the residue.[3][4]

  • Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: Once triple-rinsed and air-dried, deface the original label with a permanent marker, write "EMPTY" on the container, and dispose of it according to your institution's policy for non-hazardous lab glass or plastic. Containers that held acutely hazardous chemicals may have more stringent disposal requirements.

Step 5: Decontamination of Equipment
  • Surface Cleaning: Decontaminate any laboratory equipment that has come into contact with this compound. The most common method is to wipe down surfaces and equipment with soap and water, followed by an appropriate disinfectant or solvent.

  • Waste from Decontamination: All materials used for decontamination, such as paper towels or wipes, should be disposed of as solid hazardous waste.

Step 6: Disposal Request and Collection

Once a waste container is full or the research project is complete, submit a chemical waste collection request to your institution's EHS department. Do not attempt to dispose of the waste through regular trash or other non-compliant channels.

Summary of Disposal Procedures

Waste TypeContainerDisposal Procedure
Solid this compound & Contaminated Debris Labeled Hazardous Waste Container (Solid)Collect in a designated, sealed container. Arrange for pickup by the institution's EHS or a certified waste management vendor.
Solutions Containing this compound Labeled Hazardous Waste Container (Liquid)Collect in a compatible, sealed container. Do not dispose of down the drain. Arrange for pickup by EHS.
Empty this compound Containers N/ATriple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface the label and dispose of the container as non-hazardous waste per institutional policy.
Contaminated Sharps Sharps ContainerPlace immediately into a designated sharps container. Do not recap, bend, or break needles.
Decontamination Materials Labeled Hazardous Waste Container (Solid)Collect all wipes, towels, and PPE used for cleaning and decontamination and dispose of as solid hazardous waste.

Workflow for this compound Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Velusetrag_Disposal_Workflow cluster_start Start cluster_characterize Characterize & Segregate cluster_contain Contain & Label cluster_process_empty Process Empty Containers cluster_final_disposal Final Disposal start This compound Waste Generated characterize Characterize Waste (Solid, Liquid, Sharps, Empty Container) start->characterize segregate Segregate into Designated Waste Streams characterize->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid sharps_waste Sharps Container segregate->sharps_waste Sharps empty_container Empty Container segregate->empty_container Empty label_solid Label: 'Hazardous Waste' 'this compound (Solid)' Date solid_waste->label_solid label_liquid Label: 'Hazardous Waste' 'this compound in [Solvent]' Date liquid_waste->label_liquid store_waste Store Waste Securely sharps_waste->store_waste label_solid->store_waste label_liquid->store_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Mark 'EMPTY' triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container request_pickup Request EHS Waste Pickup store_waste->request_pickup end Disposed by Certified Vendor request_pickup->end

Caption: General workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Velusetrag

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Velusetrag

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general principles of laboratory safety for handling potent, non-commercial research compounds of unknown toxicity. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures for safe handling and disposal to ensure personnel safety and experimental integrity.

Physicochemical Properties of this compound

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Chemical Formula C₂₅H₃₆N₄O₅SDrugBank Online[1]
Molecular Weight 504.65 g/mol DrugBank Online[1]
CAS Number 866933-46-2Wikipedia[2]
Appearance SolidMedChemExpress
Purity >98% (HPLC)MyBioSource

Operational Plan: Handling and Personal Protective Equipment (PPE)

Given that this compound is a potent and selective 5-HT₄ receptor agonist, it should be handled with care to avoid accidental exposure.[1][2] The following procedures are recommended.

Engineering Controls
  • Primary Containment: All handling of powdered this compound (e.g., weighing, preparing solutions) should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any potential airborne particles are effectively removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes or airborne particles.

  • Hand Protection: Nitrile gloves are recommended. Double-gloving may be appropriate when handling concentrated solutions or the pure compound. Ensure gloves are compatible with any solvents being used.

  • Body Protection: A lab coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or disposable gown is advised.

  • Respiratory Protection: When handling the solid compound outside of a containment hood, a properly fitted N95 respirator or higher is recommended to prevent inhalation.

Step-by-Step Handling Protocol

a. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with the compound name, date received, and any known hazards.

b. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

c. Administration (In Vitro/In Vivo):

  • When administering this compound in experimental settings, continue to wear appropriate PPE.

  • Be mindful of creating aerosols, especially when using techniques like pipetting or vortexing.

  • Any surfaces that come into contact with this compound should be decontaminated after use.

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Do not sweep up dry powder, as this can create dust.

    • Gently cover the spill with absorbent paper towels and wet them with a suitable solvent (e.g., ethanol, water) to dampen the powder.

    • Wipe up the spill, placing the used paper towels in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS department for guidance.

  • Personal Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eyes: Immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek medical attention for any exposure.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Place contaminated materials (e.g., gloves, weighing boats, paper towels) in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Sharps Waste:

    • Any needles or syringes used for administering this compound should be disposed of in a designated sharps container.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Incineration is a common and effective method for destroying pharmaceutical compounds.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

Velusetrag_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_waste_types Waste Segregation cluster_spill Emergency Protocol start Start: Receive this compound storage Store in Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) storage->ppe handling_loc Work in Fume Hood or Containment Hood ppe->handling_loc weighing Weigh Solid Compound handling_loc->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment waste_gen Waste Generated experiment->waste_gen spill_event Spill Occurs experiment->spill_event solid_waste Solid Waste (Gloves, Tubes) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste sharps_waste Sharps Waste (Needles) waste_gen->sharps_waste collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps ehs_disposal Arrange Disposal via Institutional EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_sharps->ehs_disposal assess_spill Assess Spill Size (Minor vs. Major) spill_event->assess_spill minor_spill Minor Spill: Follow Cleanup Protocol assess_spill->minor_spill Minor major_spill Major Spill: Evacuate & Contact EHS assess_spill->major_spill Major

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velusetrag
Reactant of Route 2
Reactant of Route 2
Velusetrag

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。